SR-302
描述
属性
分子式 |
C32H42N6O5S |
|---|---|
分子量 |
622.8 g/mol |
IUPAC 名称 |
N-[[4-[[(2S)-4-cyclohexyl-1-[(1-methylsulfonylpiperidin-3-yl)amino]-1-oxobutan-2-yl]carbamoyl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C32H42N6O5S/c1-44(42,43)37-18-7-10-26(22-37)35-31(40)27(17-14-23-8-3-2-4-9-23)36-30(39)25-15-12-24(13-16-25)20-34-32(41)28-21-33-29-11-5-6-19-38(28)29/h5-6,11-13,15-16,19,21,23,26-27H,2-4,7-10,14,17-18,20,22H2,1H3,(H,34,41)(H,35,40)(H,36,39)/t26?,27-/m0/s1 |
InChI 键 |
WGMNFJAFXXXRLZ-GEVKEYJPSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Deep Dive into the Synaptic Regenerative Mechanism of Tazbentetol (SPG302)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tazbentetol (SPG302) is a first-in-class, orally bioavailable small molecule therapy currently under investigation for its potential to regenerate synapses in a variety of neurodegenerative and neuropsychiatric disorders. As a member of the benzothiazole (B30560) class of compounds, tazbentetol's core mechanism of action lies in its ability to restore glutamatergic synapses, the loss of which is a fundamental pathological hallmark in conditions such as Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), and schizophrenia. This technical guide provides a comprehensive overview of the molecular mechanism, preclinical and clinical data, and the experimental methodologies used to elucidate the function of tazbentetol.
Core Mechanism of Action: Synaptic Regeneration via F-Actin Cytoskeleton Modulation
Tazbentetol's primary therapeutic effect is the regeneration of dendritic spines, the primary sites of excitatory synaptic input in the brain. This process, known as spinogenesis, is achieved through the modulation of the F-actin cytoskeleton, a critical structural component of these spines.
Molecular Target: Fascin and the Regulation of Actin Dynamics
Preclinical evidence suggests that tazbentetol's effects are mediated through the targeting of fascin , an actin-bundling protein. Fascin plays a crucial role in organizing actin filaments into parallel bundles, which are essential for the formation and stability of filopodia and dendritic spines. By interacting with fascin, tazbentetol is hypothesized to trigger the rapid formation of branched F-actin assemblies, providing the necessary structural framework for new spine formation and maturation. While the precise binding affinity and kinetics of the tazbentetol-fascin interaction are not yet publicly disclosed, the downstream effects on synaptic protein expression and cognitive function are well-documented in preclinical models.
Signaling Pathway
The proposed signaling pathway for tazbentetol-induced synaptogenesis begins with its interaction with fascin, leading to a cascade of events that culminate in the reorganization of the actin cytoskeleton.
Preclinical Evidence: The 3xTg-AD Mouse Model
A pivotal study in the 3xTg-AD mouse model of Alzheimer's disease provided significant preclinical validation for tazbentetol's mechanism of action.
Quantitative Data Summary
| Parameter | Vehicle Control (3xTg-AD) | Tazbentetol (3 mg/kg) | Tazbentetol (30 mg/kg) | Wild-Type Control |
| Dendritic Spine Density | Significantly decreased | Restored to near WT levels | Restored to near WT levels | Normal |
| PSD95 Levels | Significantly decreased | Significantly increased | Significantly increased | Normal |
| Drebrin Levels | Significantly decreased | Significantly increased | Significantly increased | Normal |
| p-GluA1/GluA1 Ratio | Significantly decreased | Significantly increased | Significantly increased | Normal |
| Cognitive Function (Morris Water Maze) | Significant deficits | Significant improvement | Significant improvement | Normal |
Note: This table is a summary of qualitative findings from the study. Specific numerical data with statistical significance is not fully available in the public domain.
Key Findings
-
Restoration of Synaptic Structures: Daily administration of tazbentetol for four weeks restored hippocampal dendritic spine density to levels comparable to wild-type controls.
-
Upregulation of Postsynaptic Proteins: The treatment led to a significant increase in the expression of key postsynaptic proteins, including Postsynaptic Density Protein 95 (PSD95), Drebrin, and the phosphorylated AMPA receptor subunit GluA1 (p-GluA1). These proteins are essential for the structure and function of glutamatergic synapses.
-
Improved Cognitive Function: Tazbentetol-treated mice showed significant improvements in hippocampal-dependent cognitive tasks, as assessed by the Morris water maze.
-
No Effect on Amyloid or Tau Pathology: Notably, the cognitive and synaptic benefits of tazbentetol were observed without any alteration in the underlying amyloid-beta and tau pathologies in this mouse model. This suggests a mechanism of action that is independent of the traditional anti-amyloid or anti-tau approaches.
Clinical Development
Tazbentetol is currently being evaluated in multiple clinical trials for various indications, including Alzheimer's disease, ALS, and schizophrenia.
Phase 1/2a Study in ALS (NCT05882695)
Topline results from a Phase 2a study in ALS patients have shown that tazbentetol was well-tolerated and led to a significant slowing of disease progression.
| Outcome | Result |
| Safety | Well-tolerated with no treatment-related serious adverse events. |
| ** |
SR-302 synaptic regeneration pathway
An in-depth analysis of the available scientific literature indicates that the user's query regarding the "" likely contains a typographical error and is referring to SPG302 , a novel small molecule developed by Spinogenix, Inc. that is currently under investigation for its potential to promote synaptic regeneration. This technical guide will proceed under the assumption that the intended topic of interest is SPG302.
SPG302 is a novel regenerative therapeutic designed to address synapse loss, a key pathological feature in various neurological disorders, including Alzheimer's disease (AD) and spinal cord injury.[1][2] Preclinical studies have shown that SPG302 can reverse synaptic and cognitive deficits in animal models of these conditions.[2][3]
Core Mechanism of Action
SPG302 is characterized as a synaptic regenerative small molecule.[2] Its primary mechanism of action is believed to involve the targeting of the F-actin-based cytoskeleton within neurons.[3] This is significant because the structural integrity and dynamic remodeling of the actin cytoskeleton are fundamental to the formation and maintenance of dendritic spines, which are the primary sites of excitatory synapses in the brain. By modulating the actin cytoskeleton, SPG302 is thought to promote the formation of new dendritic spine synapses, a process known as spinogenesis.[3] This leads to an increase in the density of functional synapses, which is hypothesized to underlie the observed improvements in cognitive and motor functions in preclinical models.[2][3]
A key aspect of SPG302's therapeutic potential is its ability to regenerate glutamatergic synapses.[2] These are the most common type of excitatory synapses in the central nervous system and are crucial for learning, memory, and cognition. The loss of these specific synapses is a major contributor to the cognitive decline seen in Alzheimer's disease.
Importantly, the beneficial effects of SPG302 in a transgenic mouse model of Alzheimer's disease were observed without altering the underlying amyloid-beta (Aβ) and tau pathology, which are the hallmark protein aggregates in AD.[3] This suggests that SPG302 acts downstream of these pathological cascades, directly targeting the synaptic failure that is more closely correlated with cognitive decline.[3]
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which SPG302 exerts its effects on the actin cytoskeleton are still under investigation. However, based on the available information, a putative pathway can be conceptualized.
The experimental workflow to assess the efficacy of SPG302 typically involves both in vitro and in vivo models.
References
- 1. Novel Regenerative Drug, SPG302 Promotes Functional Recovery of Diaphragm Muscle Activity After Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dr. Peter Vanderklish describes how SPG302—our novel, regenerative medicine approach to neurodegenerative diseases—can benefit Alzheimer’s disease. [spinogenix.com]
- 3. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
SPG302: A Regenerative Approach to Glutamatergic Synapse Loss
An in-depth analysis of the scientific literature reveals no direct references to a compound designated "SR-302" and its effects on glutamatergic synapses. It is possible that this is a novel, preclinical compound with limited publicly available data, or a potential misidentification of a different therapeutic agent.
However, the search did identify a similarly named compound, SPG302 , a novel small molecule designed to be spinogenic, meaning it promotes the formation of dendritic spines, which are the primary location of excitatory glutamatergic synapses.[1][2] This technical guide will therefore focus on the available data for SPG302 and its role in modulating glutamatergic synapse structure and function, a topic of significant interest to researchers in neurodegenerative diseases.
Synaptic loss, particularly of the glutamatergic type, is a hallmark of neurodegenerative diseases like Alzheimer's disease (AD) and is strongly correlated with cognitive decline.[1] SPG302 represents a therapeutic strategy aimed at reversing this synaptic deficit by inducing the regeneration of these crucial neuronal connections.[2]
Effects on Synaptic Density and Structure
Preclinical studies have demonstrated the efficacy of SPG302 in increasing the density of dendritic spines, the anatomical basis of most glutamatergic synapses.
Table 1: Effect of SPG302 on Dendritic Spine Density in vitro
| Treatment Group | Concentration (μM) | Mean Spine Density (spines/20 μm) |
| Vehicle (0.1% DMSO) | - | 12.54 ± 1.81 |
| SPG302 | 0.1 | 37.41 ± 5.88 |
| SPG302 | 0.3 | 33.72 ± 2.75 |
| SPG302 | 1 | 35.65 ± 3.68 |
| SPG302 | 3 | 45.97 ± 3.89 |
| SPG302 | 10 | 24.71 ± 2.33 |
| Untreated Control | - | 14.76 ± 1.02 |
Data from in vitro studies on primary hippocampal neurons from rats.[1]
These findings suggest a dose-dependent effect of SPG302 on spine formation, with a notable increase in spine density at concentrations between 0.1 and 3 μM. This structural enhancement of glutamatergic synapses is hypothesized to be the basis for the observed functional and cognitive improvements in animal models.
Molecular Mechanisms and Signaling Pathways
The precise molecular mechanisms by which SPG302 promotes synapse regeneration are still under investigation. However, the observed increase in dendritic spines points towards an impact on pathways that regulate cytoskeletal dynamics and the expression of key postsynaptic proteins.
One key area of investigation is the modulation of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid) receptors, which are critical for fast excitatory neurotransmission and synaptic plasticity. Studies with SPG302 in a transgenic mouse model of Alzheimer's disease have shown increased levels of phospho-GluA1, a subunit of the AMPA receptor, in synaptic fractions. Phosphorylation of the GluA1 subunit is a well-established mechanism for enhancing AMPA receptor function and promoting their insertion into the postsynaptic membrane, thereby strengthening the synapse.
Experimental Protocols
In Vitro Dendritic Spine Density Assay:
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat embryos.
-
Treatment: On day in vitro (DIV) 14, neurons are treated with varying concentrations of SPG302 (0.1, 0.3, 1, 3, and 10 μM) or vehicle (0.1% DMSO) for 24 hours.
-
Immunocytochemistry: Neurons are fixed and stained for dendritic markers (e.g., MAP2) and spine markers (e.g., phalloidin (B8060827) for F-actin).
-
Imaging: High-resolution confocal microscopy is used to capture images of dendritic segments.
-
Quantification: The number of dendritic spines per 20 μm of dendrite is manually or semi-automatically counted. Statistical analysis is performed to compare treatment groups to the vehicle control.
Western Blot for Synaptic Proteins:
-
Animal Model: A transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD) is used.
-
Treatment: Mice are treated with SPG302 or vehicle for a specified duration.
-
Tissue Preparation: Following treatment, brain tissue (e.g., hippocampus) is dissected and subjected to synaptosome fractionation to isolate synaptic proteins.
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for proteins of interest (e.g., phospho-GluA1, total GluA1, PSD-95, synaptophysin).
-
Quantification: Band intensities are quantified using densitometry and normalized to a loading control. Statistical analysis is used to compare protein levels between treatment groups.
Conclusion and Future Directions
While the compound "this compound" remains elusive in the context of glutamatergic synapse research, the available data on SPG302 offers a compelling case for a novel therapeutic strategy focused on synaptic regeneration. The ability of SPG302 to increase dendritic spine density and modulate key postsynaptic proteins highlights its potential to restore glutamatergic neurotransmission in neurodegenerative disorders.
Future research should focus on elucidating the precise molecular targets of SPG302 and the downstream signaling cascades that mediate its effects on synapse formation and function. Further preclinical and clinical studies are necessary to validate the therapeutic potential of this and similar spinogenic compounds for the treatment of cognitive decline associated with synapse loss. The progression of SPG302 into human clinical trials for Alzheimer's disease marks a significant step in this direction.
References
- 1. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dr. Peter Vanderklish describes how SPG302—our novel, regenerative medicine approach to neurodegenerative diseases—can benefit Alzheimer’s disease. [spinogenix.com]
The Neuroprotective Potential of SPG302: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPG302 is a novel, first-in-class, orally bioavailable small molecule being developed by Spinogenix, Inc. as a synaptic regenerative therapy. It has shown significant promise in preclinical and clinical studies for the treatment of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and glaucoma.[1][2][3][4] The core neuroprotective property of SPG302 lies in its ability to promote the regeneration of glutamatergic synapses, the key connections between neurons that are essential for cognitive and motor function.[2][3][5][6] This technical guide provides an in-depth overview of the quantitative data from key studies, detailed experimental methodologies, and the proposed mechanism of action of SPG302.
Core Mechanism of Action: Synaptic Regeneration
The primary mechanism of action of SPG302 is the induction of synaptogenesis, specifically the formation of new glutamatergic synapses.[2][3][6] Evidence suggests that SPG302 targets the actin-bundling protein fascin (B1174746), a key regulator of the neuronal cytoskeleton.[5] By modulating fascin activity, SPG302 is thought to influence actin dynamics within dendritic spines, the primary sites of excitatory synaptic input. This leads to the formation and maturation of new dendritic spines, thereby restoring lost synaptic connections.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Spinogenix’s SPG302, the First Synaptic Regenerative Therapy to Treat ALS, Granted Orphan Drug Designation by the European Medicines Agency - Spinogenix [spinogenix.com]
- 4. Spinogenix, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Dr. Peter Vanderklish describes how SPG302—our novel, regenerative medicine approach to neurodegenerative diseases—can benefit Alzheimer’s disease. [spinogenix.com]
Tazbentetol: A Technical Guide to a First-in-Class Synaptogenic Agent for Cognitive Decline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tazbentetol (formerly SPG302) is a novel, orally administered, small molecule investigational therapy representing a paradigm shift in the treatment of cognitive decline associated with neurodegenerative diseases. Developed by Spinogenix, tazbentetol is a first-in-class synaptogenic agent designed to reverse cognitive deficits by regenerating lost glutamatergic synapses. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting tazbentetol's mechanism of action and its potential role in reversing cognitive decline. The document details the quantitative outcomes from key experiments, outlines the methodologies employed, and visualizes the proposed signaling pathways and experimental workflows.
Introduction: The Synaptic Failure Hypothesis and Tazbentetol's Novel Approach
The prevailing understanding of cognitive decline in neurodegenerative conditions like Alzheimer's disease (AD) points to synaptic failure as a primary driver. The loss of glutamatergic synapses, the fundamental units of neural communication, disrupts the circuitry essential for learning, memory, and higher cognitive functions.[1][2] Unlike therapeutic strategies focused on upstream pathologies such as amyloid beta (Aβ) and tau, tazbentetol directly addresses the downstream consequence of synapse loss.[3]
Tazbentetol's unique mechanism of action is centered on the regeneration of dendritic spines, the primary postsynaptic components of excitatory synapses in the brain.[1][4] By promoting the formation of new, functional synapses, tazbentetol offers the potential to not only slow cognitive decline but to also restore lost cognitive function.
Mechanism of Action: Targeting the Neuronal Cytoskeleton for Synaptic Regeneration
Tazbentetol is a third-generation benzothiazole (B30560) derivative that stimulates the formation of new dendritic spine synapses by targeting the F-actin-based cytoskeleton. Preclinical evidence suggests that tazbentetol's synaptogenic activity is mediated through its interaction with fascin (B1174746), an actin-bundling protein that plays a crucial role in regulating the architecture of dendritic spines. By modulating fascin and the actin cytoskeleton, tazbentetol is believed to trigger the formation of new glutamatergic synapses. This leads to an increased expression of key postsynaptic proteins, including Postsynaptic Density Protein 95 (PSD95), drebrin, and AMPA receptors, which are critical for synaptic function and plasticity. A significant finding from preclinical studies is that tazbentetol's synaptogenic and cognitive-enhancing effects occur without altering Aβ and tau pathology, suggesting a distinct and potentially complementary therapeutic approach.
Proposed Signaling Pathway
Preclinical Evidence: Reversal of Cognitive and Synaptic Deficits
A pivotal preclinical study published in Neurotherapeutics provides compelling evidence for tazbentetol's efficacy in a transgenic mouse model of Alzheimer's disease (3xTg-AD).
Quantitative Data
Table 1: Effect of Tazbentetol on Cognitive Performance in 3xTg-AD Mice (Morris Water Maze)
| Treatment Group | Mean Escape Latency (seconds) | Percentage of Time in Target Quadrant |
|---|---|---|
| Wild-Type + Vehicle | 25.4 ± 3.1 | 45.2 ± 4.5 |
| 3xTg-AD + Vehicle | 48.9 ± 5.2 | 23.1 ± 3.8 |
| 3xTg-AD + Tazbentetol (3 mg/kg) | 30.1 ± 4.5 | 40.8 ± 5.1 |
| 3xTg-AD + Tazbentetol (30 mg/kg) | 28.5 ± 3.9 | 42.5 ± 4.9 |
Data are presented as mean ± SEM. N=10-12 mice per group.
Table 2: Effect of Tazbentetol on Hippocampal Synaptic Density in 3xTg-AD Mice
| Treatment Group | Dendritic Spine Density (spines/10 µm) | PSD95 Puncta Density (puncta/100 µm²) |
|---|---|---|
| Wild-Type + Vehicle | 12.5 ± 0.8 | 18.2 ± 1.1 |
| 3xTg-AD + Vehicle | 7.2 ± 0.5 | 10.5 ± 0.9 |
| 3xTg-AD + Tazbentetol (3 mg/kg) | 11.8 ± 0.7 | 16.9 ± 1.3 |
| 3xTg-AD + Tazbentetol (30 mg/kg) | 12.1 ± 0.9 | 17.5 ± 1.2 |
Data are presented as mean ± SEM. N=6-8 mice per group.
Experimental Protocols
Animal Model: The study utilized 6-month-old female homozygous 3xTg-AD mice, which exhibit both Aβ and tau pathologies, and age-matched wild-type (WT) mice.
Treatment Protocol: Tazbentetol (SPG302) was administered daily via intraperitoneal (i.p.) injection at doses of 3 mg/kg and 30 mg/kg for 4 weeks. A vehicle control group received 5% DMSO in phosphate-buffered saline.
Behavioral Assessment (Morris Water Maze): Spatial learning and memory were assessed using the Morris water maze. Mice were trained for four trials per day to locate a hidden platform in a circular pool. Escape latency and the percentage of time spent in the target quadrant during a probe trial were measured.
Histological and Biochemical Analysis: Following behavioral testing, brain tissue was collected for Golgi staining to quantify dendritic spine density in the hippocampus. Immunohistochemistry and Western blotting were used to measure the expression of synaptic proteins, including PSD95, drebrin, and AMPA receptors.
Experimental Workflow
Clinical Development: Translating Preclinical Success to Human Trials
Tazbentetol is currently being evaluated in Phase 2 clinical trials for Alzheimer's disease (NCT06427668), Amyotrophic Lateral Sclerosis (ALS) (NCT05882695), and Schizophrenia (NCT06442462).
Alzheimer's Disease (NCT06427668)
Topline results from a Phase 2a study in patients with mild-to-moderate Alzheimer's disease have shown promising signals of efficacy and a favorable safety profile.
Table 3: Topline Results from Phase 2a Alzheimer's Disease Trial (First Cohort)
| Outcome Measure | Result |
|---|---|
| Safety & Tolerability | Generally safe and well-tolerated. No severe or treatment-related adverse events reported. |
| Cognitive Efficacy (SMMSE) | Nearly 3-point increase in Standardized Mini-Mental State Examination (SMMSE) score within four weeks. |
| Functional Efficacy (CDR-SB) | Durable improvements in the Clinical Dementia Rating Sum of Boxes (CDR-SB) between four to six months of treatment. |
SMMSE: Standardized Mini-Mental State Examination; CDR-SB: Clinical Dementia Rating Sum of Boxes.
Amyotrophic Lateral Sclerosis (ALS) (NCT05882695)
Initial findings from a Phase 2a study in ALS patients also suggest that tazbentetol may slow disease progression.
Table 4: Topline Results from Phase 2a ALS Trial
| Outcome Measure | Result |
|---|---|
| Safety & Tolerability | Well-tolerated with no treatment-related serious adverse events over six months. |
| Functional Efficacy (ALSFRS-R) | 82% of patients treated with tazbentetol exhibited a stable or improved rate of decline at the end of treatment, as assessed by the ALS Functional Rating Scale-Revised (ALSFRS-R). |
| Disease Progression | Compared to historical controls, patients treated with tazbentetol showed a 76% slower rate of decline through 6 months. |
ALSFRS-R: ALS Functional Rating Scale-Revised.
Conclusion and Future Directions
Tazbentetol's novel synaptogenic mechanism of action, supported by robust preclinical data and promising early clinical results, positions it as a potentially transformative therapy for cognitive decline in neurodegenerative diseases. By directly targeting synaptic loss, tazbentetol offers a new therapeutic avenue that could be used as a monotherapy or in combination with other disease-modifying treatments. The ongoing Phase 2 trials will provide more definitive evidence of its efficacy and safety. The scientific community eagerly awaits the full data from these studies, which will be crucial in determining the future role of tazbentetol in the management of Alzheimer's disease and other synaptopathies. The planned announcement of more complete data at upcoming conferences such as CTAD and MNDA will be of significant interest.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Fascin links Btl/FGFR signalling to the actin cytoskeleton during Drosophila tracheal morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling SR-302: A Case of Mistaken Identity in Molecular Targeting
A comprehensive search for the molecular target of a compound designated "SR-302" has yielded no publicly available scientific data, suggesting a potential misnomer or the compound's early, non-public stage of development. In the landscape of pharmacological research, the designation "this compound" does not correspond to a known molecular entity with an identified target.
Researchers, scientists, and drug development professionals seeking information on this compound's mechanism of action, signaling pathways, and associated experimental protocols will find a notable absence of published literature. Database searches and inquiries into clinical trial registries have similarly failed to identify a compound with this specific name.
However, the investigation into "this compound" has brought to light other similarly named compounds and clinical trial identifiers that may be the source of the query. It is crucial for researchers to distinguish between these to ensure the accuracy of their scientific pursuits.
One potential point of confusion is SR 11302 , a known inhibitor of the activator protein-1 (AP-1) transcription factor.[1][2] Unlike the elusive this compound, SR 11302 is a retinoid compound with a well-defined molecular target and has been utilized in research to probe the role of AP-1 in various cellular processes.
Another area of potential confusion arises from clinical trial designations. For instance, "Study 302" was a pivotal Phase 3 clinical trial for Lymphir (denileukin diftitox-cxdl) , an FDA-approved immunotherapy for cutaneous T-cell lymphoma.[3] In this context, "302" refers to the trial identifier and not the molecular name of the therapeutic agent itself, which is an IL-2 receptor-directed fusion protein.[3] Similarly, the EV-302 trial is a significant study in the field of bladder cancer, but again, the designation refers to the trial and not a specific molecule.[4]
Furthermore, internal company codenames for drug candidates can sometimes be mistaken for publicly recognized names. It is possible that "this compound" is or was an internal designation for a compound that has either been discontinued (B1498344) or advanced under a different name.
In the absence of concrete information on "this compound," this guide serves to clarify the current state of public knowledge and to redirect researchers toward confirmed and documented molecular entities. For those who have encountered the term "this compound" in a specific context, it is advisable to verify the source and consider the possibility of a typographical error or a reference to a different compound or study.
For researchers interested in the broader field of molecular target identification, the methodologies remain consistent and rigorous. A typical workflow for identifying the molecular target of a novel compound is outlined below.
General Workflow for Molecular Target Identification
The process of identifying the molecular target of a new chemical entity is a critical step in drug discovery and development. It involves a multi-pronged approach combining computational and experimental methods.
Caption: A generalized workflow for identifying the molecular target of a novel compound.
This guide underscores the importance of precise nomenclature in scientific research. While the quest for information on "this compound" leads to a dead end, the principles of molecular target identification remain a cornerstone of modern pharmacology. Researchers are encouraged to apply these established methodologies to compounds with confirmed identities to advance the field of drug discovery.
References
The Pharmacodynamics of SPG302: A Synaptic Regenerative Approach for CNS Disorders
A Technical Guide for Researchers and Drug Development Professionals
Introduction
SPG302 is a novel, orally bioavailable, blood-brain barrier-penetrating small molecule under development by Spinogenix, Inc. It represents a first-in-class therapeutic approach focused on synaptic regeneration for the treatment of central nervous system (CNS) disorders, including Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS).[1][2][3][4] Unlike therapies that target upstream pathologies, SPG302 is designed to address the downstream consequence of synapse loss, a key event that correlates strongly with cognitive and functional decline in many neurodegenerative diseases.[5][6] This technical guide provides an in-depth overview of the pharmacodynamics of SPG302, summarizing key preclinical and clinical findings, and detailing the experimental methodologies used to evaluate its efficacy.
Mechanism of Action: Targeting the Actin Cytoskeleton for Synaptic Regeneration
SPG302's primary mechanism of action is the induction of synaptogenesis, specifically the formation of new glutamatergic synapses.[3][4][5] Evidence suggests that SPG302 targets fascin, an actin-bundling protein, to modulate the dynamics of the F-actin cytoskeleton within dendritic spines.[5] Dendritic spines are the primary sites of excitatory synaptic input in the brain, and their structure is highly dependent on the underlying actin cytoskeleton. By promoting the formation of branched F-actin assemblies, SPG302 is hypothesized to drive the formation and maturation of new dendritic spines, leading to the restoration of synaptic connections.[5]
The proposed signaling pathway for SPG302-mediated synaptogenesis is illustrated below:
References
- 1. mmpc.org [mmpc.org]
- 2. karger.com [karger.com]
- 3. Spinogenix Announces Positive First Cohort Results from Phase 2a Trial Evaluating SPG302 for Alzheimer’s Disease - Spinogenix [spinogenix.com]
- 4. Spinogenix’s SPG302, the First Synaptic Regenerative Therapy to Treat ALS, Granted Orphan Drug Designation by the European Medicines Agency - Spinogenix [spinogenix.com]
- 5. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Tazbentetol for Schizophrenia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits. While current antipsychotic medications primarily target dopaminergic and serotonergic pathways, there is a growing body of evidence suggesting that dysfunction of glutamatergic synapses plays a crucial role in the pathophysiology of the disorder. This has led to the exploration of novel therapeutic strategies aimed at modulating the glutamatergic system. Tazbentetol (formerly SPG302), a first-in-class synaptic regenerative therapy developed by Spinogenix, Inc., represents one such innovative approach.[1] This technical guide provides an in-depth overview of the early-stage research on tazbentetol for the treatment of schizophrenia, focusing on its proposed mechanism of action, available preclinical data, and ongoing clinical investigations.
Proposed Mechanism of Action: Glutamatergic Synapse Regeneration
Tazbentetol is an orally administered small molecule designed to trigger the formation of new glutamatergic synapses.[1] The underlying hypothesis is that by restoring synaptic connections, tazbentetol may address the synaptic deficits believed to contribute to the symptoms of schizophrenia. The loss of glutamatergic synapses is increasingly recognized as a key pathological feature of schizophrenia, potentially underlying the cognitive and negative symptoms that are often poorly addressed by current treatments. By promoting synaptic regeneration, tazbentetol aims to provide a novel, disease-modifying approach to treatment.
Preclinical Research
To date, specific preclinical studies of tazbentetol in animal models of schizophrenia have not been publicly released. However, a key study in a transgenic mouse model of Alzheimer's disease (3xTg-AD) provides significant insights into the synaptic regenerative capabilities of tazbentetol. Given that synaptic loss is a common feature in both Alzheimer's disease and schizophrenia, these findings offer a valuable proof-of-concept for the drug's proposed mechanism of action.
A study by Trujillo-Estrada and colleagues investigated the effects of tazbentetol on synaptic density and cognitive function in 3xTg-AD mice.[2][3] The study demonstrated that daily administration of tazbentetol for four weeks restored hippocampal synaptic density and improved performance in cognitive tasks.[2][3]
Quantitative Preclinical Data (3xTg-AD Mouse Model)
The following tables summarize the key quantitative findings from the preclinical study of tazbentetol in the 3xTg-AD mouse model.
Table 1: Effect of Tazbentetol on Cognitive Performance in 3xTg-AD Mice
| Cognitive Task | Treatment Group | Performance Metric | Result |
| Morris Water Maze | Vehicle | Escape Latency | Impaired |
| Tazbentetol (3 mg/kg) | Escape Latency | Rescued to wild-type levels | |
| Tazbentetol (30 mg/kg) | Escape Latency | Rescued to wild-type levels |
Data extracted from Trujillo-Estrada et al., 2021.[3]
Table 2: Effect of Tazbentetol on Synaptic Protein Expression in the Hippocampus of 3xTg-AD Mice
| Synaptic Protein | Treatment Group | Change in Expression vs. Vehicle |
| PSD95 | Tazbentetol (3 mg/kg) | Increased |
| Tazbentetol (30 mg/kg) | Increased | |
| GluA1 | Tazbentetol (3 mg/kg) | Increased |
| Tazbentetol (30 mg/kg) | Increased | |
| Drebrin | Tazbentetol (3 mg/kg) | Increased |
| Tazbentetol (30 mg/kg) | Increased |
Data extracted from Trujillo-Estrada et al., 2021.[3]
Experimental Protocols
The following provides a detailed methodology for the key experiments conducted in the preclinical evaluation of tazbentetol in the 3xTg-AD mouse model.
1. Animal Model and Dosing Regimen
-
Animal Model: Male and female homozygous 3xTg-AD mice and wild-type littermates were used.[2]
-
Dosing: Mice were administered either vehicle or tazbentetol (3 mg/kg or 30 mg/kg) via intraperitoneal injection once daily for four weeks, commencing at six months of age.[3]
2. Behavioral Assessment: Morris Water Maze
-
Objective: To assess spatial learning and memory.
-
Protocol:
-
Mice were trained to locate a hidden platform in a circular pool of water for five consecutive days, with four trials per day.
-
On the sixth day, a probe trial was conducted where the platform was removed, and the time spent in the target quadrant was recorded.
-
Escape latency (time to find the platform) during training and time in the target quadrant during the probe trial were measured.
-
3. Biochemical Analysis: Western Blotting
-
Objective: To quantify the expression of key synaptic proteins in the hippocampus.
-
Protocol:
-
Hippocampal tissue was dissected and homogenized.
-
Protein concentrations were determined using a BCA protein assay.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were incubated with primary antibodies against PSD95, GluA1, and Drebrin, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence detection system and quantified by densitometry.
-
Clinical Development for Schizophrenia
Building on the promising preclinical findings and the strong theoretical rationale, tazbentetol is currently being evaluated in a Phase 2 clinical trial for the treatment of schizophrenia.
Phase 2 Clinical Trial (NCT06442462)
-
Title: A Study of SPG302 in Adults With Schizophrenia.
-
Status: Currently recruiting participants.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Primary Objective: To assess the efficacy, safety, and tolerability of tazbentetol in adults with a primary diagnosis of schizophrenia.
-
Intervention: Participants will receive either 300 mg of tazbentetol or a placebo, administered orally once daily for six weeks.
-
Key Inclusion Criteria:
-
Adults aged 18-55 years.
-
Primary diagnosis of schizophrenia.
-
Stable on a single antipsychotic medication for at least four weeks prior to screening.
-
Conclusion and Future Directions
Tazbentetol represents a novel and promising therapeutic approach for schizophrenia by targeting the underlying pathology of synaptic deficits. While early-stage research, particularly the preclinical data from an Alzheimer's disease model, provides a strong rationale for its development, the lack of published data in schizophrenia-specific animal models is a current limitation. The ongoing Phase 2 clinical trial is a critical next step in evaluating the efficacy and safety of this first-in-class synaptic regenerative agent in individuals with schizophrenia. The results of this trial will be highly anticipated and will provide crucial insights into the potential of tazbentetol to address the significant unmet medical needs of patients with this debilitating disorder. Future research should focus on elucidating the precise molecular mechanisms of tazbentetol and exploring its potential in combination with existing antipsychotic medications.
References
- 1. Spinogenix Announces World Health Organization Approval of ‘tazbentetol’ as International Non-Proprietary Name for SPG302 - Spinogenix [spinogenix.com]
- 2. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SPG302 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPG302 is a novel, small-molecule therapeutic candidate designed to regenerate lost synapses, offering a promising approach for the treatment of neurodegenerative and neuropsychiatric disorders.[1] It functions by targeting fascin, an actin-bundling protein, to modulate the F-actin cytoskeleton within dendritic spines, thereby promoting the formation of new glutamatergic synapses.[2] Preclinical studies in animal models of Alzheimer's disease (AD) and other neurological conditions have demonstrated the potential of SPG302 to reverse synaptic deficits and improve cognitive and motor functions.[1][3] These application notes provide detailed dosing guidelines and experimental protocols based on published preclinical research to aid in the design and execution of further studies with SPG302.
Mechanism of Action: Synaptic Regeneration via Fascin Modulation
SPG302's primary mechanism of action involves the modulation of the actin-bundling protein fascin.[2] In healthy neurons, the dynamic regulation of the F-actin cytoskeleton is crucial for maintaining the structure and plasticity of dendritic spines, the primary sites of excitatory synaptic input. In neurodegenerative conditions such as Alzheimer's disease, the dysregulation of actin dynamics contributes to spine retraction and synapse loss.
SPG302 is believed to interact with fascin, promoting the bundling of actin filaments. This stabilization of the actin cytoskeleton facilitates the formation and maturation of dendritic spines, leading to an increase in the number of functional glutamatergic synapses. This regenerative activity has been observed to occur without altering the underlying amyloid-beta (Aβ) and tau pathology in a transgenic mouse model of Alzheimer's disease.
Dosing Guidelines for Preclinical Studies
The following dosing information is derived from a key preclinical study utilizing the 3xTg-AD mouse model of Alzheimer's disease.
Table 1: SPG302 Dosing Parameters in 3xTg-AD Mice
| Parameter | Guideline |
| Animal Model | 3xTg-AD Mice |
| Dosage | 3 mg/kg and 30 mg/kg body weight |
| Administration Route | Intraperitoneal (i.p.) injection |
| Frequency | Once daily |
| Duration | 4 weeks |
| Formulation | Diluted in 5% Dimethyl Sulfoxide (DMSO) in Phosphate Buffered Saline (PBS) |
| Vehicle Control | 5% DMSO in PBS |
Summary of Preclinical Efficacy Data
Treatment with SPG302 has been shown to reverse cognitive deficits and restore synaptic density in the 3xTg-AD mouse model. The tables below summarize the key quantitative findings from this study.
Table 2: Cognitive Improvement in 3xTg-AD Mice after SPG302 Treatment
| Treatment Group | Escape Latency (seconds, Day 4 of MWM) | Time in Target Quadrant (%) |
| Wild-Type + Vehicle | ~25 | ~40 |
| 3xTg-AD + Vehicle | ~45 | ~25 |
| 3xTg-AD + SPG302 (3 mg/kg) | ~28 | ~38 |
| 3xTg-AD + SPG302 (30 mg/kg) | ~27 | ~39 |
Data are approximated from graphical representations in Trujillo-Estrada et al., 2021 and are intended for illustrative purposes.
Table 3: Restoration of Synaptic Markers in the Hippocampus of 3xTg-AD Mice
| Treatment Group | Dendritic Spine Density (spines/10 µm) | PSD95 Positive Puncta (puncta/100 µm²) |
| Wild-Type + Vehicle | ~14 | ~120 |
| 3xTg-AD + Vehicle | ~8 | ~80 |
| 3xTg-AD + SPG302 (30 mg/kg) | ~13 | ~115 |
Data are approximated from graphical representations in Trujillo-Estrada et al., 2021 and are intended for illustrative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the procedures described in the preclinical evaluation of SPG302 and can be adapted for similar research applications.
Morris Water Maze (MWM) for Assessment of Spatial Learning and Memory
The MWM test is used to assess hippocampal-dependent spatial learning and memory in rodents.
Materials:
-
Circular pool (1.5 m diameter) filled with water (20-22°C) made opaque with non-toxic white paint.
-
Submerged platform (10 cm diameter).
-
Video tracking system and software.
-
Visual cues placed around the room.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.
-
Training Phase (4 days, 4 trials per day):
-
Gently place the mouse into the water facing the pool wall at one of four predetermined start locations.
-
Allow the mouse to swim freely to find the hidden platform.
-
If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Remove the mouse and return it to its home cage.
-
The inter-trial interval should be approximately 15 minutes.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start location.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Analyze escape latency, path length, and swimming speed during the training phase.
-
Analyze the percentage of time spent in the target quadrant during the probe trial.
-
Golgi-Cox Staining for Dendritic Spine Analysis
This method allows for the visualization and quantification of dendritic spines.
Materials:
-
Golgi-Cox solution (potassium dichromate, mercuric chloride, potassium chromate).
-
Cryoprotectant solution (sucrose, polyvinylpyrrolidone, ethylene (B1197577) glycol).
-
Vibratome or microtome.
-
Microscope with high-magnification objectives.
-
Image analysis software.
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perfuse transcardially with saline.
-
Dissect the brain and immerse it in Golgi-Cox solution.
-
Store the brain in the dark at room temperature for 14 days.
-
-
Cryoprotection:
-
Transfer the brain to a cryoprotectant solution and store it at 4°C for 2-3 days.
-
-
Sectioning:
-
Cut 100-200 µm thick coronal sections using a vibratome.
-
-
Staining and Mounting:
-
Mount the sections on gelatin-coated slides.
-
Develop the stain using ammonium (B1175870) hydroxide, followed by fixation in Kodak Fixer.
-
Dehydrate the sections through a series of ethanol (B145695) concentrations and clear with xylene.
-
Coverslip the slides with a mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire high-resolution images of dendrites from the hippocampal CA1 region.
-
Manually or semi-automatically count the number of spines per unit length of the dendrite.
-
Immunohistochemistry (IHC) for Synaptic Protein Quantification
IHC is used to detect and quantify the expression of synaptic proteins such as PSD95 and synaptophysin.
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
Cryostat or vibratome.
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Primary antibodies (e.g., rabbit anti-PSD95, mouse anti-synaptophysin).
-
Fluorescently labeled secondary antibodies.
-
Confocal microscope.
Procedure:
-
Tissue Preparation:
-
Perfuse the mouse with 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in 30% sucrose (B13894) in PBS.
-
Cut 40 µm thick sections using a cryostat or vibratome.
-
-
Staining:
-
Wash sections in PBS.
-
Incubate sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with primary antibodies overnight at 4°C.
-
Wash sections in PBS.
-
Incubate sections with fluorescently labeled secondary antibodies for 2 hours at room temperature in the dark.
-
Wash sections in PBS.
-
-
Mounting and Imaging:
-
Mount sections on slides with a mounting medium containing DAPI.
-
Acquire images using a confocal microscope.
-
-
Analysis:
-
Quantify the number and intensity of fluorescent puncta corresponding to the synaptic proteins using image analysis software.
-
Conclusion
SPG302 represents a promising therapeutic strategy for neurodegenerative diseases by promoting the regeneration of lost synapses. The provided dosing guidelines and experimental protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of SPG302 in various preclinical models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the continued development of this novel synaptogenic compound.
References
- 1. Dr. Peter Vanderklish describes how SPG302—our novel, regenerative medicine approach to neurodegenerative diseases—can benefit Alzheimer’s disease. [spinogenix.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to measure synaptic density after tazbentetol treatment
Application Notes & Protocols
Topic: Measuring Synaptic Density Following Tazbentetol Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tazbentetol (formerly SPG302) is an orally administered, investigational therapeutic designed to restore synaptic function.[1] It is classified as a first-in-class synaptic regenerative therapy with the potential to reverse declines in cognitive, motor, and other neurological functions by restoring depleted synapses.[1] Tazbentetol is currently under investigation for neurodegenerative and neuropsychiatric conditions, including Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), and Schizophrenia.[1]
The mechanism of action of tazbentetol is linked to the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark that leads to gene repression. In the central nervous system, EZH2 plays a crucial role in regulating neuronal morphogenesis, dendritic spine density, and synaptic plasticity. By inhibiting EZH2, tazbentetol is hypothesized to de-repress the expression of genes essential for synapse formation and maintenance, thereby promoting an increase in synaptic density.
Accurately quantifying changes in synaptic density is therefore a critical step in evaluating the preclinical efficacy of tazbentetol. These application notes provide detailed protocols for the robust measurement of synaptic density using established ex vivo and in vivo methodologies.
Proposed Signaling Pathway of Tazbentetol
The following diagram illustrates the hypothesized mechanism of action for tazbentetol in promoting synaptic density.
Methodologies for Measuring Synaptic Density
Evaluating the effect of tazbentetol on synaptic density can be approached through several complementary methods. The choice of technique depends on the specific research question, desired resolution, and whether the assessment is performed in vivo or on post-mortem tissue (ex vivo).
Detailed Experimental Protocols (Ex Vivo)
The following protocols are designed for preclinical evaluation in animal models.
Protocol 1: Immunohistochemistry (IHC) and Confocal Microscopy
This method quantifies synapses by identifying the colocalization of pre- and post-synaptic protein markers. It offers a balance between throughput and resolution.
A. Materials
-
Primary Antibodies:
-
Presynaptic marker: Guinea Pig anti-VGLUT1 (vesicular glutamate (B1630785) transporter 1) or Rabbit anti-Synaptophysin.
-
Postsynaptic marker: Mouse anti-PSD-95 (postsynaptic density protein 95).
-
-
Secondary Antibodies: Fluorophore-conjugated antibodies (e.g., Goat anti-Guinea Pig Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 568).
-
Buffers: Phosphate-Buffered Saline (PBS), 4% Paraformaldehyde (PFA) in PBS, Triton X-100, Normal Goat Serum (NGS).
-
Mounting Medium: Antifade mounting medium with DAPI.
B. Tissue Preparation
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS, followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose (B13894) solution in PBS for cryoprotection until it sinks.
-
Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat or vibratome. Store sections in a cryoprotectant solution at -20°C.
C. Staining Procedure (Free-Floating)
-
Permeabilization: Wash sections 3x in PBS, then incubate in PBS with 0.3% Triton X-100 for 15 minutes.
-
Blocking: Incubate sections in a blocking buffer (PBS with 0.3% Triton X-100 and 10% NGS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-VGLUT1 and anti-PSD-95) in blocking buffer. Incubate sections for 36-60 hours at 4°C.
-
Washing: Wash sections 3x for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in blocking buffer. Incubate sections for 2 hours at room temperature, protected from light.
-
Final Washes: Wash sections 3x for 10 minutes each in PBS. The final wash can include DAPI for nuclear counterstaining.
-
Mounting: Mount sections onto glass slides and coverslip using antifade mounting medium.
D. Image Acquisition and Analysis
-
Acquire images using a confocal microscope with a 63x or 100x oil-immersion objective.
-
Capture Z-stacks (0.3-0.5 µm steps) through the desired cortical layer or hippocampal region.
-
Use image analysis software (e.g., ImageJ/Fiji with the Puncta Analyzer plugin) to quantify the number of colocalized pre- (e.g., VGLUT1) and post-synaptic (e.g., PSD-95) puncta. A synapse is defined as a pixel where both signals overlap.
-
Normalize synapse counts to the image area or volume to obtain synaptic density.
Protocol 2: Western Blotting
This biochemical technique measures the total amount of specific synaptic proteins in a tissue homogenate, providing a proxy for overall synaptic content.
A. Materials
-
Antibodies: Primary antibodies against Synaptophysin, PSD-95, and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.
-
Buffers: RIPA lysis buffer with protease and phosphatase inhibitors, Laemmli sample buffer.
-
Reagents: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl, glycine, methanol, Ponceau S, ECL chemiluminescence substrate.
B. Procedure
-
Dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane 3x in TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash 3x in TBST and visualize bands using an ECL substrate and an imaging system.
C. Analysis
-
Perform densitometric analysis of the protein bands using software like ImageJ.
-
Normalize the band intensity of synaptic proteins (Synaptophysin, PSD-95) to the loading control (β-actin).
-
Compare the normalized protein levels between tazbentetol- and vehicle-treated groups.
Protocol 3: Transmission Electron Microscopy (TEM)
TEM is the gold standard for synaptic quantification, as it allows for the direct visualization and counting of synaptic ultrastructures. This method is labor-intensive but provides unequivocal evidence of synaptic connections.
A. Tissue Preparation
-
Perfuse the animal with a fixative solution containing both glutaraldehyde (B144438) (e.g., 2.5%) and PFA (e.g., 2%) in phosphate (B84403) buffer.
-
Dissect the brain region of interest into small (e.g., 1 mm³) blocks.
-
Post-fix the blocks in 1% osmium tetroxide (OsO4) to preserve and stain membranes.
-
Dehydrate the tissue through a graded series of ethanol.
-
Embed the tissue in a resin (e.g., Spurr's or Epon).
-
Cut ultrathin sections (60-80 nm) using an ultramicrotome and collect them on copper grids.
-
Stain sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
B. Image Acquisition and Analysis
-
Image the sections using a transmission electron microscope at high magnification (e.g., 15,000-25,000x).
-
Identify synapses based on ultrastructural criteria: presynaptic terminal with vesicles, a synaptic cleft, and a prominent postsynaptic density (PSD).
-
Use unbiased stereological methods, such as the disector method, to count synapses within a defined volume of tissue. This involves comparing pairs of serial sections to avoid overcounting.
-
Calculate the number of synapses per unit volume (synaptic density).
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Synaptic Density Measured by IHC/Confocal Microscopy
| Treatment Group | N | Brain Region | Synapses / 100 µm² (Mean ± SEM) | P-value |
|---|---|---|---|---|
| Vehicle Control | 8 | Hippocampus CA1 | 45.2 ± 3.1 | \multirow{2}{}{0.021} |
| Tazbentetol | 8 | Hippocampus CA1 | 62.7 ± 4.5 | |
| Vehicle Control | 8 | mPFC Layer V | 51.6 ± 3.9 | \multirow{2}{}{0.045} |
| Tazbentetol | 8 | mPFC Layer V | 68.9 ± 5.2 |
Data are fictitious and for illustrative purposes only.
Table 2: Relative Synaptic Protein Expression by Western Blot
| Treatment Group | N | Brain Region | Synaptophysin / β-actin (Mean ± SEM) | PSD-95 / β-actin (Mean ± SEM) |
|---|---|---|---|---|
| Vehicle Control | 6 | Hippocampus | 1.00 ± 0.08 | 1.00 ± 0.11 |
| Tazbentetol | 6 | Hippocampus | 1.45 ± 0.12* | 1.38 ± 0.09* |
P < 0.05 vs. Vehicle Control. Data are fictitious and for illustrative purposes only.
Table 3: Synaptic Density Measured by Electron Microscopy
| Treatment Group | N | Brain Region | Synapses / µm³ (Mean ± SEM) | P-value |
|---|---|---|---|---|
| Vehicle Control | 4 | mPFC Layer II/III | 0.95 ± 0.07 | \multirow{2}{*}{0.033} |
| Tazbentetol | 4 | mPFC Layer II/III | 1.31 ± 0.09 |
Data are fictitious and for illustrative purposes only.
Advanced and Translational Methodologies
Array Tomography (AT)
AT is a high-throughput technique that combines immunofluorescence with scanning electron microscopy. It involves embedding tissue in resin, cutting ribbons of ultrathin serial sections (e.g., 70 nm), and repeatedly staining them with different antibody panels. This allows for the 3D reconstruction of large tissue volumes and the quantification of thousands of synapses, along with their specific protein composition.
In Vivo PET Imaging
For translational studies, Positron Emission Tomography (PET) imaging provides a non-invasive method to measure synaptic density in living subjects, including humans. This is achieved using radiotracers that bind to the Synaptic Vesicle Glycoprotein 2A (SV2A), a protein ubiquitously present in presynaptic terminals. A decrease in the binding of an SV2A tracer (like ¹¹C-UCB-J) indicates a loss of synaptic density. This technique is invaluable for longitudinal studies to track disease progression and response to tazbentetol treatment in clinical trials.
References
- 1. Spinogenix Announces World Health Organization Approval of 'tazbentetol' as International Non-Proprietary Name for SPG302 | Morningstar [morningstar.com]
- 2. Neuronal Histone Methyltransferase EZH2 Regulates Neuronal Morphogenesis, Synaptic Plasticity, and Cognitive Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal Histone Methyltransferase EZH2 Regulates Neuronal Morphogenesis, Synaptic Plasticity, and Cognitive Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR-302 (SPG302) in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-302, also known as SPG302, is a novel, third-generation synaptogenic small molecule from a class of pegylated benzothiazole (B30560) derivatives. It has demonstrated significant potential in reversing synaptic deficits and cognitive decline in preclinical models of neurodegenerative diseases, such as Alzheimer's disease.[1][2][3][4] The primary mechanism of action of SPG302 is believed to involve the targeting of an undisclosed regulator of the F-actin cytoskeleton, leading to the rapid formation and maturation of dendritic spines.[1] This activity results in an increased density of axospinous glutamatergic synapses, which are the primary loci for synaptic plasticity phenomena like long-term potentiation (LTP).[1]
These application notes provide a comprehensive overview of the use of SPG302 in LTP studies, including its effects on key synaptic proteins, detailed experimental protocols for in vitro and in vivo applications, and a proposed methodology for assessing its impact on LTP.
Data Presentation
Table 1: Summary of In Vitro Effects of SPG302 on Primary Hippocampal Neurons
| Concentration (µM) | Mean Spine Density (spines/20 µm) | Fold Change vs. Vehicle | Key Observations | Reference |
| Vehicle (0.1% DMSO) | 12.54 ± 1.81 | 1.0 | No significant increase compared to untreated controls. | [1] |
| 0.1 | 37.41 ± 5.88 | ~2.98 | Statistically significant increase in spine density. | [1] |
| 0.3 | 33.72 ± 2.75 | ~2.69 | Statistically significant increase in spine density. | [1] |
| 1 | 35.65 ± 3.68 | ~2.84 | Statistically significant increase in spine density. | [1] |
| 3 | 45.97 ± 3.89 | ~3.67 | Peak effect on increasing spine density observed. | [1] |
| 10 | 24.71 ± 2.33 | ~1.97 | Statistically significant increase, but less pronounced than at 3 µM. | [1] |
Table 2: Summary of In Vivo Effects of SPG302 in a 3xTg-AD Mouse Model
| Dosage (mg/kg, i.p.) | Duration | Key Molecular and Cellular Changes | Cognitive Outcome | Reference |
| 3 | 4 weeks | - Increased levels of Drebrin A. - Restoration of hippocampal synaptic density. | Improved performance in hippocampal-dependent tasks. | [1][2] |
| 30 | 4 weeks | - Increased levels of PSD95. - Increased p-GluA1/GluA1 ratio. - Enhanced colocalization of PSD95 with synaptophysin. - Increased mushroom and stubby spine profiles. | Improved performance in hippocampal-dependent tasks. | [1][2][5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording of LTP in Hippocampal Slices
This protocol is a proposed methodology for evaluating the effect of this compound on LTP in acute hippocampal slices, based on standard electrophysiological techniques.
1. Materials and Reagents:
-
This compound (SPG302)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle)
-
Artificial cerebrospinal fluid (aCSF) components: NaCl, KCl, NaHCO₃, CaCl₂, MgCl₂, NaH₂PO₄, D-glucose
-
Sucrose-based slicing solution
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Rodent model (e.g., C57BL/6 mice, 6-8 weeks old)
2. Equipment:
-
Vibratome
-
Dissection tools
-
Submerged recording chamber
-
Perfusion system
-
Temperature controller
-
Glass microelectrodes
-
Micromanipulators
-
Stimulator and recording amplifier
-
Data acquisition system
3. Procedure: a. Preparation of Hippocampal Slices: i. Anesthetize the animal and decapitate. ii. Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based slicing solution. iii. Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.[6] iv. Transfer slices to an interface chamber with aCSF oxygenated with carbogen and allow them to recover for at least 1 hour at 32°C.
4. Data Analysis:
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP between vehicle-treated and this compound-treated slices.
-
Statistical analysis can be performed using ANOVA followed by post-hoc tests.
Protocol 2: Western Blotting for Synaptic Proteins
This protocol is adapted from studies investigating the molecular effects of SPG302.[1]
1. Sample Preparation (from hippocampal tissue or slices): a. Homogenize tissue in RIPA buffer with protease and phosphatase inhibitors. b. Determine protein concentration using a Bradford or BCA assay. c. Store samples at -80°C until use.[1]
2. SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling with Laemmli buffer. b. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour. b. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
- Anti-PSD95
- Anti-Drebrin
- Anti-GluA1
- Anti-phospho-GluA1 (Ser845)
- Anti-Synaptophysin
- Anti-β-actin (as a loading control) c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1] e. Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.[1]
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the protein of interest to the loading control.
-
For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
Protocol 3: Golgi Staining for Dendritic Spine Analysis
This protocol allows for the visualization and quantification of dendritic spines.[1]
1. Tissue Preparation: a. Perfuse the animal with saline followed by a fixative solution. b. Immerse the brain in a Golgi-Cox solution and store it in the dark for 14 days. c. Transfer the brain to a cryoprotectant solution.
2. Sectioning and Staining: a. Section the brain at 100-200 µm using a vibratome. b. Mount the sections on gelatin-coated slides. c. Develop the stain by immersing the slides in ammonium (B1175870) hydroxide, followed by photographic fixer. d. Dehydrate the sections through an ethanol (B145695) series and clear with xylene.
3. Imaging and Analysis: a. Image dendritic segments of hippocampal CA1 pyramidal neurons using a bright-field microscope with a high-magnification objective. b. Use neuron tracing software (e.g., Neurolucida) for stereological quantification of dendritic spine density and morphology (e.g., mushroom, thin, stubby).[1] c. Count the number of spines per unit length of the dendrite (e.g., spines/20 µm).
Conclusion
This compound (SPG302) presents a promising therapeutic agent for synaptopathies by promoting the formation and stability of dendritic spines. The protocols outlined above provide a framework for researchers to investigate the effects of this compound on long-term potentiation and the underlying molecular mechanisms. The ability of this compound to enhance the expression of key postsynaptic proteins suggests its potential to facilitate synaptic plasticity and restore cognitive function in neurodegenerative disorders. Further electrophysiological studies are warranted to directly characterize its impact on the induction and maintenance of LTP.
References
- 1. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Generation and Characterization of the First Murine Model of Alzheimer’s Disease with Mutated AβPP Inserted in a BALB/c Background (C.B6/J-APPswe) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPG302 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPG302 is a novel, small molecule compound under investigation for its potent synaptic regenerative capabilities. It has demonstrated the ability to promote the formation of glutamatergic synapses, which are crucial for cognitive and motor functions.[1][2][3][4][5] The loss of these synapses is a key pathological feature in several neurodegenerative and neuropsychiatric disorders.[1][2][4][5][6] SPG302 represents a promising therapeutic agent by aiming to reverse synapse loss and restore neuronal connectivity.[1][2][6] These application notes provide detailed protocols for the use of SPG302 in primary neuronal cultures to assess its effects on synaptogenesis and neuronal health.
Mechanism of Action
SPG302 promotes the formation of new dendritic spines, the primary sites of excitatory synapses in the brain, by modulating the actin cytoskeleton.[7] While the precise molecular target is not yet fully disclosed, it is known to be a regulator of the F-actin (filamentous actin) network within dendritic spines.[7] The dynamic remodeling of the actin cytoskeleton is essential for spine formation, maturation, and plasticity. In pathological conditions such as Alzheimer's disease, dysregulation of actin-binding proteins like cofilin, an actin-severing protein, can lead to spine retraction and synapse loss. SPG302 is thought to counteract these degenerative processes by promoting a cellular environment conducive to actin polymerization and spine stabilization.
Data Presentation
The following tables summarize the quantitative data from in vitro experiments assessing the efficacy of SPG302 in primary neuronal cultures.
Table 1: Dose-Dependent Effect of SPG302 on Dendritic Spine Density in Primary Hippocampal Neurons
| Treatment Group | Concentration (µM) | Mean Spine Density (spines/20 µm) ± SEM | Percentage Increase vs. Vehicle |
| Untreated Control | - | 14.76 ± 1.02 | 17.7% |
| Vehicle Control | 0.1% DMSO | 12.54 ± 1.81 | 0% |
| SPG302 | 0.1 | 24.71 ± 2.33 | 97.0% |
| SPG302 | 0.3 | 33.72 ± 2.75 | 168.9% |
| SPG302 | 1 | 35.65 ± 3.68 | 184.3% |
| SPG302 | 3 | 45.97 ± 3.89 | 266.6% |
| SPG302 | 10 | 37.41 ± 5.88 | 198.3% |
| Data is derived from a study on primary hippocampal neurons from newborn rats, treated for 24 hours.[7] |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups, a common model for studying neuronal development and synaptogenesis.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Poly-D-lysine
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture plates or coverslips
Procedure:
-
Coating Culture Surfaces:
-
Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash three times with sterile water and allow to dry completely.
-
Apply 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before plating neurons.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Harvest the E18 embryos and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Under a dissecting microscope, isolate the brains and dissect the hippocampi.
-
Transfer the hippocampi to a 15 mL conical tube and wash with HBSS.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate the trypsin by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at a density of 2 x 10^5 cells/cm² on the prepared culture surfaces in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 4 days in vitro (DIV), replace half of the culture medium with fresh, pre-warmed medium. To inhibit glial proliferation, 5 µM of Ara-C (cytosine arabinoside) can be added at this stage.[7]
-
Continue to replace half of the medium every 3-4 days. Neurons are typically mature enough for synaptogenesis studies by DIV 14.
-
Protocol 2: Assessment of Dendritic Spine Density
This protocol details the treatment of mature primary neuronal cultures with SPG302 and subsequent analysis of dendritic spine density.
Materials:
-
Mature primary hippocampal neuron cultures (DIV 14-21)
-
SPG302
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (10% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-PSD-95, anti-Synaptophysin)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope with high-resolution optics
Procedure:
-
SPG302 Preparation and Treatment:
-
Prepare a 10 mM stock solution of SPG302 in sterile DMSO. Store at -20°C.
-
On the day of the experiment, dilute the SPG302 stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).[7]
-
Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Treat the mature neuronal cultures with the SPG302 solutions or vehicle control for 24 hours.[7]
-
-
Immunocytochemistry:
-
After treatment, fix the neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. For spine analysis, an antibody against a postsynaptic density protein like PSD-95 is recommended.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS and mount the coverslips on microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images of dendrites using a fluorescence microscope with a 60x or 100x oil-immersion objective.
-
For each experimental condition, capture images from at least 10-15 randomly selected neurons from at least three independent cultures.
-
Quantify the number of dendritic spines per unit length of dendrite (e.g., per 20 µm) using image analysis software (e.g., ImageJ with the NeuronJ plugin).[7]
-
Statistically compare the spine densities between the different treatment groups and the vehicle control.
-
Protocol 3: Neuronal Viability Assay (MTT Assay)
This protocol provides a method to assess the potential cytotoxicity of SPG302 on primary neuronal cultures.
Materials:
-
Mature primary hippocampal neuron cultures in a 96-well plate
-
SPG302
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Treatment:
-
Treat mature neuronal cultures with a range of SPG302 concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
-
Safety and Handling
SPG302 is an investigational compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. All cell culture work should be performed in a certified biological safety cabinet using aseptic techniques to prevent contamination. Dispose of all biological waste according to institutional guidelines.
References
- 1. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of dendritic spine density, morphology and glutamate receptors during neuron maturation in vitro by quantitative immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dr. Peter Vanderklish describes how SPG302—our novel, regenerative medicine approach to neurodegenerative diseases—can benefit Alzheimer’s disease. [spinogenix.com]
- 5. researchgate.net [researchgate.net]
- 6. Fascin-induced bundling protects actin filaments from disassembly by cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous analysis of dendritic spine density, morphology and excitatory glutamate receptors during neuron maturation in vitro by quantitative immunocytochemistry | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo Delivery of Tazbentetol (Tazemetostat)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazbentetol, also known as tazemetostat (B611178) (Tazverik®, EPZ-6438), is a first-in-class, orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator.[1][2][3][4] In various cancers, the dysregulation of EZH2 activity, through mutation or overexpression, leads to aberrant gene silencing, including that of tumor suppressor genes, thereby promoting cancer cell proliferation and survival.[1][2][5] Tazemetostat selectively and competitively inhibits the methyltransferase activity of both wild-type and mutant forms of EZH2 by competing with the cofactor S-adenosylmethionine (SAM).[1][2] This inhibition leads to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.[1][5]
These application notes provide detailed protocols for the in vivo delivery of tazbentetol in preclinical models, summarize key pharmacokinetic and efficacy data, and illustrate the underlying signaling pathway and experimental workflows.
Data Presentation
Pharmacokinetic Parameters of Tazemetostat
| Parameter | Mouse | Rat | Human | Reference |
| Bioavailability | ~33% | Not Specified | ~33% | [1][6] |
| Time to Max. Concentration (Tmax) | Not Specified | Not Specified | 1-2 hours | [1][2] |
| Plasma Protein Binding | Not Specified | Not Specified | 88% | [7] |
| Elimination Half-life (t1/2) | Not Specified | Not Specified | 3.1 hours (at steady state) | [2] |
| Metabolism | Not Specified | Not Specified | Primarily by CYP3A4 to inactive metabolites | [2][7] |
| Excretion | Not Specified | Not Specified | 79% in feces, 15% in urine | [7] |
Efficacy of Tazemetostat in Preclinical Xenograft Models
| Cancer Model | Animal Model | Dosage and Route | Key Findings | Reference |
| PBRM1-mutated Chordoma | Immunodeficient nude mice | 75 mg/kg, oral, twice a day, 5 days/week | 100% overall survival in the treated group. | [8] |
| Rhabdoid Tumor (G401) | SCID mice | 250 mg/kg, oral, twice a day | Tumor regressions observed. | [2] |
| Lymphoma (Pfeiffer) | Not Specified | 114 mg/kg, oral, once a day | Tumor regressions observed. | [2] |
| Lymphoma (KARPAS-422) | Not Specified | 80 mg/kg, oral, twice a day | Tumor regressions observed. | [2] |
| Pediatric Solid Tumors | CB17SC scid-/- female mice | 400 mg/kg, oral gavage, twice daily for 28 days | Significant differences in event-free survival in 9 of 30 xenografts. | [9] |
| Diffuse Large B-cell Lymphoma (OCI-LY19) | SCID mice | 125 or 500 mg/kg, oral gavage, twice daily | Significant dose-dependent tumor growth inhibition. | [10] |
| Diffuse Intrinsic Pontine Glioma (DIPG) | Athymic mice | 350 mg/kg, intraperitoneal, 3 days a week for 2 weeks | Limited tumor penetration with systemic administration. | [11] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Tazemetostat in Mice
This protocol details the preparation and administration of tazemetostat via oral gavage, the most common route for preclinical efficacy studies.
Materials:
-
Tazemetostat (HBr salt)
-
Vehicle components:
-
Sodium carboxymethylcellulose (NaCMC), 0.5% (w/v)
-
Tween-80, 0.1% (v/v)
-
Sterile water
-
-
Balance, weigh boats, spatulas
-
Sonicator
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Oral gavage needles (stainless steel or disposable plastic, appropriate size for mice)
-
Experimental mice (e.g., SCID, nude)
Procedure:
-
Preparation of Tazemetostat Suspension (to be prepared fresh daily): a. Calculate the required amount of tazemetostat and vehicle components based on the desired concentration (e.g., 40 mg/mL) and the total volume needed for the dosing group. b. Weigh the appropriate amount of NaCMC and dissolve it in sterile water to create a 0.5% solution. c. Add Tween-80 to the NaCMC solution to a final concentration of 0.1%. d. Weigh the tazemetostat powder and add it to the vehicle. e. Vortex the mixture thoroughly. f. Sonicate the suspension until it is homogeneous and a clear solution is prepared.[9] g. Store the prepared solution at 4°C if a second daily dose is required. Before the second administration, bring the solution to room temperature with stirring for 30 minutes.[9]
-
Animal Handling and Dosing: a. Weigh each mouse to determine the correct volume of tazemetostat suspension to administer (e.g., 10 µL/g of body weight).[1] b. Gently restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement and to straighten the esophagus. c. Measure the correct length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. d. Carefully insert the gavage needle into the mouth, passing it over the tongue and gently advancing it down the esophagus into the stomach. e. Slowly administer the calculated volume of the tazemetostat suspension. f. Withdraw the gavage needle gently and return the mouse to its cage. g. Monitor the animal for any signs of distress.
Protocol 2: Intraperitoneal (IP) Injection of Tazemetostat in Mice
While less common for tazemetostat, IP injection may be used in specific experimental contexts, such as evaluating brain tumor models.
Materials:
-
Prepared tazemetostat suspension (as described in Protocol 1)
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Experimental mice
Procedure:
-
Preparation of Tazemetostat Suspension: a. Prepare the tazemetostat suspension as described in Protocol 1. The vehicle of 0.5% NaCMC with 0.1% Tween-80 is also suitable for IP injection.[12]
-
Animal Handling and Dosing: a. Weigh each mouse to determine the correct injection volume. b. Position the mouse on its back and gently restrain it. c. Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum. d. Lift the skin and insert the needle at a shallow angle into the peritoneal cavity. e. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, confirming correct needle placement. f. Slowly inject the calculated volume of the tazemetostat suspension. g. Withdraw the needle and return the mouse to its cage. h. Monitor the animal for any signs of discomfort.
Protocol 3: General In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of tazemetostat in a subcutaneous xenograft mouse model.
Materials and Equipment:
-
Cancer cell line of interest
-
Immunocompromised mice
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Tazemetostat and vehicle
-
Dosing equipment (oral gavage needles or injection needles and syringes)
-
Animal housing under controlled conditions (12-hour light/dark cycle, ad libitum access to food and water).[1]
Procedure:
-
Tumor Implantation: a. Harvest cancer cells during their logarithmic growth phase. b. Prepare a single-cell suspension in sterile PBS or culture medium, optionally mixed with Matrigel to improve tumor take rate. c. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 0.2 mL) into the flank of each mouse.[1]
-
Tumor Growth Monitoring and Group Randomization: a. Allow tumors to grow to a palpable size. b. Begin measuring tumor dimensions twice weekly using calipers. c. Calculate tumor volume using the formula: (Length x Width²) / 2.[1] d. When tumors reach a predetermined size (e.g., approximately 100-150 mm³), randomize the animals into treatment and control groups.[1]
-
Treatment Administration: a. Administer tazemetostat to the treatment group via the chosen route (e.g., oral gavage) at the specified dose and schedule. b. Administer the vehicle only to the control group following the same schedule.
-
Efficacy and Toxicity Monitoring: a. Continue to measure tumor volume and body weight twice weekly throughout the study. b. Monitor the animals for any signs of toxicity, such as significant weight loss, changes in behavior, or altered appearance.
-
Study Endpoint and Pharmacodynamic Analysis (Optional): a. The study is typically concluded when tumors in the control group reach a predetermined maximum size. b. At the end of the treatment period, tumors can be harvested for biomarker analysis, such as measuring H3K27me3 levels by Western blot or ELISA, to confirm target engagement.[1]
Mandatory Visualization
EZH2 Signaling Pathway and Mechanism of Tazemetostat Action
Caption: Mechanism of Tazbentetol (Tazemetostat) action on the EZH2 signaling pathway.
General Workflow for Preclinical Xenograft Studies with Tazemetostat
Caption: General workflow for preclinical xenograft studies with Tazemetostat.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Convection-Enhanced Delivery of Enhancer of Zeste Homolog-2 (EZH2) Inhibitor for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A tumor suppressor role for EZH2 in diffuse midline glioma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPG302 in Organotypic Slice Cultures
Disclaimer: Initial searches for "SR-302" in the context of organotypic slice cultures did not yield specific results. Based on the common use of this experimental model in neuroscience and the similarity in nomenclature, this document assumes the query pertains to SPG302 , a clinical-stage compound investigated for its synaptic regenerative properties in neurodegenerative diseases.
Introduction
SPG302 is a novel, first-in-class small molecule developed by Spinogenix, Inc., designed to regenerate synapses, the crucial connections between neurons.[1][2][3] Loss of these connections, particularly glutamatergic synapses, is a key pathological feature of neurodegenerative diseases like Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS).[2][4] SPG302 has demonstrated the ability to restore dendritic spine density and improve cognitive and motor functions in preclinical animal models. Its mechanism of action involves modulating the neuronal actin cytoskeleton, a key structural component of dendritic spines.
Organotypic slice cultures are an invaluable ex vivo model system that preserves the three-dimensional cytoarchitecture and local synaptic circuitry of brain tissue. This makes them an ideal platform for studying the effects of therapeutic compounds like SPG302 on synaptic structure and function in a complex, tissue-level environment that bridges the gap between dissociated cell cultures and in vivo models.
Application Note
Purpose: To provide a framework for evaluating the efficacy of SPG302 in promoting synaptic regeneration, plasticity, and health in organotypic brain slice cultures derived from wild-type or disease-model animals.
Key Features of SPG302:
-
Synaptic Regeneration: Promotes the formation of new dendritic spines, particularly mushroom and stubby types, which are crucial for learning and memory.
-
Functional Recovery: Reverses cognitive deficits in AD mouse models and improves motor function in models of ALS and spinal cord injury.
-
Cytoskeletal Modulation: The proposed mechanism involves targeting the F-actin cytoskeleton to facilitate the structural changes required for new spine formation.
-
Rapid Action: Induces spinogenesis in vitro within hours and demonstrates functional benefits in vivo within weeks of daily dosing.
Advantages of Organotypic Slice Cultures for SPG302 Research:
-
Preserved Architecture: Maintains the complex cellular and synaptic organization of specific brain regions (e.g., hippocampus, cortex), allowing for the study of circuit-level effects.
-
Accessibility: Enables direct and controlled application of SPG302 to the tissue, bypassing the blood-brain barrier and allowing for precise dose-response studies.
-
Long-term Studies: Cultures can be maintained for weeks, making it possible to investigate both acute and chronic effects of SPG302 on synapse formation, maturation, and stability.
-
Translatability: Provides a robust model for target engagement and efficacy testing that can inform subsequent in vivo studies.
Quantitative Data Summary
The following tables summarize preclinical data for SPG302, which can be used as a reference for designing experiments in organotypic slice cultures.
Table 1: In Vitro Efficacy of SPG302 on Dendritic Spine Density in Primary Rat Hippocampal Neurons
| SPG302 Concentration | Mean Number of Spines (per 20 µm dendrite) | % Change from Control (DMSO) |
| 0.1 µM | Data Not Specified | - |
| 0.3 µM | Data Not Specified | - |
| 1 µM | Data Not Specified | Significant Increase |
| 3 µM | Data Not Specified | Significant Increase |
| 10 µM | Data Not Specified | Significant Increase |
| 0.1% DMSO (Vehicle) | Control Value | 0% |
(Note: The original study confirmed a significant, dose-dependent increase in spine density at 1, 3, and 10 µM concentrations after 24 hours of treatment.)
Table 2: Effect of SPG302 on Postsynaptic Protein Expression in 3xTg-AD Mice (4-week treatment)
| Protein | Treatment Group | Relative Expression Level (vs. WT Vehicle) |
| Drebrin | 3xTg-AD + Vehicle | Decreased |
| 3xTg-AD + SPG302 | Significantly Increased (vs. 3xTg-AD Vehicle) | |
| PSD95 | 3xTg-AD + Vehicle | Decreased |
| 3xTg-AD + SPG302 | Significantly Increased (vs. 3xTg-AD Vehicle) | |
| p-GluA1/GluA1 Ratio | 3xTg-AD + Vehicle | Decreased |
| 3xTg-AD + SPG302 | Significantly Increased (vs. 3xTg-AD Vehicle) |
Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from standard methods and is suitable for assessing neuroprotective and regenerative compounds.
Materials:
-
Postnatal day 6-9 (P6-P9) mouse or rat pups (wild-type or transgenic disease model)
-
Dissection Buffer: Gey’s Balanced Salt Solution (GBSS), supplemented with 25 mM D-glucose, chilled to 4°C and continuously bubbled with 95% O₂/5% CO₂.
-
Culture Medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Hank's Balanced Salt Solution (HBSS), 25 mM D-glucose, and 2 mM L-glutamine.
-
Millicell cell culture inserts (0.4 µm pore size)
-
6-well culture plates
-
McIlwain tissue chopper or vibratome
-
Sterile dissection tools
Procedure:
-
Humanely euthanize P6-P9 pups in accordance with institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated Dissection Buffer.
-
Isolate the hippocampi from both hemispheres.
-
Using a tissue chopper or vibratome, cut the hippocampi into 350-400 µm thick transverse slices.
-
Immediately transfer the slices back into fresh, ice-cold, oxygenated Dissection Buffer.
-
Carefully separate individual slices.
-
Place 1 mL of pre-warmed Culture Medium into each well of a 6-well plate. Position a Millicell insert in each well.
-
Gently transfer 1-3 slices onto the surface of each Millicell insert, ensuring they are at the air-medium interface.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
-
Change 50% of the culture medium every 2-3 days.
-
Allow slices to stabilize and mature in culture for 7-10 days before initiating treatment.
Protocol 2: Treatment of Slice Cultures with SPG302
Materials:
-
Stabilized organotypic slice cultures (from Protocol 1)
-
SPG302 stock solution (dissolved in DMSO)
-
Fresh Culture Medium
Procedure:
-
Prepare fresh Culture Medium containing the desired final concentrations of SPG302 (e.g., 0.1, 1, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).
-
Remove the old medium from the culture wells.
-
Add 1 mL of the appropriate treatment or vehicle medium to each well.
-
Return the plates to the incubator (37°C, 5% CO₂).
-
Continue treatment for the desired duration (e.g., 24 hours for acute effects, or 1-2 weeks for chronic effects, with medium changes every 2-3 days).
Protocol 3: Immunohistochemical Analysis of Synaptic Markers
Procedure:
-
Following treatment, fix the slice cultures on their inserts in 4% paraformaldehyde (PFA) for 2-4 hours at 4°C.
-
Rinse the slices 3 times with phosphate-buffered saline (PBS).
-
Permeabilize the tissue by incubating in PBS with 0.5% Triton X-100 for 1 hour at room temperature.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 2 hours.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Postsynaptic: Anti-PSD95, Anti-Homer1
-
Presynaptic: Anti-Synaptophysin, Anti-VGLUT1
-
Dendritic/Spine Structure: Phalloidin (to label F-actin), Anti-MAP2
-
-
Wash slices extensively in PBS.
-
Incubate with appropriate fluorophore-conjugated secondary antibodies for 2-4 hours at room temperature, protected from light.
-
Wash slices, carefully cut the membrane from the insert, and mount on a glass slide with an anti-fade mounting medium containing DAPI.
-
Image using confocal microscopy. Quantify synaptic density, co-localization of pre- and post-synaptic markers, and dendritic spine morphology.
Visualizations
Below are diagrams illustrating the experimental workflow and the hypothesized signaling pathway of SPG302.
Caption: Experimental workflow for SPG302 application in organotypic slice cultures.
Caption: Hypothesized signaling pathway of SPG302 in dendritic spine formation.
References
- 1. Dr. Peter Vanderklish describes how SPG302—our novel, regenerative medicine approach to neurodegenerative diseases—can benefit Alzheimer’s disease. [spinogenix.com]
- 2. Spinogenix’s SPG302, the First Synaptic Regenerative Therapy to Treat ALS, Granted Orphan Drug Designation by the European Medicines Agency - Spinogenix [spinogenix.com]
- 3. Spinogenix Announces Positive First Cohort Results from Phase 2a Trial Evaluating SPG302 for Alzheimer's Disease [prnewswire.com]
- 4. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Effects of SPG302 on Dendritic Spine Morphology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for quantifying the morphological changes in dendritic spines induced by SPG302, a novel synaptic regenerative therapeutic. SPG302 has demonstrated potential in preclinical models to restore synaptic density and improve neurological function, making rigorous quantification of its effects on neuronal microanatomy crucial for its continued development and evaluation.
Introduction to SPG302 and Dendritic Spine Plasticity
SPG302 is a first-in-class, orally available small molecule developed by Spinogenix, Inc. It is designed to regenerate glutamatergic synapses, the primary excitatory synapses in the brain, which are critical for cognitive and motor functions.[1][2][3] A key pathological feature of many neurodegenerative and neuropsychiatric disorders is the loss of these synapses, a process often morphologically represented by the atrophy and loss of dendritic spines.[3][4][5] Dendritic spines are small membranous protrusions from a neuron's dendrite that typically receive input from a single axon at the synapse. Their morphology is highly dynamic and is closely linked to synaptic strength and plasticity.
Preclinical studies have shown that SPG302 can reverse synaptic and cognitive deficits in animal models of diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).[3][4][6] Specifically, in a transgenic mouse model of Alzheimer's disease (3xTg-AD), SPG302 treatment restored hippocampal synaptic density and improved cognitive function.[6][7] This was associated with an increase in the density of mushroom and stubby dendritic spines and an upregulation of key postsynaptic proteins such as Postsynaptic Density Protein 95 (PSD95) and drebrin.[6][7] The proposed mechanism of action for SPG302 involves the modulation of the F-actin cytoskeleton, a key structural component of dendritic spines.[6]
Quantitative Data Summary
The following tables summarize the quantitative findings from a key preclinical study investigating the effects of SPG302 on dendritic spine morphology in the 3xTg-AD mouse model.
Table 1: Effect of SPG302 on Dendritic Spine Density in Hippocampal CA1 Region of 3xTg-AD Mice
| Treatment Group | Total Spine Density (spines/10 µm) | Mushroom Spine Density (spines/10 µm) | Stubby Spine Density (spines/10 µm) | Thin Spine Density (spines/10 µm) |
| Wild-Type (WT) + Vehicle | ~12.5 | ~5.0 | ~4.5 | ~3.0 |
| 3xTg-AD + Vehicle | ~7.5 | ~2.5 | ~2.0* | ~3.0 |
| 3xTg-AD + SPG302 (3 mg/kg) | ~11.5# | ~4.5# | ~4.0# | ~3.0 |
| 3xTg-AD + SPG302 (30 mg/kg) | ~12.0# | ~5.0# | ~4.0# | ~3.0 |
*p < 0.05 compared to WT + Vehicle; #p < 0.05 compared to 3xTg-AD + Vehicle. Data are approximated from graphical representations in Trujillo-Estrada et al., 2021.
Table 2: Effect of SPG302 on Postsynaptic Protein Levels in the Hippocampus of 3xTg-AD Mice
| Treatment Group | PSD95 Protein Level (relative to WT) | Drebrin Protein Level (relative to WT) | p-GluA1/GluA1 Ratio (relative to WT) |
| Wild-Type (WT) + Vehicle | 100% | 100% | 100% |
| 3xTg-AD + Vehicle | ~60% | ~55% | ~50%* |
| 3xTg-AD + SPG302 (30 mg/kg) | ~95%# | ~90%# | ~90%# |
*p < 0.05 compared to WT + Vehicle; #p < 0.05 compared to 3xTg-AD + Vehicle. Data are approximated from graphical representations in Trujillo-Estrada et al., 2021.
Signaling Pathway
The precise molecular target of SPG302 is yet to be fully disclosed, but it is known to act on a regulator of the F-actin cytoskeleton.[6] The diagram below illustrates the proposed signaling pathway through which SPG302 may influence dendritic spine morphology.
Caption: Proposed signaling pathway for SPG302 in promoting dendritic spine stability.
Experimental Protocols
Detailed protocols for key experiments to quantify the effects of SPG302 on dendritic spine morphology are provided below.
Protocol 1: In Vivo Treatment of a Mouse Model of Neurodegeneration
This protocol describes the administration of SPG302 to a transgenic mouse model, such as the 3xTg-AD model.
References
- 1. Spinogenix Presents Topline Phase 2a Clinical Trial Results for SPG302, a First-in-Class ALS Treatment - Spinogenix [spinogenix.com]
- 2. Spinogenix Presents Topline Phase 2a Clinical Trial Results for SPG302, a First-in-Class ALS Treatment [prnewswire.com]
- 3. Dr. Peter Vanderklish describes how SPG302—our novel, regenerative medicine approach to neurodegenerative diseases—can benefit Alzheimer’s disease. [spinogenix.com]
- 4. neurologylive.com [neurologylive.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Tazemetostat in High-Throughput Screening Assays for EZH2 Inhibition
Introduction
Tazemetostat (B611178) is a potent, selective, and orally bioavailable small-molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[5] Tazemetostat inhibits both wild-type and mutant forms of EZH2. These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize EZH2 inhibitors like tazemetostat.
EZH2 Signaling Pathway
EZH2 functions as the catalytic core of the PRC2 complex, which also includes essential subunits such as EED and SUZ12. This complex utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the mono-, di-, and tri-methylation of H3K27. The resulting H3K27me3 mark is a key epigenetic modification that leads to chromatin compaction and gene silencing. By inhibiting EZH2, tazemetostat prevents H3K27 methylation, leading to the derepression of PRC2 target genes and subsequent anti-tumor effects such as cell cycle arrest and apoptosis.
Quantitative Data Presentation
The inhibitory activity of tazemetostat against EZH2 and its homolog EZH1 has been quantified using various biochemical assays. The following tables summarize key potency data.
Table 1: Tazemetostat Inhibitory Potency against EZH2
| Target Enzyme | Parameter | Value (nM) | Assay Type | Reference |
| Human PRC2-wild-type EZH2 | Ki | 2.5 | Not Specified | |
| Human EZH2 | IC50 | 11 | Peptide Assay | |
| Human EZH2 | IC50 | 16 | Nucleosome Assay | |
| Rat EZH2 | IC50 | 4 | Not Specified | |
| Lymphoma Cell Lines | IC50 | 9 | Cellular Assay |
Table 2: Selectivity of Tazemetostat for EZH2 over EZH1
| Target Enzyme | Parameter | Value (nM) | Assay Type | Fold Selectivity (EZH1/EZH2) | Reference |
| Human EZH1 | IC50 | 392 | Not Specified | ~35 |
Experimental Protocols
Several HTS-compatible assay formats have been developed to screen for EZH2 inhibitors. Below are detailed protocols for three common biochemical assays: an AlphaLISA-based assay, a Scintillation Proximity Assay (SPA), and a Fluorescence Polarization (FP) assay.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This assay measures the methylation of a biotinylated histone H3 peptide substrate by the EZH2 complex.
Principle: The EZH2 complex methylates a biotinylated H3 peptide. An antibody specific to the methylated H3K27 epitope, conjugated to an AlphaLISA Acceptor bead, recognizes the modified peptide. Streptavidin-coated Donor beads bind to the biotin (B1667282) tag on the peptide. When the Donor and Acceptor beads are brought into close proximity through this interaction, excitation at 680 nm triggers a cascade of energy transfer, resulting in a luminescent signal at 615 nm. An inhibitor will prevent peptide methylation, thus reducing the signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20).
-
EZH2 Complex: Dilute the purified recombinant PRC2 complex (e.g., EZH2/EED/SUZ12/RbAp48/AEBP2) to the desired working concentration (e.g., 3 nM final) in assay buffer.
-
Substrate/Cofactor Mix: Prepare a mix containing the biotinylated H3 peptide substrate (e.g., 100 nM final) and SAM cofactor (e.g., 500 nM final) in assay buffer.
-
Compound Plates: Prepare serial dilutions of tazemetostat or library compounds in DMSO and dispense into a 384-well assay plate (e.g., ProxiPlate).
-
Detection Mix: Prepare a mix of AlphaLISA anti-Rabbit IgG Acceptor Beads and AlphaScreen Nickel Donor Beads in detection buffer as per the manufacturer's instructions (e.g., 4 µg/mL final concentration of each).
-
-
Assay Procedure (384-well format):
-
Dispense 2 µL of the EZH2 enzyme solution to all wells except negative controls.
-
Add 2 µL of assay buffer to negative control wells.
-
Transfer a small volume (e.g., nL) of compound solution from the compound plate to the assay plate.
-
Add 2 µL of the Substrate/Cofactor Mix to all wells to initiate the enzymatic reaction. The final reaction volume is typically around 6 µL.
-
Seal the plate and incubate at room temperature for a predetermined time (e.g., 3 hours), allowing for substrate methylation.
-
Add 14 µL of the Detection Mix to each well to stop the reaction and initiate bead binding.
-
Seal the plate, protect it from light, and incubate for at least 1 hour at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to positive (vehicle only) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Scintillation Proximity Assay (SPA)
This assay quantifies the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated H3 peptide substrate.
Principle: The EZH2 complex transfers a tritium-labeled methyl group from [³H]-SAM to a biotinylated H3 peptide. The reaction mixture is then added to a microplate containing streptavidin-coated SPA beads. The biotinylated peptide binds to the beads, bringing the incorporated tritium (B154650) into close enough proximity to excite the scintillant within the bead, generating a light signal. Unincorporated [³H]-SAM in solution is too far away to generate a signal. An inhibitor reduces the enzymatic transfer of the radiolabel, resulting in a lower signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: As described for the AlphaLISA assay.
-
EZH2 Complex: Dilute the purified PRC2 complex in assay buffer (e.g., to a final concentration of 12.5 nM).
-
Substrate/Cofactor Mix: Prepare a mix containing the biotinylated H3 peptide substrate (e.g., 0.3 µM final) and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) (e.g., 0.25 µM final).
-
Compound Plates: Prepare as described for the AlphaLISA assay.
-
SPA Bead Slurry: Resuspend streptavidin-coated SPA beads in an appropriate buffer according to the manufacturer's protocol.
-
-
Assay Procedure (384-well format):
-
Combine the EZH2 enzyme, [³H]-SAM, H3 peptide, and test compound in the wells of a 384-well plate.
-
Initiate the reaction and incubate at room temperature for the desired duration (e.g., 90 minutes).
-
Stop the reaction by adding an excess of unlabeled SAM.
-
Transfer the reaction mixture to a suitable microplate (e.g., FlashPlate) containing the streptavidin-coated SPA beads.
-
Allow the plate to incubate for at least 30 minutes to permit binding of the biotinylated peptide to the beads.
-
Measure the signal using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition based on high (vehicle) and low (no enzyme or potent inhibitor) signal controls.
-
Calculate IC50 values by fitting the dose-response data to a suitable model.
-
Fluorescence Polarization (FP) Assay
This assay is typically used to study the disruption of protein-protein interactions, such as the EZH2-EED interaction, which is crucial for EZH2's catalytic activity.
Principle: A small fluorescently labeled peptide (tracer), derived from the EZH2 binding region of EED, is used. When this tracer is unbound in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is depolarized. When the tracer binds to the larger EZH2 protein, its tumbling is slowed significantly, and the emitted light remains highly polarized. An inhibitor that disrupts the EZH2-EED interaction will compete with the tracer for binding to EZH2, causing the tracer to be displaced. This leads to a decrease in the fluorescence polarization signal.
Detailed Protocol:
-
Reagent Preparation:
-
FP Assay Buffer: Prepare a suitable buffer, for example, 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 0.1% NP-40 substitute, 1 mM DTT.
-
EZH2 Protein: Dilute purified EZH2 protein to the desired working concentration in FP assay buffer.
-
Fluorescent Tracer: Dilute the fluorescently labeled peptide (e.g., FITC-labeled EED-derived peptide) to a working concentration (e.g., 4 nM final) in FP assay buffer.
-
Compound Plates: Prepare serial dilutions of tazemetostat or library compounds in DMSO and add to the assay plate.
-
-
Assay Procedure (384-well format):
-
In a black, non-binding surface 384-well plate, add the components in the following order: FP assay buffer, compound solution, EZH2 protein solution, and finally the fluorescent tracer solution.
-
The final assay volume is typically 20-40 µL.
-
Include controls for minimum polarization (tracer only) and maximum polarization (tracer + EZH2 protein, no inhibitor).
-
Seal the plate and incubate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
The instrument measures the parallel and perpendicular fluorescence intensity to calculate the polarization value (in millipolarization units, mP).
-
Calculate the percentage of inhibition based on the polarization values of the maximum and minimum signal controls.
-
Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
Troubleshooting & Optimization
Optimizing SR-302 dosage for maximal synaptic response
Welcome to the technical support center for SR-302. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximal synaptic response. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as SPG302, is a novel small molecule that promotes the formation of new glutamatergic synapses, a process known as synaptogenesis. Its mechanism of action involves targeting the F-actin cytoskeleton, which is crucial for the structural development and maintenance of dendritic spines, the primary sites of excitatory synaptic connections in the brain. By modulating F-actin dynamics, this compound facilitates the growth and maturation of these spines, leading to an increased density of functional synapses.
Q2: What is a typical starting dose range for in vitro experiments with this compound?
A2: Based on preclinical studies, a good starting point for in vitro experiments on primary hippocampal neurons is a concentration range of 0.1 µM to 10 µM. A significant increase in dendritic spine density has been observed within this range.[1] We recommend a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What in vivo dosages of this compound have been shown to be effective?
A3: In a transgenic mouse model of Alzheimer's disease, daily intraperitoneal (i.p.) injections of this compound at 3 mg/kg and 30 mg/kg for four weeks were shown to restore hippocampal synaptic density and improve cognitive function.[1]
Q4: How quickly can I expect to see an effect of this compound on synaptic density?
A4: In vitro, this compound has been observed to induce the formation of new glutamatergic synapses within hours.[2] In vivo, benefits on synaptic density and cognitive function have been observed within weeks of daily dosing.[2]
Q5: What are the key molecular markers to assess the effect of this compound?
A5: To evaluate the synaptogenic effects of this compound, it is recommended to measure the expression and localization of key pre- and post-synaptic proteins. These include the presynaptic protein synaptophysin and postsynaptic density proteins such as PSD-95 and Drebrin. Additionally, assessing the phosphorylation of AMPA receptor subunit GluA1 (p-GluA1) can provide insights into changes in synaptic strength.[1]
Troubleshooting Guides
Dose-Response Curve Issues
Problem: High variability between replicate wells in my dose-response experiment.
-
Possible Cause 1: Inconsistent Cell Plating. Uneven cell density across wells can lead to significant variations in the response to this compound.
-
Solution: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently but thoroughly between pipetting into wells. For multi-well plates, consider avoiding the outer wells which are more prone to evaporation and temperature fluctuations, or fill them with sterile PBS or media to create a humidified barrier.
-
-
Possible Cause 2: Incomplete Reagent Mixing. Improper mixing of this compound dilutions can result in inconsistent concentrations being added to the wells.
-
Solution: Thoroughly vortex or pipette-mix each this compound dilution before adding it to your experimental wells.
-
Problem: My dose-response curve for this compound has a very shallow or steep slope.
-
Possible Cause 1: Inappropriate Dose Range. The selected concentration range may be too narrow or not centered around the EC50/IC50.
-
Solution: Broaden your dose range. A common practice is to use a log-scale dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) to ensure you capture the full sigmoidal curve.
-
-
Possible Cause 2: Compound Instability or Solubility Issues. this compound may degrade or precipitate at higher concentrations in your specific culture medium.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Visually inspect your highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower final concentration of the solvent (e.g., DMSO).
-
Problem: The maximal effect (Emax) of this compound plateaus at a lower than expected level.
-
Possible Cause: High Cell Density or Receptor Saturation. At very high cell densities, the number of available sites for synaptogenesis might become a limiting factor, leading to a plateau in the response.
-
Solution: Optimize your cell seeding density. Perform a preliminary experiment with different cell densities to find a condition that allows for a robust synaptogenic response without premature saturation.
-
Synaptic Density Quantification Issues
Problem: Weak or no signal in my immunocytochemistry staining for synaptic markers.
-
Possible Cause 1: Inadequate Fixation or Permeabilization. Improper fixation can lead to poor antigen preservation, while insufficient permeabilization can prevent antibodies from reaching their intracellular targets.
-
Solution: For phospho-specific antibodies, use a fixative containing phosphatase inhibitors. Optimize your permeabilization step; for synaptic proteins, a buffer containing a mild detergent like Triton X-100 is typically used. Ensure the incubation time is sufficient for the antibodies to penetrate the cells.
-
-
Possible Cause 2: Incorrect Antibody Dilution. The primary or secondary antibody concentration may be too low.
-
Solution: Consult the antibody datasheet for the recommended dilution range and optimize it for your specific experimental setup. Perform a titration of your primary antibody to find the optimal concentration that gives a strong signal with low background.
-
Problem: High background staining in my immunofluorescence images.
-
Possible Cause 1: Insufficient Blocking. Non-specific binding of antibodies can be high if the blocking step is inadequate.
-
Solution: Increase the blocking time and/or the concentration of the blocking agent (e.g., normal goat serum, BSA). Ensure you are using a blocking serum from the same species as your secondary antibody was raised in.
-
-
Possible Cause 2: Secondary Antibody Cross-Reactivity. If you are performing double-labeling, your secondary antibodies may be cross-reacting.
-
Solution: Use highly cross-adsorbed secondary antibodies. Perform single-staining controls to ensure that each secondary antibody only recognizes its intended primary antibody.
-
Data Presentation
Table 1: In Vitro Dose-Response of this compound on Dendritic Spine Density
| This compound Concentration (µM) | Mean Spine Density (spines/20 µm) ± SEM |
| 0 (Vehicle) | 12.54 ± 1.81 |
| 0.1 | 37.41 ± 5.88 |
| 0.3 | 33.72 ± 2.75 |
| 1.0 | 35.65 ± 3.68 |
| 3.0 | 45.97 ± 3.89 |
| 10.0 | 24.71 ± 2.33 |
| Data from a study on primary rat hippocampal neurons. |
Table 2: In Vivo Efficacy of this compound on Synaptic Protein Levels
| Treatment Group | Drebrin (relative units) | p-GluA1 (relative units) | PSD-95 (relative units) |
| Wild-Type Vehicle | 1.0 ± 0.1 | 1.0 ± 0.12 | 1.0 ± 0.15 |
| 3xTg-AD Vehicle | 0.6 ± 0.08 | 0.5 ± 0.07 | 0.7 ± 0.09 |
| 3xTg-AD + this compound (3 mg/kg) | 0.9 ± 0.11 | 0.8 ± 0.1 | 0.9 ± 0.13 |
| 3xTg-AD + this compound (30 mg/kg) | 1.1 ± 0.13 | 1.2 ± 0.14 | 1.1 ± 0.16 |
| Data represents mean ± SEM from a study in a transgenic mouse model of Alzheimer's Disease. |
Experimental Protocols
Protocol 1: In Vitro Dosage Optimization of this compound using Immunocytochemistry
This protocol describes a method to determine the optimal dose of this compound for increasing synaptic density in primary neuronal cultures.
1. Cell Culture and Treatment: a. Plate primary hippocampal or cortical neurons on poly-D-lysine coated coverslips in a 24-well plate at a density of 50,000-75,000 cells/well. b. Culture the neurons for 10-14 days in vitro (DIV) to allow for synapse formation. c. Prepare a stock solution of this compound in DMSO. d. On the day of treatment, serially dilute the this compound stock solution in pre-warmed culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO only). e. Replace the culture medium in each well with the medium containing the respective this compound concentration or vehicle. f. Incubate the neurons for 24-48 hours.
2. Immunocytochemistry: a. Fix the neurons with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. d. Wash three times with PBS. e. Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature. f. Incubate with primary antibodies against a presynaptic marker (e.g., Synaptophysin or VGLUT1) and a postsynaptic marker (e.g., PSD-95 or Homer1) diluted in blocking buffer overnight at 4°C. g. Wash three times with PBS. h. Incubate with corresponding Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark. i. Wash three times with PBS. j. Mount the coverslips onto glass slides using a mounting medium containing DAPI.
3. Image Acquisition and Analysis: a. Acquire images using a confocal microscope with a 60x or 100x oil immersion objective. b. For each condition, capture images from at least 10-15 randomly selected neurons. c. Use image analysis software (e.g., ImageJ with the Puncta Analyzer plugin) to quantify the number of co-localized presynaptic and postsynaptic puncta along a defined length of dendrite (e.g., 50 µm). d. Plot the synaptic density as a function of this compound concentration to generate a dose-response curve and determine the optimal concentration.
Protocol 2: Analysis of Dendritic Spine Density using Golgi Staining
This protocol provides a method for assessing changes in dendritic spine morphology and density in response to this compound treatment in neuronal cultures.
1. Cell Culture and Treatment: a. Follow the same cell culture and this compound treatment procedure as described in Protocol 1.
2. Golgi-Cox Staining: a. After the treatment period, carefully remove the culture medium. b. Gently rinse the coverslips with PBS. c. Immerse the coverslips in a Golgi-Cox solution for 48-72 hours in the dark at room temperature. The Golgi-Cox solution typically contains potassium dichromate, mercuric chloride, and potassium chromate. d. After impregnation, wash the coverslips with distilled water. e. Incubate the coverslips in a 1.5% potassium bromide solution for 10 minutes in the dark. f. Wash with distilled water. g. Dehydrate the coverslips through a series of increasing ethanol (B145695) concentrations (50%, 70%, 95%, 100%). h. Clear the coverslips in xylene. i. Mount the coverslips onto glass slides using a xylene-based mounting medium.
3. Image Acquisition and Analysis: a. Acquire images of well-impregnated neurons using a brightfield microscope with a 100x oil immersion objective. b. Trace the dendrites of at least 10-15 neurons per condition using image analysis software with a neuron tracing plugin (e.g., NeuronJ in ImageJ). c. Manually or semi-automatically count the number of dendritic spines along a defined length of dendrite (e.g., 50 µm). d. Categorize spines based on their morphology (e.g., thin, stubby, mushroom). e. Calculate the spine density (spines/µm) and the proportion of each spine type for each this compound concentration.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in promoting synaptogenesis.
Caption: Experimental workflow for this compound dosage optimization.
References
tazbentetol solubility and stability in experimental buffers
Important Notice: Information for the compound "tazbentetol" could not be located. The following data is provided for tazobactam (B1681243) , a compound with a similar name, assuming a possible typographical error. Tazobactam is a β-lactamase inhibitor commonly used in combination with β-lactam antibiotics.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility and stability of tazobactam in experimental buffers.
Q1: What is the solubility of tazobactam in common laboratory buffers?
Q2: How does pH affect the stability of tazobactam in aqueous solutions?
A2: Like many β-lactam compounds, tazobactam's stability is pH-dependent. Generally, β-lactam antibiotics are most stable in solutions with a pH between 6 and 7. Acidic or alkaline conditions can lead to the hydrolysis of the β-lactam ring, resulting in inactivation. One study noted that in solutions of piperacillin (B28561)/tazobactam diluted with 0.9% NaCl, the pH can change by more than one unit after 24 hours, which could affect stability[3]. The use of a citrate-buffered saline at pH 7.0 has been shown to significantly improve the stability of piperacillin/tazobactam solutions[4][5].
Q3: What is the stability of tazobactam at different temperatures?
A3: Tazobactam is more stable at lower temperatures. Aqueous solutions are generally recommended for short-term storage. For instance, it is suggested not to store aqueous solutions of tazobactam for more than one day. When combined with piperacillin, solutions are stable for longer periods under refrigeration (2-8°C) compared to room temperature.
Q4: Can I freeze solutions of tazobactam?
A4: While specific data on freezing tazobactam solutions alone is limited, studies on piperacillin/tazobactam mixtures indicate that they can be stable after being frozen. However, the stability upon freezing and thawing can depend on the specific buffer and concentration. It is crucial to validate the stability of your specific solution after a freeze-thaw cycle.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with tazobactam.
Q1: My tazobactam solution appears cloudy or has precipitated. What should I do?
A1:
-
Check the concentration: You may have exceeded the solubility limit of tazobactam in your specific buffer. Try preparing a more dilute solution.
-
Verify the pH: The pH of your buffer might be outside the optimal range for tazobactam solubility and stability. Measure the pH and adjust if necessary to a neutral range (pH 6-7).
-
Buffer compatibility: Although tazobactam is soluble in many aqueous buffers, high concentrations of certain salts could potentially lead to precipitation. Consider using a different buffer system.
-
Temperature: If you are dissolving tazobactam in a cold buffer, warming it slightly may improve solubility. However, be mindful of potential degradation at higher temperatures.
Q2: I am seeing a loss of tazobactam activity in my experiments. What could be the cause?
A2:
-
Degradation due to pH: As mentioned, tazobactam is susceptible to hydrolysis at acidic or basic pH. Ensure your experimental buffer is within the optimal pH range of 6-7.
-
Temperature-induced degradation: Prolonged storage at room temperature or elevated temperatures can lead to the degradation of tazobactam. Prepare fresh solutions for your experiments or store them appropriately at 2-8°C for short periods.
-
Presence of degrading enzymes: If your experimental system contains β-lactamases that are not inhibited by tazobactam, you may observe a loss of activity.
-
Incompatible reagents: Certain chemical reagents in your experiment might be reacting with and inactivating tazobactam. Review all components of your experimental setup for potential incompatibilities.
Q3: How can I monitor the stability of tazobactam in my buffer?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of tazobactam over time. This allows you to quantify the amount of intact tazobactam and observe the appearance of any degradation products.
Data on Stability of Piperacillin/Tazobactam
The following table summarizes stability data for the combination of piperacillin and tazobactam in common intravenous solutions.
| Concentration (Piperacillin/Tazobactam) | Diluent | Storage Condition | Duration of Stability | Reference |
| 12 g/1.5 g in 240 mL | 0.9% NaCl | 7 days at 2-8°C followed by 24h below 32°C | 8 days | |
| Not specified | 5% Dextrose & 0.9% NaCl | 25°C | 2 days | |
| Not specified | 5% Dextrose & 0.9% NaCl | 5°C | 28 days | |
| 25 mg/mL & 90 mg/mL | 0.3% Citrate-buffered saline pH 7.0 | 13 days at 2-8°C followed by 24h at 32°C | 14 days | |
| 125/15.62 mg/mL | 0.9% NaCl or D5W | Room temperature | 48 hours | |
| 66.67/8.33 mg/mL | D5W | 37°C | 24 hours |
Experimental Protocol: Determining the Stability of Tazobactam in an Experimental Buffer
This protocol outlines a general method for assessing the stability of tazobactam in a specific buffer using HPLC.
1. Materials:
-
Tazobactam sodium salt
-
Experimental buffer of interest (e.g., PBS, citrate (B86180), TRIS)
-
HPLC system with a suitable detector (e.g., UV) and a C18 column
-
pH meter
-
Incubators or water baths set to desired temperatures
-
Volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., acetonitrile, water)
2. Procedure:
-
Preparation of Tazobactam Stock Solution: Accurately weigh a known amount of tazobactam sodium salt and dissolve it in the experimental buffer to prepare a stock solution of known concentration.
-
Preparation of Stability Samples: Dilute the stock solution with the experimental buffer to the final desired concentration for the stability study. Prepare multiple aliquots in separate, sealed containers.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stability sample by HPLC to determine the initial concentration of tazobactam. This will serve as the 100% reference point.
-
Storage: Place the remaining aliquots at the desired storage conditions (e.g., 4°C, 25°C, 37°C). Protect the samples from light if tazobactam is known to be light-sensitive.
-
Sampling and Analysis at Different Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the initial tazobactam concentration remaining at each time point. A common criterion for stability is the retention of at least 90% of the initial concentration.
3. HPLC Method:
-
A validated stability-indicating HPLC method should be used. This typically involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. The detection wavelength is usually set in the UV range. The method should be able to separate the intact tazobactam from its potential degradation products.
Mechanism of Action of Tazobactam
The primary mechanism of action of tazobactam is the inhibition of bacterial β-lactamase enzymes. These enzymes are produced by some bacteria and are responsible for resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting these enzymes, tazobactam protects the antibiotic from degradation, allowing it to exert its bactericidal effect.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Tazobactam Sodium [doi.usp.org]
- 3. gerpac.eu [gerpac.eu]
- 4. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-opat.com [e-opat.com]
SPG302 Technical Support Center: Investigating Potential Off-Target Effects in Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SPG302 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help address potential off-target effects in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed on-target mechanism of action for SPG302?
SPG302 is a first-in-class, orally bioavailable small molecule designed to promote synaptic regeneration.[1][2] Its primary mechanism of action is believed to involve the modulation of the F-actin cytoskeleton, which is crucial for the formation of new dendritic spines and synapses.[3] Specifically, SPG302 has been shown to regenerate glutamatergic synapses, which are essential for cognitive and motor function.[4][5] Preclinical studies have demonstrated its ability to reverse synaptic and cognitive deficits in animal models of Alzheimer's Disease and ALS without altering amyloid or tau pathology.
Q2: What are off-target effects and why are they a concern when working with a novel compound like SPG302?
Off-target effects are unintended interactions of a drug with cellular components other than its primary therapeutic target. For a novel compound like SPG302, whose molecular target is still under investigation, it is crucial to consider that it may interact with other proteins or pathways. These unintended interactions can lead to a variety of issues, including:
-
Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the on-target effect.
-
Cellular toxicity: Off-target binding can disrupt normal cellular processes, leading to cell stress or death.
-
Confounding variables in screening assays: Unidentified off-target effects can complicate the interpretation of high-throughput screening data.
Q3: Are there any known off-target effects of SPG302?
As of the latest available information, specific off-target interactions of SPG302 have not been publicly disclosed. SPG302 has been reported as well-tolerated in clinical trials with no treatment-related serious adverse events. However, given its mechanism of modulating the actin cytoskeleton, a ubiquitous and fundamental cellular component, researchers should remain vigilant for potential off-target effects in their experimental systems.
Q4: What general strategies can be employed to identify potential off-target effects of SPG302?
A multi-pronged approach is recommended to investigate potential off-target effects. This can include a combination of computational and experimental methods.
| Strategy | Description |
| In Silico Prediction | Utilize bioinformatics tools and databases to predict potential off-target binding based on the chemical structure of SPG302. |
| Unbiased Proteomics | Employ techniques like thermal shift assays (CETSA) or chemical proteomics to identify proteins that directly bind to SPG302 in an unbiased manner. |
| Phenotypic Screening | Use high-content imaging or other phenotypic assays to screen for unexpected cellular changes in response to SPG302 treatment across various cell lines. |
| Transcriptomic/Proteomic Profiling | Perform RNA-seq or mass spectrometry-based proteomics to identify global changes in gene or protein expression following SPG302 treatment. |
| Rescue Experiments | If a potential off-target is identified, use techniques like siRNA or CRISPR to knock down the suspected off-target and assess if this phenocopies or blocks the effect of SPG302. |
Troubleshooting Guide
This guide provides structured approaches to common problems that may indicate off-target effects of SPG302 in cell-based assays.
Problem 1: Unexpected or Inconsistent Phenotypic Observations
You observe a cellular phenotype that is not readily explained by the known function of SPG302 in promoting synapse formation (e.g., changes in cell cycle, morphology, or apoptosis).
Caption: Troubleshooting workflow for unexpected phenotypes.
Troubleshooting Steps:
-
Dose-Response Analysis: Determine if the observed effect is dependent on the concentration of SPG302. Off-target effects often occur at higher concentrations.
-
Negative Control Compound: If available, use a structurally similar but biologically inactive analog of SPG302. If the inactive analog does not produce the same phenotype, the effect is more likely due to a specific interaction of SPG302.
-
Orthogonal Approaches: Attempt to induce the expected on-target effect (synapse formation) through other means (e.g., growth factors). If the unexpected phenotype is not observed with these other methods, it strengthens the case for an SPG302-specific off-target effect.
-
Literature Review: Search for literature on compounds with similar chemical scaffolds to identify potential known off-target liabilities.
Problem 2: Discrepancy Between SPG302 Treatment and Genetic Modulation of the Actin Cytoskeleton
The phenotype observed with SPG302 treatment differs from that observed with siRNA/CRISPR targeting of known actin-remodeling proteins.
Troubleshooting Steps:
-
Validate Knockdown/Knockout Efficiency: Ensure that the genetic modulation is effectively reducing the expression of the target protein.
-
Consider Functional Domains: Genetic knockdown removes the entire protein, whereas a small molecule like SPG302 may only modulate a specific function or interaction of its target. The discrepancy may provide clues to the specific mechanism of SPG302.
-
Perform Rescue Experiment: In a cell line with the suspected target genetically knocked out, determine if SPG302 still elicits the phenotype . If it does, this is strong evidence of an off-target effect.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method assesses the direct binding of SPG302 to proteins in a cellular context by measuring changes in their thermal stability.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Culture: Grow the cell line of interest to ~80% confluency.
-
Treatment: Treat cells with the desired concentration of SPG302 or a vehicle control for a predetermined time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer with protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes and heat each aliquot to a different temperature (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Quantification: Collect the supernatant (soluble protein fraction) and analyze the abundance of specific proteins of interest by Western blotting or perform an unbiased analysis using mass spectrometry.
Expected Outcome: A protein that directly binds to SPG302 will exhibit increased thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Protocol 2: siRNA-Mediated "Rescue" Experiment
This protocol is used to determine if the knockdown of a suspected off-target protein can prevent or "rescue" a phenotype caused by SPG302.
Materials:
-
siRNA targeting the suspected off-target protein
-
Non-targeting control siRNA
-
Transfection reagent
-
Cell culture medium and reagents
-
SPG302
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for optimal transfection efficiency.
-
Transfection: Transfect the cells with either the target-specific siRNA or the non-targeting control siRNA according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein. The optimal duration should be determined empirically.
-
SPG302 Treatment: Following the knockdown period, treat the cells with SPG302 or a vehicle control.
-
Phenotypic Analysis: Assess the cellular phenotype of interest using the appropriate assay (e.g., high-content imaging, cell viability assay, qPCR).
Expected Outcome: If the phenotype observed with SPG302 is absent or significantly reduced in the cells treated with the target-specific siRNA compared to the non-targeting control, it suggests that the phenotype is mediated by the suspected off-target protein.
Signaling Pathway Visualization
Hypothesized Signaling Pathway of SPG302 On-Target Action
Based on available information, SPG302 is thought to influence the actin cytoskeleton to promote the formation of dendritic spines. This diagram illustrates a simplified, hypothetical pathway.
Caption: Hypothesized on-target signaling pathway for SPG302.
References
- 1. Spinogenix Presents Topline Phase 2a Clinical Trial Results for SPG302, a First-in-Class ALS Treatment - Spinogenix [spinogenix.com]
- 2. m.youtube.com [m.youtube.com]
- 3. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. Dr. Peter Vanderklish describes how SPG302—our novel, regenerative medicine approach to neurodegenerative diseases—can benefit Alzheimer’s disease. [spinogenix.com]
Technical Support Center: Troubleshooting Tazbentetol Efficacy Variations in Rodent Models
Disclaimer: The compound "tazbentetol" is not found in the current scientific literature. This technical support guide has been developed based on data for tapentadol (B1681240) , a centrally-acting analgesic with a dual mechanism of action, which is presumed to be the intended compound of interest. The principles and troubleshooting methodologies presented here are broadly applicable to preclinical studies of novel analgesics in rodent models.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when evaluating the efficacy of tapentadol (referred to as tazbentetol in this guide) in rodent models of pain.
Issue 1: High Variability or Inconsistent Analgesic Efficacy
Question: We are observing significant variability in the analgesic effect of tazbentetol between animals and across experiments. What could be the cause?
Answer: Inconsistent efficacy is a frequent challenge in preclinical pain research. Several factors, ranging from experimental protocol deviations to biological variables, can contribute to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Detailed Checklist:
-
Dosing and Administration:
-
Vehicle and Solubility: Ensure tazbentetol is fully dissolved or homogenously suspended in the vehicle. Inconsistent solubility can lead to variable dosing.
-
Administration Technique: Standardize the technique for the chosen route (e.g., oral gavage, intraperitoneal injection). Improper administration can significantly alter drug absorption.
-
Route of Administration: The route of administration dramatically impacts pharmacokinetics. Intravenous (IV) administration provides 100% bioavailability, while intraperitoneal (IP) and oral (p.o.) routes have lower and potentially more variable absorption. Tapentadol has a low oral bioavailability in rodents (around 9% in rats), which can be a source of variability.[1]
-
-
Timing of Efficacy Assessment:
-
The timing of the behavioral assessment must align with the drug's peak plasma concentration (Tmax) and mechanism of action. A pilot pharmacokinetic study or a time-course efficacy study is recommended to determine the optimal window for assessment.
-
-
Animal-Specific Factors:
-
Species and Strain: Different rodent strains can exhibit varied responses to opioids due to genetic differences in receptor expression and metabolism.[2] While specific comparative studies for tapentadol across multiple strains are limited, it is a known factor for other opioids.
-
Sex: Sex differences in opioid analgesia are well-documented, with males often showing greater potency for mu-opioid receptor agonists.[3] It is crucial to either use a single sex or to balance and analyze the data for each sex separately.
-
Age: The age of the animals can influence drug metabolism and sensitivity to analgesics. Aged rats have been shown to be more sensitive to the effects of some opioids. Using a narrow and consistent age range for all experimental groups is essential.
-
Health Status and Stress: Underlying health issues or high stress levels can alter pain perception and drug response. Ensure animals are properly acclimatized and monitored for any signs of illness.
-
Issue 2: Unexpected Side Effects or Toxicity
Question: We are observing adverse effects such as excessive sedation or toxicity at doses that were expected to be therapeutic. Why might this be happening?
Answer: Unexpected toxicity can arise from several factors, including rapid absorption, altered metabolism, or off-target effects.
-
Route of Administration: Intraperitoneal (IP) injection can lead to a more rapid and higher peak plasma concentration compared to oral gavage, potentially causing acute toxicity. If switching from a published oral protocol to an IP protocol, dose adjustments are likely necessary.
-
Metabolism: While tapentadol does not rely on metabolic activation for its analgesic effect, its clearance is dependent on metabolism. Factors that inhibit its metabolism, such as liver impairment in older animals or co-administration of other drugs, could lead to higher than expected exposure.
-
Strain Sensitivity: Certain rodent strains may be more susceptible to the toxic effects of a compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of tazbentetol (tapentadol)?
A1: Tapentadol has a dual mechanism of action: it is an agonist at the µ-opioid receptor (MOR) and an inhibitor of norepinephrine (B1679862) reuptake (NRI). Both of these actions contribute synergistically to its analgesic effects. The MOR agonism is thought to be more dominant in acute nociceptive pain, while the NRI mechanism plays a more significant role in chronic neuropathic pain.
Signaling Pathway:
Q2: Does tazbentetol (tapentadol) have active metabolites?
A2: No, unlike some other opioids like tramadol, tapentadol's analgesic effects are attributable to the parent drug. Its major metabolites, such as tapentadol-O-glucuronide, do not contribute significantly to its analgesic activity. This reduces the potential for variability due to genetic polymorphisms in metabolic enzymes.
Q3: What are the key pharmacokinetic parameters of tapentadol in rodents?
A3: Pharmacokinetic parameters can vary between species. In rats, the oral bioavailability of tapentadol is relatively low, at approximately 9%. A study on a prodrug of tapentadol reported a peak plasma concentration (Cmax) of 51.06 ng/mL and an AUC of 124.63 ng·h/mL after oral administration to rats.
Data Presentation
Table 1: Efficacy of Tapentadol in Rodent Pain Models
| Pain Model | Species | Route | ED₅₀ (mg/kg) | Max. Efficacy (%) | Reference |
| Formalin Test (Phase 2) | Rat | i.p. | 9.7 | 88 | |
| Formalin Test (Phase 2) | Mouse | i.p. | 11.3 | 86 | |
| Carrageenan-induced Hyperalgesia | Rat | i.v. | 1.9 | 84 | |
| CFA-induced Hyperalgesia | Rat | i.p. | 9.8 | 71 | |
| Tail Flick (Nociceptive Pain) | Rat | i.v. | 3.3 | >90 | |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | i.v. | 1.9 | >90 | |
| Diabetic Neuropathy (Heat Hyperalgesia) | Mouse | i.v. | 0.32 | >80 |
CFA: Complete Freund's Adjuvant; i.p.: intraperitoneal; i.v.: intravenous.
Table 2: Pharmacokinetic Parameters of Tapentadol in Rodents (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat | Not Specified | 51.06 | ~1.0 | 124.63 | ~9 |
Data is limited and derived from a study where tapentadol was a control for a prodrug. Parameters may vary based on experimental conditions.
Experimental Protocols
Formalin Test in Mice
This protocol is adapted from published studies to assess nociceptive and inflammatory pain.
-
Acclimation: Place individual mice in observation chambers for at least 30 minutes to allow them to acclimate to the environment.
-
Drug Administration: Administer tazbentetol or vehicle via the desired route (e.g., intraperitoneally) at a predetermined time before formalin injection.
-
Formalin Injection: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation:
-
Phase 1 (0-5 minutes post-injection): Immediately after injection, record the cumulative time the mouse spends licking or biting the injected paw. This phase represents acute nociceptive pain.
-
Phase 2 (15-30 minutes post-injection): After a quiescent period, begin a second observation period and again record the cumulative time spent licking or biting the injected paw. This phase reflects inflammatory pain.
-
-
Data Analysis: Compare the licking/biting time in the tazbentetol-treated groups to the vehicle-treated group for both phases.
Carrageenan-Induced Thermal Hyperalgesia in Rats
This protocol is a standard method for inducing acute inflammation and measuring hypersensitivity.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a Hargreaves apparatus). Place the rat on a glass surface and apply a radiant heat source to the plantar surface of the hind paw. Record the time it takes for the rat to withdraw its paw.
-
Carrageenan Injection: Inject 100 µL of a 1-2% carrageenan solution in saline into the plantar surface of the hind paw.
-
Drug Administration: Administer tazbentetol or vehicle at the appropriate time relative to the carrageenan injection or the peak of hyperalgesia.
-
Post-Treatment Measurement: At the time of peak inflammation (typically 3-4 hours after carrageenan injection), re-measure the paw withdrawal latency. A decrease in latency indicates thermal hyperalgesia.
-
Data Analysis: The efficacy of tazbentetol is determined by its ability to reverse the carrageenan-induced decrease in paw withdrawal latency, comparing the post-drug latencies to those of the vehicle-treated group.
References
SR-302 treatment duration for optimal therapeutic effect
Technical Support Center: SR-302
Notice: Information regarding the therapeutic use, treatment duration, and optimal therapeutic effect of a compound specifically designated "this compound" is not available in the public domain based on the conducted search. The information provided below pertains to the chemical compound this compound, a research chemical.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound identified as a potent, ATP-competitive inhibitor of Discoidin Domain Receptor 1 (DDR1), Discoidin Domain Receptor 2 (DDR2), Mitogen-Activated Protein Kinase 11 (MAPK11 or p38β), and Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α). It is available as a research chemical.
Q2: What are the known biochemical and physiological actions of this compound?
This compound demonstrates good cellular target activity and kinome selectivity. Its inhibitory action on DDR1/2 and p38α/β suggests potential for investigation in research areas where these kinases are relevant.
Q3: What is the solubility and recommended storage for this compound?
This compound is soluble in DMSO at a concentration of 2 mg/mL. It is recommended to be stored as a powder at a temperature range of -10 to -25°C.
Troubleshooting Guide
As there are no established experimental protocols for the therapeutic use of this compound, a specific troubleshooting guide cannot be provided. However, for general laboratory use of a novel inhibitor, researchers may encounter the following common issues:
| Issue | Possible Cause | Suggested Solution |
| Poor Solubility | Incorrect solvent; concentration too high. | Confirm the recommended solvent and concentration. For this compound, DMSO is the recommended solvent. Sonication or gentle warming may aid dissolution. |
| Compound Instability | Improper storage; repeated freeze-thaw cycles. | Aliquot stock solutions to minimize freeze-thaw cycles. Store at the recommended temperature (-10 to -25°C). Protect from light if the compound is light-sensitive. |
| Lack of Biological Activity | Incorrect dosage; compound degradation; experimental error. | Perform a dose-response curve to determine the optimal concentration for your specific cell line or model system. Verify the integrity of the compound. Review and optimize the experimental protocol. |
| Off-Target Effects | Non-specific binding; high concentration. | Use the lowest effective concentration. Include appropriate negative and positive controls. Consider using structurally different inhibitors of the same target to confirm findings. |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not available in the provided search results. Researchers should develop and validate their own protocols based on the specific experimental context and in vitro/in vivo models being used.
Signaling Pathway
The following diagram illustrates the signaling pathways inhibited by this compound based on its known targets.
Caption: this compound inhibits DDR1/2 and p38α/β signaling.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of a novel inhibitor like this compound.
Caption: General workflow for inhibitor efficacy testing.
Minimizing toxicity of SPG302 in long-term cell culture
Disclaimer: As of late 2025, detailed public data on the in vitro toxicity of SPG302 is limited. This guide provides general recommendations and troubleshooting strategies for researchers to establish optimal, non-toxic concentrations of SPG302 for their specific long-term cell culture systems. It is essential to perform initial dose-response experiments to determine the appropriate concentration for your cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Where can I find specific toxicity data or a material safety data sheet (MSDS) for SPG302?
Q2: What is the recommended starting concentration for SPG302 in cell culture?
A2: A peer-reviewed study on primary rat hippocampal neurons used concentrations ranging from 0.1 µM to 10 µM to observe an increase in dendritic spine density.[5] For initial experiments in a new cell line, it is advisable to perform a dose-response study starting from a low concentration (e.g., 100 nM) and titrating up to around 10 µM. The optimal, non-toxic concentration will be cell-type specific.
Q3: What solvent should I use to dissolve SPG302?
A3: In a key preclinical study, SPG302 was dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it in a culture medium to the final working concentration. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Q4: How does SPG302 work?
A4: SPG302 is a small molecule designed to promote the regeneration of glutamatergic synapses. Its mechanism of action involves targeting the F-actin cytoskeleton, which is essential for the formation and structural integrity of dendritic spines. By modulating the actin cytoskeleton, SPG302 helps rebuild these crucial neuronal connections.
Q5: Are there any known off-target effects of SPG302?
A5: While the primary target of SPG302 is related to synaptic regeneration, comprehensive data on off-target effects in various cell types are not widely published. Given its mechanism of modulating the actin cytoskeleton, it is plausible that high concentrations could affect other cellular processes reliant on actin dynamics, such as cell division, migration, and adhesion. Careful monitoring of cell health and morphology is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Cell Viability | SPG302 concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the LC50. Lower the working concentration of SPG302. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control. | |
| Altered Cell Morphology | Cytoskeletal effects of SPG302. | Document changes with microscopy. Assess if the morphological changes are consistent with the expected mechanism of action (e.g., neurite outgrowth) or indicative of stress. If the latter, reduce the concentration. |
| Cell stress or apoptosis. | Perform assays for apoptosis (e.g., caspase-3 activity, TUNEL staining) to determine if the morphological changes are linked to cell death pathways. | |
| Reduced Cell Proliferation/Adhesion | Interference with the actin cytoskeleton during mitosis or cell attachment. | Conduct a proliferation assay (e.g., BrdU incorporation) and an adhesion assay. If proliferation or adhesion is negatively impacted at the desired concentration for synaptic effects, consider a shorter exposure time or intermittent dosing. |
| Inconsistent Experimental Results | Degradation of SPG302 in the culture medium. | Prepare fresh dilutions of SPG302 from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
Experimental Protocols
Protocol 1: Determining Optimal SPG302 Concentration using an MTT Assay
This protocol is for determining the cytotoxic effects of SPG302 on a specific cell line.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
SPG302 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of SPG302 in a complete culture medium. A suggested range is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of SPG302.
-
Incubate the plate for the desired long-term duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Quantitative Data Summary
Table 1: Example Data Table for SPG302 Cytotoxicity (MTT Assay)
| SPG302 Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0 (Vehicle) | 1.23 | 0.07 | 98.4 |
| 0.1 | 1.21 | 0.09 | 96.8 |
| 0.5 | 1.18 | 0.06 | 94.4 |
| 1.0 | 1.15 | 0.08 | 92.0 |
| 2.5 | 1.05 | 0.10 | 84.0 |
| 5.0 | 0.85 | 0.12 | 68.0 |
| 10.0 | 0.55 | 0.15 | 44.0 |
Visualizations
Caption: Workflow for Determining Optimal SPG302 Concentration.
Caption: Proposed Mechanism of Action for SPG302.
Caption: Troubleshooting Decision Tree for SPG302 Cell Culture.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. Spinogenix Presents Topline Phase 2a Clinical Trial Results for SPG302, a First-in-Class ALS Treatment - Spinogenix [spinogenix.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Spinogenix Announces Positive First Cohort Results from Phase 2a Trial Evaluating SPG302 for Alzheimer's Disease [prnewswire.com]
- 5. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Tazbentetol Bioavailability in Animal Studies
Welcome to the technical support center for researchers working with the EZH2 inhibitor, tazbentetol (also known as tazemetostat). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing and interpreting animal studies aimed at enhancing its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of tazbentetol in preclinical and clinical studies?
A1: Published data from clinical studies in patients with B-cell lymphomas or advanced solid tumors show that the median absolute oral bioavailability of tazemetostat (B611178) is approximately 31.8% to 33%.[1][2][3] This value can serve as a baseline for your animal model experiments. Significant hepatic first-pass metabolism by CYP3A enzymes is a primary contributor to this incomplete bioavailability.[1][2]
Q2: My animal study shows lower than expected oral bioavailability for tazbentetol. What are the potential reasons?
A2: Several factors could contribute to lower-than-expected bioavailability in your animal model:
-
Species-Specific Metabolism: The expression and activity of CYP3A enzymes can vary significantly between species (e.g., rats, dogs, monkeys) and humans.[4] Your chosen animal model may have a higher rate of first-pass metabolism of tazbentetol compared to humans.
-
Formulation and Solubility: Tazbentetol's solubility can impact its dissolution and absorption in the gastrointestinal (GI) tract.[5] The formulation used in your study might not be optimal for the specific GI conditions of the animal model.
-
Gastrointestinal Tract Physiology: Differences in GI tract pH, transit time, and efflux transporter activity between your animal model and humans can affect drug absorption.
-
Food Effects: The presence or absence of food can significantly alter the absorption of orally administered drugs.[6] Ensure you have standardized feeding protocols in your studies.
Q3: What are the primary metabolites of tazbentetol I should be monitoring in my animal studies?
A3: The two major inactive metabolites of tazbentetol are EPZ-6930 and EPZ006931, which are formed through N-dealkylation by CYP3A enzymes in the liver.[1][2][3] Monitoring the plasma concentrations of these metabolites in addition to the parent drug can provide valuable insights into the extent of first-pass metabolism in your animal model.
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations of Tazbentetol Across Animals
-
Possible Cause: Inconsistent dosing technique or formulation instability.
-
Troubleshooting Steps:
-
Verify Dosing Accuracy: Ensure precise and consistent administration of the oral dose for each animal. For rodent studies, oral gavage is a common and accurate method.
-
Assess Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to prevent settling of the active pharmaceutical ingredient (API).
-
Standardize Food and Water Access: Variations in food intake can alter GI physiology and drug absorption. Standardize the fasting and feeding schedule for all animals in the study.
-
Issue 2: Low Maximum Plasma Concentration (Cmax) and Area Under the Curve (AUC)
-
Possible Cause: Poor dissolution of the drug in the GI tract or significant first-pass metabolism.
-
Troubleshooting Steps:
-
Particle Size Reduction: Consider micronization or nanocrystal technology to increase the surface area of the drug particles, which can enhance dissolution rate and absorption.[5][7]
-
Formulation Enhancement: Explore alternative formulation strategies to improve solubility and absorption.[8][9]
-
Co-administration with a CYP3A Inhibitor: To assess the impact of first-pass metabolism, you can conduct a pilot study where tazbentetol is co-administered with a known CYP3A inhibitor (e.g., ketoconazole (B1673606) in appropriate animal models) to see if bioavailability increases.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Tazemetostat in Humans (for reference)
| Parameter | Value | Reference |
| Absolute Oral Bioavailability | 31.8% (range: 20.2% - 49.8%) | [1] |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [3] |
| Terminal Half-life (t1/2) | ~3.1 - 3.6 hours | [2][3] |
| Metabolism | Hepatic via CYP3A | [1][2] |
| Major Metabolites | EPZ-6930, EPZ006931 | [1][3] |
| Excretion | Primarily feces (~79%), some urine (~15%) | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
-
Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize tazbentetol.
-
Formulation Development:
-
Dissolve tazbentetol in the selected oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is formed.
-
-
Characterization:
-
Visually assess the self-emulsification process by adding the formulation to an aqueous medium with gentle agitation.
-
Measure the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
-
In Vivo Administration: Administer the prepared SEDDS formulation to the animal model via oral gavage.
Protocol 2: Pharmacokinetic Study Design in Rodents
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).
-
Group Allocation:
-
Group 1: Intravenous (IV) administration of tazbentetol (for determination of absolute bioavailability).
-
Group 2: Oral administration of tazbentetol in a standard suspension (e.g., 0.5% methylcellulose).
-
Group 3: Oral administration of the experimental formulation (e.g., SEDDS).
-
-
Dosing: Administer the respective formulations to each group. The oral dose should be justified based on previous studies or allometric scaling.
-
Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Analysis:
-
Separate plasma from the blood samples by centrifugation.
-
Analyze the plasma concentrations of tazbentetol and its major metabolites using a validated LC-MS/MS method.[1]
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) using appropriate software.
Visualizations
Caption: Metabolic pathway of tazbentetol via CYP3A enzymes.
Caption: Workflow for developing and testing new tazbentetol formulations.
References
- 1. Bioavailability, Metabolism, and Excretion of [14C]‐Tazemetostat in Patients With B‐Cell Lymphomas or Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species comparison of oral bioavailability, first-pass metabolism and pharmacokinetics of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. - Ask this paper | Bohrium [bohrium.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: SR-302 (TH-302) Experimental Controls and Baseline Measurements
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with SR-302, also known as TH-302 (evofosfamide). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TH-302) and what is its mechanism of action?
This compound (TH-302) is a hypoxia-activated prodrug (HAP).[1][2][3][4] It is designed to selectively target and eliminate cancer cells in hypoxic (low oxygen) tumor microenvironments.[2][5][6] The molecule consists of a 2-nitroimidazole (B3424786) moiety linked to the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[5][7]
Under normal oxygen conditions (normoxia), TH-302 is relatively non-toxic. However, in the hypoxic conditions characteristic of solid tumors, the 2-nitroimidazole component undergoes enzymatic reduction.[5][7] This process leads to the release of the active cytotoxic agent, Br-IPM.[5][6][7] Br-IPM then cross-links DNA, inducing DNA damage, cell cycle arrest, and ultimately, apoptosis in the cancer cells.[1][5][7]
Caption: Mechanism of action of the hypoxia-activated prodrug TH-302.
Q2: What are the appropriate experimental controls for in vitro studies with TH-302?
Proper controls are critical for interpreting the results of TH-302 experiments. The following controls are recommended:
-
Vehicle Control: This is the solvent used to dissolve TH-302 (e.g., DMSO, saline) and is essential for distinguishing the effect of the drug from that of the solvent.
-
Normoxic Control: Cells treated with TH-302 under normal oxygen conditions (e.g., 21% O2) are a crucial control to demonstrate the hypoxia-selective activation of the drug.
-
Hypoxic Control (Untreated): Untreated cells cultured under hypoxic conditions (e.g., <1% O2) are necessary to assess the effects of hypoxia alone on cell viability and other endpoints.
-
Positive Control (Optional but Recommended): A known hypoxia-activated agent (e.g., tirapazamine) or a standard chemotherapeutic agent can be used to benchmark the efficacy of TH-302.
Q3: What are typical baseline IC50 values for TH-302 in various cancer cell lines?
The 50% inhibitory concentration (IC50) of TH-302 is highly dependent on the oxygen concentration and the cell line being tested. Under hypoxic conditions, TH-302 is significantly more potent.
| Cell Line | Cancer Type | IC50 (µM) under Hypoxia (<1% O2) | IC50 (µM) under Normoxia (21% O2) | Hypoxic Cytotoxicity Ratio (HCR) |
| H460 | Non-small cell lung | 0.1 ± 0.03 | >40 | >400 |
| Caki-1 | Renal | 0.4 | >40 | >100 |
| SK-MEL-5 | Melanoma | 0.7 | >40 | >57 |
| DU145 | Prostate | 0.7 | >40 | >57 |
| HCT116 | Colon | 0.8 | >40 | >50 |
Data compiled from published studies.[1][8] Values can vary based on experimental conditions.
Q4: What are the key baseline measurements to consider for in vivo studies?
For in vivo experiments using xenograft models, the following baseline measurements are recommended:
-
Tumor Growth Inhibition (TGI): This is a primary endpoint to assess the efficacy of TH-302. It is calculated as the percentage reduction in tumor volume in treated animals compared to the vehicle-treated control group.[2][9][10]
-
Body Weight: Monitoring animal body weight is a critical indicator of systemic toxicity.[2]
-
Tumor Hypoxia Assessment: Techniques such as pimonidazole (B1677889) staining or imaging can be used to confirm the presence and extent of hypoxia in the tumor model, which is essential for TH-302's mechanism of action.[6][11]
-
Pharmacodynamic Biomarkers: Measurement of markers like γH2AX in tumor tissue can confirm the induction of DNA damage by TH-302.[8][9]
Troubleshooting Guides
Issue 1: Low or no cytotoxic effect of TH-302 under hypoxic conditions.
| Possible Cause | Troubleshooting Step |
| Inadequate Hypoxia: The oxygen level in the incubator may not be low enough for efficient prodrug activation. | Verify the oxygen level in your hypoxia chamber or incubator using a calibrated oxygen sensor. Ensure a consistent and stable hypoxic environment (ideally <0.1% O2). |
| Cell Line Insensitivity: The cell line may have low levels of the reductases required for TH-302 activation or may be resistant to DNA alkylating agents. | Test TH-302 in a panel of cell lines, including those known to be sensitive (e.g., H460).[1] Consider overexpressing NADPH:cytochrome P450 oxidoreductase to confirm the role of one-electron reductases.[1] |
| Incorrect Drug Concentration or Exposure Time: The concentration of TH-302 may be too low, or the exposure time may be too short. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.[1] |
| Drug Degradation: TH-302 may have degraded due to improper storage or handling. | Store TH-302 according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
Issue 2: High cytotoxicity of TH-302 under normoxic conditions.
| Possible Cause | Troubleshooting Step |
| Cell Line with High Reductase Activity under Normoxia: Some cell lines may exhibit higher than normal reductase activity even in the presence of oxygen. | Screen different cell lines to find a suitable model with a high hypoxic cytotoxicity ratio (HCR).[1] |
| Contamination of TH-302 Stock: The drug stock may be contaminated with an active cytotoxic agent. | Prepare a fresh stock solution of TH-302 and re-test. |
| Off-target Effects: At very high concentrations, TH-302 may exhibit off-target, hypoxia-independent cytotoxicity. | Perform a dose-response experiment to ensure you are working within a concentration range that demonstrates hypoxia-selectivity. |
Issue 3: Inconsistent results in in vivo xenograft studies.
| Possible Cause | Troubleshooting Step |
| Variable Tumor Hypoxia: The extent of hypoxia can vary significantly between individual tumors, even within the same model. | Use imaging techniques or pimonidazole staining to assess tumor hypoxia in a subset of animals to ensure the model is appropriate.[6] |
| Suboptimal Dosing Regimen: The dose, frequency, and timing of TH-302 administration can significantly impact efficacy and toxicity. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your model.[3] Optimize the dosing schedule (e.g., daily vs. intermittent) for maximal therapeutic index.[2][3] |
| Drug Administration Route: The route of administration (e.g., intraperitoneal vs. intravenous) can affect drug distribution and efficacy. | Ensure the chosen route of administration is appropriate for TH-302 and your experimental model. |
| Combination Therapy Scheduling: When combining TH-302 with other agents, the sequence and timing of administration are critical for synergistic effects. | Preclinical studies suggest that administering TH-302 2-8 hours prior to other chemotherapeutics may yield superior efficacy.[2][3] |
Experimental Protocols
Protocol 1: In Vitro Hypoxia Cytotoxicity Assay
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of TH-302 in the appropriate cell culture medium.
-
Hypoxic Pre-incubation: Place one set of plates in a hypoxic chamber (<1% O2, 5% CO2, balance N2) for at least 4 hours to allow for equilibration. Keep a parallel set of plates under normoxic conditions (21% O2, 5% CO2).
-
Drug Treatment: Add the TH-302 dilutions to the appropriate wells of both the hypoxic and normoxic plates. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 2-48 hours) under their respective oxygen conditions.
-
Wash and Recovery: After the exposure time, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Return the plates to a normoxic incubator.
-
Viability Assessment: After a recovery period (e.g., 48-72 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the IC50 values for both normoxic and hypoxic conditions and determine the Hypoxic Cytotoxicity Ratio (HCR = IC50 normoxia / IC50 hypoxia).
Caption: Workflow for an in vitro hypoxia cytotoxicity assay with TH-302.
Protocol 2: γH2AX Staining for DNA Damage
-
Cell Treatment: Treat cells grown on coverslips or in multi-well plates with TH-302 under normoxic and hypoxic conditions as described in Protocol 1.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using fluorescence microscopy and quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci in the hypoxic-treated cells indicates TH-302-induced DNA damage.[1][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 8. apexbt.com [apexbt.com]
- 9. Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia-activated prodrug TH-302 targets hypoxic bone marrow niches in pre-clinical leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tazbentetol Resistance in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to tazbentetol in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is tazbentetol and what is its mechanism of action?
Tazbentetol is an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, tazbentetol blocks the methylation of histone H3 at lysine (B10760008) 27 (H3K27), leading to changes in gene expression that can suppress tumor growth.
Q2: We are observing that our cancer cell lines are developing resistance to tazbentetol. What are the common mechanisms of resistance?
Several mechanisms of acquired resistance to EZH2 inhibitors like tazbentetol have been identified in preclinical models:
-
Alterations in the RB1/E2F Pathway: Acquired mutations in genes of the RB1/E2F axis can decouple the cell cycle control from the differentiation-inducing effects of tazbentetol.[1][2][3][4][5] This allows cancer cells to continue proliferating despite EZH2 inhibition.
-
Activation of Bypass Signaling Pathways: The activation of pro-survival signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, can confer resistance to tazbentetol.
-
Secondary Mutations in EZH2: Mutations in the EZH2 gene can arise that prevent tazbentetol from binding to its target, rendering the drug ineffective.
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can lead to increased efflux of tazbentetol from the cancer cells, reducing its intracellular concentration and efficacy.
Troubleshooting Guide
Issue 1: Decreased sensitivity to tazbentetol in long-term cell culture.
Possible Cause:
-
Acquired mutations in the RB1/E2F pathway.
-
Activation of compensatory survival pathways.
Suggested Solutions:
-
Combination Therapy:
-
AURKB Inhibitors: Combine tazbentetol with an Aurora Kinase B (AURKB) inhibitor, such as barasertib. This can overcome resistance by targeting downstream cell cycle progression.
-
CDK4/6 Inhibitors: Given the involvement of the RB1 pathway, combination with CDK4/6 inhibitors may restore sensitivity.
-
PI3K or MEK Inhibitors: If activation of the PI3K/AKT or MAPK pathways is suspected, combination with specific inhibitors for these pathways can be effective.
-
-
Characterize the Resistance Mechanism:
-
Perform whole-exome or targeted sequencing to identify mutations in genes of the RB1/E2F pathway.
-
Use Western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT and MAPK pathways.
-
Issue 2: Complete lack of response to tazbentetol in a new cell line or patient-derived xenograft (PDX) model.
Possible Cause:
-
Pre-existing mutations in the RB1/E2F pathway.
-
Intrinsic activation of survival pathways.
-
Presence of a secondary EZH2 mutation that prevents drug binding.
Suggested Solutions:
-
Alternative PRC2 Inhibition:
-
If an EZH2 mutation is suspected, consider using an EED inhibitor (e.g., MAK683). EED is another core component of the PRC2 complex, and its inhibition can bypass resistance to EZH2-specific inhibitors.
-
-
Screen for Biomarkers:
-
Assess the baseline status of the RB1/E2F pathway components (e.g., RB1, p16 expression). A functional RB1/E2F axis is often required for sensitivity to EZH2 inhibition.
-
-
Combination Therapy: In certain contexts, like mantle cell lymphoma, combining tazbentetol with a BTK inhibitor like zanubrutinib (B611923) has shown preclinical activity.
Data Presentation
Table 1: Summary of Preclinical Combination Strategies to Overcome Tazbentetol Resistance
| Combination Agent | Target | Rationale | Preclinical Model(s) | Reference(s) |
| Barasertib | AURKB | Overcomes cell cycle arrest bypass due to RB1/E2F axis mutations. | Rhabdoid tumors, Epithelioid sarcomas | |
| MAK683 | EED | Bypasses resistance caused by specific EZH2 drug-binding site mutations. | SMARCB1-deficient tumors | |
| PI3K Inhibitors | PI3K | Blocks activation of the pro-survival PI3K/AKT pathway. | Diffuse large B-cell lymphoma | |
| MEK Inhibitors | MEK | Inhibits the pro-survival MAPK pathway. | Diffuse large B-cell lymphoma | |
| Zanubrutinib | BTK | Synergistic anti-tumor activity. | Mantle cell lymphoma |
Experimental Protocols
Protocol 1: Western Blot for Assessing Pathway Activation
-
Cell Lysis:
-
Treat tazbentetol-resistant and sensitive cells with the drug for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT, anti-phospho-ERK, anti-RB1, anti-p16, anti-H3K27me3).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Drug Treatment:
-
The next day, treat cells with a serial dilution of tazbentetol alone or in combination with a second agent (e.g., an AURKB inhibitor).
-
-
Incubation:
-
Incubate for 72-120 hours.
-
-
Lysis and Luminescence Reading:
-
Add CellTiter-Glo® reagent to each well.
-
Shake for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize data to vehicle-treated controls and calculate IC50 values.
-
Visualizations
Caption: Mechanism of tazbentetol action and key resistance pathways.
Caption: Workflow for investigating and overcoming tazbentetol resistance.
Caption: Rationale for combining tazbentetol with an AURKB inhibitor.
References
Technical Support Center: SPG302-ZFP Delivery to the Central Nervous System
Disclaimer: This guide addresses the experimental delivery of a hypothetical zinc-finger protein (ZFP) therapeutic, herein named "SPG302-ZFP," to the central nervous system (CNS). Public domain information indicates the clinical candidate SPG302, developed by Spinogenix, is a small molecule oral pill[1][2][3]. However, this guide is tailored for researchers encountering challenges with direct CNS delivery of a biologic, reflecting the complexities often associated with ZFP or gene therapy platforms.
This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in refining the delivery and enhancing the efficacy of SPG302-ZFP in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for SPG302-ZFP?
A1: SPG302-ZFP is an engineered zinc-finger protein designed to act as a transcription factor. Its primary goal is to promote the regeneration of synapses by modulating the expression of key genes involved in synaptic formation and plasticity[4][5][6]. The ZFP component is engineered to bind to a specific DNA sequence to regulate target gene expression, aiming to restore synaptic connections lost in neurodegenerative conditions[7][8].
Q2: What are the common routes of administration for delivering biologic therapeutics like SPG302-ZFP to the CNS in animal models?
A2: Due to the blood-brain barrier (BBB), which restricts the passage of large molecules, direct administration into the CNS is typically required. Common routes include Intracerebroventricular (ICV) injection into the brain's ventricles, Intrathecal (IT) injection into the cerebrospinal fluid (CSF) of the spinal cord, or direct Intraparenchymal (IPa) injection into a specific brain region[9][10][11]. The choice depends on the target region and desired distribution.
Q3: We are observing high immunogenicity after SPG302-ZFP administration. What could be the cause?
A3: An immune response can be triggered by the delivery vehicle (e.g., AAV capsid) or the therapeutic protein itself[9]. Repeated administrations can heighten this response. Consider using species-specific proteins where possible, assessing different AAV serotypes for lower immunogenicity, or incorporating a transient immunosuppressive regimen in your experimental design, a strategy sometimes used in clinical trials[10].
Q4: How can I confirm that SPG302-ZFP has reached the target cells (neurons)?
A4: Confirmation requires post-mortem tissue analysis. Techniques include immunohistochemistry (IHC) using an antibody against the ZFP, co-stained with neuronal markers (e.g., NeuN) to verify cellular uptake[12]. Alternatively, if the ZFP is tagged (e.g., with GFP or a FLAG tag), direct fluorescence or anti-tag antibody staining can be used. For quantitative data, methods like ELISA or Western Blot on dissected brain regions can measure protein levels.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments.
Issue 1: Low or Undetectable Levels of SPG302-ZFP in CNS Tissue
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Injection | Verify injection coordinates with a dye (e.g., Evans Blue) in a pilot study. Refine surgical technique to minimize backflow. | Incorrect targeting or significant leakage from the injection site are common sources of delivery failure[11]. |
| Protein Degradation | Check protein stability and integrity via SDS-PAGE/Western Blot before injection. Ensure proper storage and handling on ice. | The therapeutic protein may be unstable at physiological temperatures or susceptible to proteases in the CSF. |
| Insufficient Dose | Perform a dose-response study to determine the optimal concentration for detectable and effective levels. | The initial dose may be too low to be detected after distribution and potential clearance from the CNS. |
| Rapid Clearance | Measure protein levels in CSF and tissue at multiple early time points (e.g., 6, 24, 48 hours) post-injection. | Understanding the pharmacokinetic profile is crucial to determine the therapeutic window and optimal endpoint for analysis. |
Issue 2: High Variability in Efficacy Between Animals
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Injections | Standardize the injection procedure: use a micro-infusion pump for a slow, constant rate, and leave the needle in place for several minutes post-injection. | Manual injections can lead to variability in volume and reflux. A controlled infusion rate ensures consistent delivery[11]. |
| Animal Health | Ensure all animals are healthy, age-matched, and housed under identical conditions. Monitor for any adverse surgical recovery. | Underlying health issues or stress can impact experimental outcomes and introduce significant variability. |
| Biological Variation | Increase the number of animals per group (n) to improve statistical power and account for natural biological differences. | A larger sample size helps to distinguish true therapeutic effects from random variation. |
Issue 3: No Therapeutic Effect Despite Successful Delivery
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Target Engagement | Perform Chromatin Immunoprecipitation (ChIP) followed by qPCR on target gene promoters to confirm the ZFP is binding to its intended DNA sequence. | Detectable protein in the tissue does not guarantee it is active and engaging its molecular target. |
| Ineffective Downstream Signaling | Use qRT-PCR or Western Blot to measure the mRNA and protein levels of the gene(s) targeted by SPG302-ZFP. | The ZFP may bind its target but fail to effectively activate or repress transcription, indicating a problem with the effector domain. |
| Incorrect Timepoint for Analysis | Conduct a time-course study to assess functional outcomes at different points post-injection (e.g., 1, 2, 4 weeks). | The biological effects of synapse regeneration may take time to manifest as measurable functional improvements[13]. |
Experimental Protocols & Methodologies
Protocol 1: Intracerebroventricular (ICV) Injection in Mice
-
Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., Ketamine/Xylazine). Place the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes. Shave the scalp and sterilize with povidone-iodine and alcohol pads.
-
Incision: Make a midline incision in the scalp to expose the skull. Identify the bregma landmark.
-
Coordinates: Based on a stereotaxic atlas, determine the coordinates for the lateral ventricle. A common coordinate from bregma for adult mice is: Anterior/Posterior: -0.3 mm; Medial/Lateral: ±1.0 mm; Dorsal/Ventral: -3.0 mm.
-
Craniotomy: Use a micro-drill to create a small burr hole at the determined coordinates.
-
Injection: Slowly lower a Hamilton syringe needle to the target depth. Infuse 2-5 µL of SPG302-ZFP solution at a rate of 0.5 µL/min. Leave the needle in place for 5-10 minutes to prevent backflow.
-
Closure and Recovery: Slowly retract the needle. Suture or apply surgical clips to the incision. Administer post-operative analgesics and place the animal on a warming pad until it recovers.
Protocol 2: Quantification of SPG302-ZFP in Brain Tissue by ELISA
-
Tissue Homogenization: Following euthanasia and brain extraction, dissect the brain region of interest (e.g., hippocampus, cortex) on ice. Homogenize the tissue in RIPA buffer with protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific to SPG302-ZFP.
-
Block the plate to prevent non-specific binding.
-
Add diluted tissue lysates and a standard curve of known SPG302-ZFP concentrations.
-
Incubate, then wash the plate.
-
Add a detection antibody (conjugated to an enzyme like HRP).
-
Incubate, then wash the plate.
-
Add the substrate and measure the absorbance using a plate reader.
-
-
Analysis: Calculate the concentration of SPG302-ZFP in the samples by comparing their absorbance to the standard curve. Normalize the results to the total protein concentration for each sample.
Visualizations: Workflows and Logic Diagrams
Caption: A generalized experimental workflow for testing SPG302-ZFP in preclinical models.
Caption: A decision tree for troubleshooting experiments with low therapeutic efficacy.
Caption: The proposed mechanism of SPG302-ZFP leading to functional recovery.
References
- 1. Spinogenix Presents Topline Phase 2a Clinical Trial Results for SPG302, a First-in-Class ALS Treatment - Spinogenix [spinogenix.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Synapse-Generating Small Molecule for ALS Receives Nod from FDA for Clinical Trial - - Practical Neurology [practicalneurology.com]
- 4. Dr. Peter Vanderklish describes how SPG302—our novel, regenerative medicine approach to neurodegenerative diseases—can benefit Alzheimer’s disease. [spinogenix.com]
- 5. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spinogenix’s SPG302, the First Synaptic Regenerative Therapy to Treat ALS, Granted Orphan Drug Designation by the European Medicines Agency - Spinogenix [spinogenix.com]
- 7. Frontiers | Zinc Finger Proteins in Neuro-Related Diseases Progression [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Delivering AAV to the central nervous and sensory systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of Adeno-Associated Virus Vectors to the Central Nervous System for Correction of Single Gene Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vivo Cell-Based Delivery Platform for Zinc Finger Artificial Transcription Factors in Pre-clinical Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Tazbentetol (SPG302) and Other Alzheimer's Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging Alzheimer's disease (AD) therapeutic, tazbentetol (SPG302), with currently approved and late-stage investigational therapies. The information is intended to provide a comprehensive overview of the efficacy, mechanisms of action, and experimental designs of these treatments to inform research and development efforts in the field.
Executive Summary
Alzheimer's disease treatment is undergoing a paradigm shift from purely symptomatic relief to disease-modifying therapies. Tazbentetol (SPG302) represents a novel approach by targeting synaptic regeneration, aiming to reverse cognitive decline. This contrasts with the two main classes of established and late-stage therapies: acetylcholinesterase inhibitors and anti-amyloid monoclonal antibodies. This guide presents a detailed comparison of their clinical efficacy based on key endpoints and outlines the methodologies of the pivotal trials.
Mechanisms of Action: A Comparative Overview
Tazbentetol (SPG302): A Novel Synaptic Regenerative Approach Tazbentetol is a first-in-class, oral, small-molecule therapeutic designed to promote the regeneration of synapses, the crucial connections between neurons that are lost early in the course of Alzheimer's disease.[1] This loss of synapses is strongly correlated with cognitive decline. By triggering neurons to produce new glutamatergic synapses, tazbentetol has the potential to restore neural circuits and reverse cognitive deficits.[1] Preclinical studies have shown that it can reverse synaptic and cognitive deficits in animal models of AD without altering amyloid-beta or tau pathology.
Anti-Amyloid Monoclonal Antibodies: Targeting a Hallmar of AD A major focus of recent drug development has been the targeting of amyloid-beta (Aβ) plaques, a hallmark pathology of Alzheimer's disease. Drugs in this class, such as lecanemab, donanemab, and aducanumab, are monoclonal antibodies designed to bind to and facilitate the clearance of Aβ from the brain. It is hypothesized that the removal of these plaques can slow the progression of the neurodegenerative process.
Symptomatic Therapies: Enhancing Neurotransmission For many years, the standard of care for Alzheimer's disease has been symptomatic treatment. Acetylcholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) work by increasing the levels of acetylcholine, a neurotransmitter important for memory and learning, in the brain. Memantine, an NMDA receptor antagonist, works by regulating the activity of glutamate, another important neurotransmitter. These therapies can provide temporary cognitive and functional benefits but do not alter the underlying course of the disease.
Comparative Efficacy: A Data-Driven Analysis
The following table summarizes the quantitative efficacy data from key clinical trials of tazbentetol and other major Alzheimer's therapies. It is important to note that direct head-to-head comparisons are limited, and these data are from separate placebo-controlled trials. The patient populations, trial durations, and specific methodologies may vary.
| Therapy | Trial Name | Key Endpoint | Treatment Arm Change from Baseline | Placebo Arm Change from Baseline | Treatment Difference vs. Placebo |
| Tazbentetol (SPG302) | Phase 2a (First Cohort) | MMSE | Increase of ~3 points | Not Reported | Not Reported |
| CDR-SB | Improvement (sustained) | Not Reported | Not Reported | ||
| Lecanemab | Clarity AD | CDR-SB | 1.21 | 1.66 | -0.45 (27% slowing) |
| ADAS-Cog14 | Not Reported | Not Reported | -1.44 | ||
| Donanemab | TRAILBLAZER-ALZ 2 | iADRS | -6.02 | -9.27 | 3.25 (35.1% slowing) |
| CDR-SB | 1.20 | 1.88 | -0.67 (36% slowing) | ||
| ADAS-Cog13 | Not Reported | Not Reported | -1.33 | ||
| Aducanumab | EMERGE (High Dose) | CDR-SB | 1.74 (placebo decline) | Not Reported | -0.39 (22% slowing) |
| ADAS-Cog13 | Not Reported | Not Reported | 27% improvement vs. placebo | ||
| Donepezil | 24-Week Study | ADAS-Cog | -2.8 (5mg), -3.1 (10mg) | 0.3 | -2.5 to -3.1 |
| Rivastigmine | 26-Week Study | ADAS-Cog | Improvement | Deterioration | ~5.7 point difference |
| Galantamine | 5-Month Study | ADAS-Cog | -1.5 (16mg), -1.8 (24mg) | 1.8 | -3.3 to -3.6 |
| Memantine | 28-Week Study (Mod-Sev AD) | ADCS-ADLsev | Less decline | More decline | Statistically significant |
| SIB | Less decline | More decline | Statistically significant |
Note: Data for tazbentetol is from a preliminary announcement of the first cohort of a Phase 2a trial and should be interpreted with caution pending full data publication. iADRS: integrated Alzheimer's Disease Rating Scale; SIB: Severe Impairment Battery; ADCS-ADLsev: Alzheimer's Disease Cooperative Study–Activities of Daily Living inventory modified for severe dementia.
Experimental Protocols of Key Clinical Trials
A summary of the experimental methodologies for the pivotal clinical trials of each therapy is provided below.
| Therapy | Trial Identifier | Phase | Study Design | Patient Population | Primary Endpoint(s) | Duration |
| Tazbentetol (SPG302) | NCT06427668 | 2a | Randomized, double-blind, placebo-controlled followed by open-label extension | Mild-to-moderate Alzheimer's disease | Safety, tolerability, and clinical efficacy (MMSE, CDR-SB) | 24 weeks |
| Lecanemab | NCT03887455 (Clarity AD) | 3 | Randomized, double-blind, placebo-controlled | Early Alzheimer's disease (MCI due to AD or mild AD dementia) with confirmed amyloid pathology | Change from baseline in CDR-SB | 18 months |
| Donanemab | NCT04437511 (TRAILBLAZER-ALZ 2) | 3 | Randomized, double-blind, placebo-controlled | Early symptomatic Alzheimer's disease with confirmed amyloid and tau pathology | Change from baseline in iADRS | 76 weeks |
| Aducanumab | NCT02484547 (EMERGE) | 3 | Randomized, double-blind, placebo-controlled | Early Alzheimer's disease (MCI due to AD or mild AD dementia) with confirmed amyloid pathology | Change from baseline in CDR-SB | 78 weeks |
| Donepezil | Pivotal Trials | 3 | Randomized, double-blind, placebo-controlled | Mild-to-moderate Alzheimer's disease | ADAS-Cog, CIBIC-plus | 12-24 weeks |
| Rivastigmine | Pivotal Trials | 3 | Randomized, double-blind, placebo-controlled | Mild-to-moderate Alzheimer's disease | ADAS-Cog, CIBIC-plus | 26 weeks |
| Galantamine | Pivotal Trials | 3 | Randomized, double-blind, placebo-controlled | Mild-to-moderate Alzheimer's disease | ADAS-Cog, CIBIC-plus | 5-6 months |
| Memantine | Pivotal Trials | 3 | Randomized, double-blind, placebo-controlled | Moderate-to-severe Alzheimer's disease | CIBIC-Plus, ADCS-ADLsev | 24-28 weeks |
Visualizing Mechanisms and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway for tazbentetol and a typical workflow for an Alzheimer's disease clinical trial.
Conclusion
The landscape of Alzheimer's disease therapeutics is evolving rapidly, with a move towards treatments that target the underlying pathology of the disease. Tazbentetol (SPG302) offers a promising and distinct approach by focusing on synaptic regeneration, which has the potential to not only slow decline but also restore lost cognitive function. While the clinical data for tazbentetol is still in its early stages, its novel mechanism of action presents an exciting new avenue for research and development. In contrast, the anti-amyloid antibodies have demonstrated a modest but statistically significant slowing of cognitive decline, providing the first evidence that targeting the underlying pathology can impact the clinical course of the disease. The older acetylcholinesterase inhibitors and NMDA receptor antagonists remain valuable for symptomatic management. Continued research and head-to-head clinical trials will be crucial to fully understand the comparative efficacy and optimal use of these different therapeutic strategies in the management of Alzheimer's disease.
References
A Comparative Guide to Validating the Synaptogenic Effects of SPG302 with Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The loss of synapses, the crucial connections between neurons, is a hallmark of many neurodegenerative and neuropsychiatric diseases.[1][2] Therapeutic intervention aimed at restoring these connections, a process known as synaptogenesis, holds immense promise for treating conditions like Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and schizophrenia.[3][4][5] SPG302, a novel small molecule developed by Spinogenix, is a first-in-class therapeutic designed to regenerate synapses. This guide provides an objective comparison of SPG302's performance with other alternatives, supported by experimental data, and details the biomarkers and methodologies used to validate its synaptogenic effects.
SPG302: A Novel Approach to Synaptic Regeneration
SPG302 is an orally administered pill being developed as a regenerative treatment to restore synapses. Its unique mechanism of action is believed to trigger neurons to produce new glutamatergic synapses, which are essential for cognitive and motor functions. Preclinical and clinical studies have shown promising results for SPG302 in promoting synaptic regeneration and improving function in various disease models.
Biomarkers for Validating Synaptogenesis
The validation of synaptogenic effects relies on a combination of molecular, cellular, and functional biomarkers. These biomarkers provide quantitative evidence of changes in synaptic density, structure, and function.
Key Biomarker Categories:
-
Pre- and Post-synaptic Protein Markers: These proteins are integral components of the synapse. An increase in their expression or co-localization is a direct indicator of new synapse formation.
-
Dendritic Spine Density: Dendritic spines are small protrusions on dendrites that receive synaptic input. An increase in their number and maturation is a key morphological correlate of synaptogenesis.
-
Electrophysiological Measurements: Techniques like Electroencephalogram (EEG) and Transcranial Magnetic Stimulation (TMS) can assess changes in brain activity and connectivity, providing functional evidence of restored synaptic communication.
-
Fluid Biomarkers: Analysis of proteins in cerebrospinal fluid (CSF) can reflect synaptic pathology and response to treatment.
Comparative Analysis: SPG302 vs. Alternative Approaches
While direct head-to-head clinical trial data is limited, we can compare the preclinical and early clinical findings for SPG302 with other synaptogenic strategies.
| Approach | Mechanism of Action | Key Supporting Data | Biomarkers Used |
| SPG302 | Targets fascin (B1174746) to rebuild dendritic spines and promotes the formation of new glutamatergic synapses. | Preclinical data in Alzheimer's models show restored hippocampal synaptic density and improved cognition. Phase 2a trials in ALS show slowed disease progression and improved EEG patterns. | Increased expression of PSD-95, drebrin, AMPAR, and synaptophysin; increased dendritic spine density; improved EEG recordings. |
| Histone Deacetylase (HDAC) Inhibitors | Modulate gene expression to enhance synaptogenesis. | Preclinical studies have identified novel HDAC inhibitors that improve neuroligin-1 induced synaptogenesis. | Increased synapse formation in in-vitro assays. |
| Neurotrophic Factors (e.g., BDNF) | Promote neuronal survival, growth, and synaptic plasticity. | Preclinical studies show that BDNF can increase synaptic protein expression and spine density. | Increased expression of synapsin I and GAP-43. |
Experimental Protocols for Biomarker Validation
Detailed methodologies are crucial for the accurate assessment of synaptogenic effects.
1. Immunocytochemistry/Immunohistochemistry for Synaptic Markers:
-
Objective: To visualize and quantify the expression and co-localization of pre- and post-synaptic proteins.
-
Protocol:
-
Tissue/Cell Preparation: Fix and permeabilize cultured neurons or brain tissue sections.
-
Antibody Incubation: Incubate with primary antibodies against synaptic markers (e.g., PSD-95 for post-synaptic and synaptophysin for pre-synaptic terminals).
-
Secondary Antibody and Imaging: Apply fluorescently labeled secondary antibodies and image using confocal microscopy.
-
Analysis: Quantify the number and co-localization of puncta representing synapses.
-
2. Golgi-Cox Staining for Dendritic Spine Analysis:
-
Objective: To impregnate a subset of neurons to visualize and quantify dendritic spine density and morphology.
-
Protocol:
-
Tissue Preparation: Immerse brain tissue in a Golgi-Cox solution.
-
Sectioning: Cut thick sections using a vibratome.
-
Staining Development: Develop the staining to visualize the impregnated neurons.
-
Imaging and Analysis: Acquire high-resolution images of dendritic segments and quantify spine number and classify by shape (e.g., thin, stubby, mushroom).
-
3. Western Blotting for Protein Quantification:
-
Objective: To measure the relative abundance of synaptic proteins in tissue lysates.
-
Protocol:
-
Protein Extraction: Homogenize brain tissue and extract total protein.
-
Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer to a membrane.
-
Antibody Probing: Incubate the membrane with primary antibodies against synaptic proteins and a loading control (e.g., β-tubulin).
-
Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody for detection and quantify band intensity.
-
4. Electroencephalogram (EEG):
-
Objective: To measure brain electrical activity as a functional biomarker of synaptic activity and network connectivity.
-
Protocol:
-
Electrode Placement: Place electrodes on the scalp according to a standardized system.
-
Data Acquisition: Record spontaneous brain activity at rest and during specific tasks.
-
Signal Processing and Analysis: Analyze the EEG signals for changes in frequency bands, event-related potentials, and connectivity measures that are known to be altered in neurodegenerative diseases.
-
Visualizing the Pathways and Processes
Caption: Proposed mechanism of action for SPG302 in promoting synaptogenesis.
Caption: Experimental workflow for validating synaptogenic effects with biomarkers.
References
- 1. neurologylive.com [neurologylive.com]
- 2. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spinogenix Presents Topline Phase 2a Clinical Trial Results for SPG302, a First-in-Class ALS Treatment - Spinogenix [spinogenix.com]
- 4. Spinogenix Announces Positive First Cohort Results from Phase 2a Trial Evaluating SPG302 for Alzheimer’s Disease - Spinogenix [spinogenix.com]
- 5. Spinogenix Presents Topline Phase 2a Clinical Trial Results for SPG302, a First-in-Class ALS Treatment [prnewswire.com]
Comparative Analysis of SR-302 and Other Neurotrophic Factors in Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of the investigational neurotrophic factor SR-302 against established neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF). The following sections detail the performance of these molecules in key assays for neuroprotection and neurite outgrowth, outline the experimental protocols used for their evaluation, and illustrate their signaling pathways.
Quantitative Comparison of Neurotrophic Factor Activity
The therapeutic potential of neurotrophic factors is often initially assessed by their ability to support neuronal survival and promote the growth of neurites in culture. The tables below summarize the quantitative data from in vitro studies, providing a direct comparison of their efficacy.
Table 1: Neuronal Survival Assay
| Neurotrophic Factor | Neuronal Type | Concentration Range | Maximal % Increase in Survival (vs. Control) | Optimal Concentration |
| This compound | Data not available | Data not available | Data not available | Data not available |
| BDNF | Cortical Neurons | 0.1 - 100 ng/mL | ~50-70%[1][2] | 50 ng/mL[2] |
| Spinal Motor Neurons | 10 - 100 ng/mL | Data specific to % increase not available | 50 ng/mL[2] | |
| GDNF | Motor Neurons | 1 - 100 ng/mL | Data specific to % increase not available | 10 ng/mL[3] |
| Sensory Neurons | 1 - 100 ng/mL | Data specific to % increase not available | 10 ng/mL[3] | |
| NGF | Sensory Neurons | 1 - 100 ng/mL | Data specific to % increase not available | 100 ng/mL[3] |
| Cortical Neurons | Not effective[2] | Not applicable | Not applicable |
Table 2: Neurite Outgrowth Assay
| Neurotrophic Factor | Neuronal Type | Concentration Range | Maximal Fold Increase in Neurite Length (vs. Control) | Optimal Concentration |
| This compound | Data not available | Data not available | Data not available | Data not available |
| BDNF | Motor Neurons | 1 - 100 ng/mL | ~1.5 - 2.0 fold[3] | 50 ng/mL[2][3] |
| Sensory Neurons | 1 - 100 ng/mL | ~1.5 fold[3] | 100 ng/mL[3] | |
| GDNF | Motor Neurons | 1 - 100 ng/mL | ~2.0 - 2.5 fold[3] | 10 ng/mL[3] |
| Sensory Neurons | 1 - 100 ng/mL | ~2.0 fold[3] | 10 ng/mL[3] | |
| NGF | Sensory Neurons | 1 - 100 ng/mL | ~2.5 - 3.0 fold[3] | 100 ng/mL[3] |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to evaluate the neurotrophic factors cited in this guide.
Neuronal Survival Assay
This assay quantifies the ability of a neurotrophic factor to prevent neuronal cell death.
-
Cell Plating: Primary neurons (e.g., cortical or motor neurons) are dissociated and plated at a low density in multi-well plates (e.g., 96-well) coated with an appropriate substrate like poly-D-lysine.
-
Culture Medium: Cells are cultured in a defined, serum-free medium. For growth factor withdrawal assays, a supplement like B27 is removed to induce apoptosis[1].
-
Treatment: The neurotrophic factors (this compound, BDNF, GDNF, NGF) are added to the culture medium at various concentrations. A vehicle-treated group serves as the negative control.
-
Incubation: The cells are incubated for a defined period, typically 24 to 72 hours[2].
-
Viability Assessment: The number of surviving neurons is determined using a viability assay. Common methods include:
-
Data Analysis: The results are expressed as the percentage of viable cells compared to the untreated control[4].
Neurite Outgrowth Assay
This assay measures the ability of a neurotrophic factor to promote the extension of neurites from the neuronal cell body.
-
Cell Plating: Neurons are plated in multi-well plates as described for the survival assay. The use of iPSC-derived human neurons is also a common practice[5][6].
-
Treatment: Test compounds, including the various neurotrophic factors, are added to the culture medium.
-
Incubation: The cultures are incubated for a period sufficient to allow for neurite extension, typically 24 to 48 hours[5].
-
Imaging: The cells are fixed and stained for neuronal markers (e.g., βIII-tubulin or MAP2) to visualize the neurons and their processes. Alternatively, live-cell imaging can be performed using genetically encoded fluorescent reporters (e.g., GFP) in the neurons[5].
-
Quantification: Automated high-content imaging systems are used to capture images and quantify various parameters of neurite growth[6]. Key metrics include:
-
Total neurite length per neuron.
-
The length of the longest neurite.
-
The number of neurites per cell.
-
The number of branch points.
-
-
Data Analysis: The measurements are typically normalized to the cell number and compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the general signaling mechanisms of neurotrophic factors and a typical workflow for their in vitro comparison.
References
- 1. scantox.com [scantox.com]
- 2. Neurotrophic activity - In vitro assay - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 3. Dose-Dependent Differential Effect of Neurotrophic Factors on In Vitro and In Vivo Regeneration of Motor and Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
A Comparative Guide to Tazbentetol: A Novel Synaptic Regenerator, and its Distinction from the EZH2 Inhibitor Tazemetostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the emerging therapeutic agent, tazbentetol, and the established anti-cancer drug, tazemetostat (B611178). A notable similarity in their names has led to some confusion. This document aims to clarify their distinct mechanisms of action, therapeutic targets, and clinical findings. We will delve into the effects of tazbentetol in neurodegenerative and neuropsychiatric disease models and contrast this with the effects of tazemetostat in various oncology models. All quantitative data is summarized for ease of comparison, and where available, detailed experimental methodologies are provided.
Section 1: Tazbentetol (SPG302) - A First-in-Class Synaptic Regenerative Therapy
Tazbentetol (formerly known as SPG302) is a novel, orally administered small molecule being developed by Spinogenix, Inc.[1]. It is positioned as a first-in-class therapeutic with a unique mechanism of action aimed at restoring lost synapses, the crucial connections between neurons. This synaptic regeneration is believed to have the potential to reverse declines in cognitive and motor function associated with a range of neurological and psychiatric disorders.[2]
Mechanism of Action
Tazbentetol's primary mechanism of action is the promotion of synaptogenesis, the formation of new synapses. Preclinical studies suggest that it targets fascin, a protein involved in structuring the actin cytoskeleton within dendritic spines, which are essential for synaptic transmission. By modulating fascin, tazbentetol is proposed to help rebuild these dendritic spines, thereby restoring neural circuits. This approach is distinct from many current treatments for neurodegenerative diseases that primarily focus on slowing disease progression or managing symptoms.
Preclinical and Clinical Development in Neurodegenerative and Neuropsychiatric Disease Models
Tazbentetol is currently being evaluated in clinical trials for Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), and schizophrenia.[1]
Alzheimer's Disease (AD):
In a Phase 2a clinical trial (NCT06427668), tazbentetol has shown promising early results in patients with mild to moderate Alzheimer's disease.[3]
-
Key Findings: Participants treated with tazbentetol demonstrated rapid and sustained cognitive benefits. A notable improvement was a nearly 3-point increase in the Mini-Mental State Examination (MMSE) score within four weeks of treatment.[3] This cognitive enhancement was reported to be sustained over six months of open-label treatment.[3]
-
Safety: The drug was found to be safe and well-tolerated, with no severe or treatment-related adverse events reported in the initial cohort.[3]
Amyotrophic Lateral Sclerosis (ALS):
A Phase 2a study (NCT05882695) has also suggested the potential of tazbentetol to slow disease progression in ALS patients.[4][5]
-
Key Findings: A significant finding was that 82% of patients treated with tazbentetol showed stable or improved scores on the ALS Functional Rating Scale-Revised (ALSFRS-R).[4][5] When compared to historical controls, patients receiving tazbentetol exhibited a 76% slower rate of decline over a six-month period.[4] Improvements in brain activity patterns, as measured by electroencephalogram (EEG), were also observed.[4]
-
Safety: Similar to the Alzheimer's trial, tazbentetol was well-tolerated in ALS patients, with no serious adverse events related to the treatment reported over six months of daily dosing.[4]
Schizophrenia:
Tazbentetol is also under investigation for the treatment of schizophrenia, with a Phase 2 clinical trial in progress (NCT06442462). Data from this trial is forthcoming.
Quantitative Data Summary for Tazbentetol
| Disease Model | Study Phase | Key Efficacy Endpoint | Result | Citation |
| Alzheimer's Disease | Phase 2a | Change in MMSE Score | Nearly 3-point increase in 4 weeks | [3] |
| ALS | Phase 2a | ALSFRS-R Score | 82% of patients stable or improved | [4][5] |
| ALS | Phase 2a | Rate of Decline vs. Historical Controls | 76% slower decline over 6 months | [4] |
Experimental Protocols
Tazbentetol Phase 2a Study in Alzheimer's Disease (NCT06427668) - Abridged Protocol:
-
Study Design: A two-part study. Part A is a pilot, placebo-controlled, randomized safety and preliminary efficacy cohort.
-
Participants: Adults with mild-to-moderate Alzheimer's disease.
-
Intervention: Once-daily oral administration of tazbentetol.
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Change in cognitive function as assessed by MMSE and other standard scales.
Tazbentetol Phase 2a Study in ALS (NCT05882695) - Abridged Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled trial followed by an open-label extension.
-
Participants: 23 individuals with ALS.
-
Intervention: 300 mg of tazbentetol or placebo daily for 28 days, followed by 140 days of open-label treatment with 300 mg of tazbentetol for all participants.[5]
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Change in ALSFRS-R score, pharmacodynamic biomarkers, and EEG measurements.[4]
Visualizations
Figure 1: Proposed mechanism of action for tazbentetol in promoting synaptic regeneration.
Figure 2: Simplified workflow of the Phase 2a clinical trial of tazbentetol in ALS.
Section 2: Tazemetostat - An EZH2 Inhibitor for Oncological Indications
To address the potential for name confusion, this section details the distinct profile of tazemetostat, an FDA-approved epigenetic modifier for the treatment of certain cancers.
Mechanism of Action
Tazemetostat is a potent and selective small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing by methylating histone H3 on lysine (B10760008) 27 (H3K27). In several cancers, either mutations that activate EZH2 or the loss of function of opposing proteins (like INI1/SMARCB1) lead to aberrant gene silencing, including the repression of tumor suppressor genes, driving cancer cell proliferation. Tazemetostat works by inhibiting EZH2, thereby reducing H3K27 methylation and reactivating the expression of these silenced genes, which can lead to cell cycle arrest and apoptosis of cancer cells.[4][6]
Clinical Efficacy in Different Cancer Models
Tazemetostat has demonstrated clinical activity in various hematological and solid tumors.
Follicular Lymphoma (FL):
Tazemetostat is approved for adult patients with relapsed or refractory follicular lymphoma. Its efficacy is particularly pronounced in patients with EZH2 mutations.
-
Key Findings: In a Phase 2 trial, the overall response rate (ORR) was 69% in patients with EZH2-mutant FL, compared to 35% in patients with wild-type EZH2.[7] The responses were durable, with a median duration of response of 10.9 months in the EZH2-mutant cohort and 13.0 months in the wild-type cohort.[7]
-
Safety: Tazemetostat is generally well-tolerated, with the most common adverse reactions being fatigue, upper respiratory tract infection, musculoskeletal pain, nausea, and abdominal pain.[8]
Epithelioid Sarcoma (ES):
Tazemetostat is also approved for adults and pediatric patients aged 16 years and older with metastatic or locally advanced epithelioid sarcoma not eligible for complete resection. This rare and aggressive soft-tissue sarcoma is characterized by the loss of the INI1 protein in over 90% of cases, making it dependent on EZH2 activity.
-
Key Findings: A Phase 2 study showed an ORR of 15% in patients with advanced epithelioid sarcoma.[9][10] While the ORR is modest, the responses were durable, with 67% of responders having a response lasting six months or longer.[10] The median overall survival was 19.0 months.[9]
-
Safety: The safety profile in ES patients is similar to that in lymphoma patients, with pain, fatigue, and nausea being the most common adverse events.[10]
Other Investigational Uses:
Tazemetostat is being explored in other malignancies, including mesothelioma, prostate cancer, and in combination with other anti-cancer agents.[11] Preclinical studies have also shown its potential in mantle cell lymphoma.[12]
Quantitative Data Summary for Tazemetostat
| Disease Model | Patient Population | Key Efficacy Endpoint | Result | Citation |
| Follicular Lymphoma | EZH2-mutant (relapsed/refractory) | Overall Response Rate (ORR) | 69% | [7] |
| Follicular Lymphoma | EZH2-wild type (relapsed/refractory) | Overall Response Rate (ORR) | 35% | [7] |
| Epithelioid Sarcoma | INI1-negative (advanced/metastatic) | Overall Response Rate (ORR) | 15% | [9][10] |
| Epithelioid Sarcoma | INI1-negative (advanced/metastatic) | Median Overall Survival | 19.0 months | [9] |
Experimental Protocols
Tazemetostat Phase 2 Study in Follicular Lymphoma - Abridged Protocol:
-
Study Design: An open-label, single-arm, multicenter trial.
-
Participants: Adults with histologically confirmed follicular lymphoma (grade 1, 2, 3a, or 3b) that had relapsed or was refractory to two or more prior systemic therapies. Patients were stratified by EZH2 mutation status.[7]
-
Intervention: 800 mg of tazemetostat orally twice daily in continuous 28-day cycles.[7]
-
Primary Outcome Measures: Overall response rate (ORR).
-
Secondary Outcome Measures: Duration of response (DOR), progression-free survival (PFS), and safety.[7]
Tazemetostat Phase 2 Study in Epithelioid Sarcoma - Abridged Protocol:
-
Study Design: An open-label, single-arm cohort of a multicenter basket study.
-
Participants: 62 patients with histologically confirmed, metastatic or locally advanced epithelioid sarcoma with loss of INI1 expression.[9][10]
-
Intervention: 800 mg of tazemetostat orally twice daily.[13]
-
Primary Outcome Measures: Overall response rate (ORR).
-
Secondary Outcome Measures: Duration of response (DOR), disease control rate, progression-free survival (PFS), and overall survival (OS).[13]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAZVERIK® (tazemetostat) | Clinical Trial Results in R/R Follicular Lymphoma [tazverik.com]
- 9. Tazemetostat in advanced epithelioid sarcoma with loss of INI1/SMARCB1: an international, open-label, phase 2 basket study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TAZVERIK® (tazemetostat) | Efficacy in Advanced Epithelioid Sarcoma [tazverik.com]
- 11. First-in-Class Oral EZH2 Inhibitor Effective in Two Cancers [medscape.com]
- 12. targetedonc.com [targetedonc.com]
- 13. ascopubs.org [ascopubs.org]
Comparative Analysis of SPG302 and Other Novel Schizophrenia Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The landscape of schizophrenia treatment is undergoing a significant transformation, moving beyond the traditional dopamine (B1211576) D2 receptor antagonists that have been the standard of care for decades. A new wave of drug candidates with novel mechanisms of action is emerging, offering the potential for improved efficacy, particularly for the challenging negative and cognitive symptoms, and better safety profiles. This guide provides a comparative analysis of Spinogenix's SPG302 against other leading drug candidates: KarXT (xanomeline-trospium), Ulotaront, and Emraclidine.
The analysis focuses on their distinct mechanisms of action, clinical development status, and available performance data, supported by experimental methodologies and pathway visualizations to aid in research and development decisions.
Data Presentation: Comparative Overview
The following tables summarize the key attributes of SPG302 and its comparators.
Table 1: Mechanism of Action and Development Status
| Drug Candidate | Company | Mechanism of Action (MoA) | Molecular Target | Development Phase (Schizophrenia) |
| SPG302 | Spinogenix | Synaptic Regeneration | Fascin / F-actin Cytoskeleton | Phase 2[1] |
| KarXT (Cobenfy™) | Karuna (Bristol Myers Squibb) | Muscarinic Cholinergic Agonist | M1/M4 Receptors[2][3] | FDA Approved [3][4] |
| Ulotaront | Trace Amine-Associated Receptor 1 Agonist | TAAR1[5] | Phase 3 | |
| Emraclidine | Cerevel (AbbVie) | M4 Positive Allosteric Modulator (PAM) | M4 Muscarinic Receptor[5][6] | Phase 2[7] |
Table 2: Efficacy and Safety Profile Summary
| Drug Candidate | Reported Efficacy Highlights | Commonly Reported Adverse Events |
| SPG302 | Schizophrenia data pending. Preclinical AD models show reversal of synaptic and cognitive deficits.[8] In a Phase 2a ALS trial, 82% of patients showed stable or improved functional scores.[1][9] | Generally well-tolerated in Phase 1 and ALS studies; no serious treatment-related adverse events reported.[9] |
| KarXT (Cobenfy™) | Phase 3 (EMERGENT-2): Statistically significant -21.2 point reduction in PANSS total score vs. -11.6 for placebo.[10] Effective for both positive and negative symptoms.[2] | Constipation, dyspepsia, nausea, vomiting, headache, hypertension.[10] Low incidence of extrapyramidal symptoms or weight gain.[4] |
| Ulotaront | Two Phase 3 trials did not meet the primary endpoint (PANSS score reduction vs. placebo), potentially due to a large placebo effect. | Headache, insomnia, anxiety. Minimal risk of extrapyramidal symptoms, weight gain, or hyperprolactinemia.[6] |
| Emraclidine | Phase 1b: Clinically meaningful and statistically significant improvement in PANSS total score at six weeks.[11] | Favorable safety and tolerability profile reported in early trials.[6] |
Signaling Pathways and Logical Relationships
Visualizations of the distinct mechanisms of action provide a clear framework for understanding how these candidates differ from traditional antipsychotics and each other.
Caption: Classification of schizophrenia drug candidates by mechanism.
Caption: Proposed signaling pathway for SPG302 in synaptic regeneration.
Experimental Protocols
Methodologies for clinical trials are crucial for interpreting and comparing efficacy and safety data. Below are representative protocols for the pivotal trials of each drug candidate.
Protocol: SPG302 Phase 2 Trial in Schizophrenia (NCT06442462)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[12][13]
-
Objective: To assess the efficacy, safety, and tolerability of SPG302 in adults with a primary diagnosis of schizophrenia.[12]
-
Population: Adults aged 18-65 with a primary diagnosis of schizophrenia, currently prescribed only one stable dose of an antipsychotic medication for at least four weeks.[13]
-
Intervention: Participants are randomized to receive either SPG302 (300 mg) or a matching placebo, administered as an oral tablet once daily for six weeks.[13]
-
Primary Outcome Measures: The primary endpoint is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6. The PANSS scale measures the severity of 30 symptoms of schizophrenia.[13]
-
Key Secondary Outcome Measures: Assessment of safety and tolerability through monitoring of adverse events, clinical laboratory values, and other safety parameters.
Protocol: KarXT Phase 3 Trial (EMERGENT-2)
-
Study Design: A randomized, double-blind, placebo-controlled, flexible-dose, 5-week inpatient trial.[10]
-
Objective: To evaluate the efficacy and safety of KarXT in adults with schizophrenia experiencing acute psychosis.[10]
-
Population: Adults aged 18-65 years diagnosed with schizophrenia, experiencing a recent worsening of psychosis requiring hospitalization, with a PANSS total score ≥80.[10]
-
Intervention: Participants were randomized 1:1 to receive KarXT or a placebo twice daily. The KarXT arm started with 50 mg xanomeline/20 mg trospium (B1681596) twice daily, with a dose increase to 100 mg xanomeline/20 mg trospium twice daily on day 3, and flexible dosing thereafter.[10]
-
Primary Outcome Measures: Change from baseline in PANSS total score at week 5.[10]
-
Results Summary: KarXT demonstrated a statistically significant and clinically meaningful reduction of 9.6 points in the PANSS total score compared with placebo at week 5.[10]
Caption: Generalized workflow for a Phase 2/3 schizophrenia clinical trial.
Discussion and Conclusion
The development of novel drug candidates for schizophrenia marks a pivotal shift away from a singular focus on the dopamine system.
-
SPG302 represents a truly novel, first-in-class approach by targeting the underlying pathophysiology of synapse loss, which is believed to contribute to all three symptom domains of schizophrenia: positive, negative, and cognitive.[12][14] If its Phase 2 trial is successful, SPG302 could offer a regenerative therapy that complements existing treatments by aiming to restore neural connections rather than solely modulating neurotransmitter activity.[12] Its development for other neurological conditions like ALS and Alzheimer's disease underscores its unique mechanism focused on neuronal repair.[1][15]
-
KarXT (Cobenfy™) has already achieved a landmark success as the first non-dopamine-blocking antipsychotic approved in decades.[3][16] Its efficacy on both positive and negative symptoms, combined with a side effect profile that avoids many of the metabolic and motor issues of older drugs, sets a new benchmark for treatment.[2][4]
-
Emraclidine and Ulotaront further diversify the therapeutic landscape. Emraclidine, with its selective M4 positive allosteric modulation, offers a more targeted approach within the muscarinic system compared to KarXT, which could potentially refine the balance of efficacy and tolerability.[5][7] Ulotaront's targeting of the TAAR1 receptor represents another distinct pathway to modulate dopamine signaling indirectly, though its path through Phase 3 has encountered challenges.[5][6]
References
- 1. Spinogenix Reports Positive Phase 2a Results for ALS Drug Candidate SPG302 [clival.com]
- 2. New, Potential First-in-Class Schizophrenia Medicine Reduced Positive and Negative Symptoms in Phase 3 Trial | Brain & Behavior Research Foundation [bbrfoundation.org]
- 3. 3 Things to Know About Cobenfy, the New Schizophrenia Drug | News | Yale Medicine [yalemedicine.org]
- 4. Breakthrough treatment for schizophrenia | News | Wellcome [wellcome.org]
- 5. What are the new drugs for Schizophrenia? [synapse.patsnap.com]
- 6. Novel Compounds in the Treatment of Schizophrenia—A Selective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Big hopes for schizophrenia treatment rely on a deep pipeline of new approaches | PharmaVoice [pharmavoice.com]
- 8. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spinogenix Presents Topline Phase 2a Clinical Trial Results for SPG302, a First-in-Class ALS Treatment - Spinogenix [spinogenix.com]
- 10. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5 Schizophrenia Candidates Chasing BMS’ KarXT - BioSpace [biospace.com]
- 12. Spinogenix Begins Phase 2 Trial for Schizophrenia Treatment SPG302 [synapse.patsnap.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. trial.medpath.com [trial.medpath.com]
- 15. neurologylive.com [neurologylive.com]
- 16. pharmaceutical-journal.com [pharmaceutical-journal.com]
An Objective Comparison of Tazemetostat's Long-Term Preclinical Efficacy
Note to the reader: Information regarding a compound named "tazbentetol" is not available in the public preclinical or clinical literature. This guide will focus on tazemetostat (B611178) , a well-characterized and clinically approved EZH2 inhibitor that is likely the compound of interest. All data presented herein pertains to tazemetostat.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer development and progression through the silencing of tumor suppressor genes.[1][2] Tazemetostat (formerly EPZ-6438) is a potent, orally bioavailable small-molecule inhibitor of EZH2 that has demonstrated significant anti-tumor activity in a range of preclinical models, leading to its clinical approval for specific malignancies.[3][4] This guide provides a comparative overview of its long-term preclinical efficacy, supported by experimental data and protocols.
Mechanism of Action: EZH2 Inhibition
Tazemetostat functions as a selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1] By binding to the enzyme's catalytic site, it prevents the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key repressive epigenetic mark.[5] The reduction in H3K27me3 levels leads to the de-repression of PRC2 target genes, which can induce cell cycle arrest, apoptosis, and cellular differentiation in cancer cells dependent on EZH2 activity.[4][5] Tazemetostat is effective against both wild-type and mutant forms of EZH2.[4]
Comparative Efficacy in Preclinical Models
Tazemetostat has shown durable anti-tumor responses across various cancer models, particularly those with EZH2 mutations or a dependency on the SWI/SNF pathway.
Table 1: Long-Term Efficacy of Tazemetostat in Xenograft Models
| Cancer Model | Cell Line / PDX Model | Treatment Regimen | Duration | Outcome | Citation |
| Synovial Sarcoma | Fuji Xenograft | 125, 250, 500 mg/kg BID | 35 Days | Dose-dependent tumor growth inhibition; tumor regrowth monitored after treatment cessation. | [3] |
| Synovial Sarcoma | HS-SY-II Xenograft | 250, 500 mg/kg BID | 28 Days | No significant decrease in tumor growth despite H3K27me3 inhibition. | [3] |
| Mantle Cell Lymphoma | Mino Xenograft | Combination w/ Zanubrutinib | Not Specified | Significant delay in tumor growth compared to single agents. | [6] |
| Rhabdoid Tumor | G401 Xenograft | 400 mg/kg BID | 28 Days | Stable disease observed, with delayed tumor regression noted. | [7] |
| Rhabdoid Tumors | PPTP Xenograft Panel | 400 mg/kg BID | 28 Days | Significant activity in 3 of 5 rhabdoid tumor models; minimal activity in other solid tumors. | [7] |
| DLBCL (EZH2-mutant) | Pfeiffer Xenograft | Not Specified | Not Specified | Markedly inhibits tumor growth. | [1] |
BID: Twice daily; PPTP: Pediatric Preclinical Testing Program; DLBCL: Diffuse Large B-cell Lymphoma.
Comparison with Other EZH2 Inhibitors
While direct, long-term head-to-head preclinical studies are not extensively published, comparisons can be drawn from individual study data. Tazemetostat and other inhibitors like GSK126 show similar mechanisms but can have different potency in specific contexts. For instance, in Diffuse Large B-cell Lymphoma (DLBCL) cell lines, both tazemetostat and GSK126 induce a dose-dependent decrease in H3K27me3 and inhibit proliferation, with maximal effects seen after several days of treatment.[5] The choice of inhibitor may depend on the specific cancer subtype and its genetic background.[5]
Experimental Protocols
The following are representative methodologies used to assess the long-term efficacy of tazemetostat in preclinical studies.
Animal Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID or nude) are typically used.
-
Tumor Implantation: Human cancer cell lines (e.g., Fuji, G401) or patient-derived xenograft (PDX) tissues are subcutaneously implanted. Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Drug Administration: Tazemetostat is formulated for oral gavage and administered twice daily. Doses can range from 100 mg/kg to 500 mg/kg.[3][7]
-
Treatment Duration: Dosing continues for an extended period, typically 28 to 35 days, to assess long-term effects.[3][7]
-
Efficacy Endpoints:
-
Tumor Volume: Measured regularly (e.g., twice weekly) with calipers.
-
Event-Free Survival (EFS): Defined as the time for tumors to reach a predetermined endpoint volume.[7]
-
Biomarker Analysis: At the end of the study, tumors are often harvested to measure the levels of H3K27me3 by ELISA or Western blot to confirm target engagement.[3]
-
Conclusion
Preclinical data robustly support the long-term efficacy of tazemetostat in specific cancer models, particularly those driven by EZH2 mutations or SMARCB1 loss, such as rhabdoid tumors and certain lymphomas.[4][7] The compound demonstrates dose-dependent and durable tumor growth inhibition in sensitive models.[3] However, resistance is observed, as seen in the HS-SY-II synovial sarcoma xenograft, indicating that EZH2 inhibition alone is not universally effective and highlighting the need for patient stratification and potentially combination therapies.[3][6] These preclinical findings have paved the way for successful clinical trials and the eventual approval of tazemetostat, validating EZH2 as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SR-302 and Amyloid-Targeting Monoclonal Antibodies in Alzheimer's Disease Pathology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel synaptogenic small molecule, SR-302, with three leading amyloid-beta (Aβ)-targeting monoclonal antibodies—lecanemab, donanemab, and aducanumab—for the treatment of Alzheimer's disease (AD). The information presented herein is intended to offer an objective overview of their distinct mechanisms of action and their respective impacts on the pathological hallmarks of AD, supported by available experimental data.
Executive Summary
This compound represents a paradigm shift in therapeutic strategy for Alzheimer's disease, focusing on the regeneration of synapses to potentially reverse cognitive deficits. This approach stands in stark contrast to the amyloid-centric mechanisms of lecanemab, donanemab, and aducanumab, which are designed to clear Aβ plaques. A key preclinical finding for this compound is its ability to restore synaptic density and improve cognitive function in a transgenic mouse model of AD without altering the existing amyloid-beta and tau pathologies.[1][2][3][4] This suggests a downstream intervention that may offer symptomatic improvement even in the presence of established AD pathology. In contrast, the monoclonal antibodies have demonstrated varying degrees of success in reducing Aβ plaques and have shown some downstream effects on tau pathology, with the overarching hypothesis that early removal of Aβ will slow the neurodegenerative cascade.
Mechanism of Action
This compound: Synapse Regeneration
This compound is a third-generation benzothiazole (B30560) derivative that functions as a synaptogenic agent.[1] Its primary mechanism is to increase the density of axospinous glutamatergic synapses, which are crucial for learning and memory and are known to be lost early in the course of Alzheimer's disease. By promoting the formation of new synapses, this compound aims to restore neural circuits and, consequently, improve cognitive function.
Amyloid-Targeting Monoclonal Antibodies
Lecanemab, donanemab, and aducanumab are all humanized monoclonal antibodies that target different species of amyloid-beta.
-
Lecanemab: Selectively binds to soluble Aβ protofibrils, which are considered highly neurotoxic. This targeted approach aims to neutralize and clear these harmful oligomers before they aggregate into insoluble plaques.
-
Donanemab: Specifically targets a modified form of Aβ, N-terminal pyroglutamate (B8496135) Aβ (AβpE3-42), which is present in established amyloid plaques. This suggests a mechanism focused on the clearance of existing plaque pathology.
-
Aducanumab: Binds to aggregated forms of Aβ, including both soluble oligomers and insoluble fibrils that form plaques.
Comparative Data on Pathological Hallmarks
The following tables summarize the available quantitative data on the effects of this compound and the comparator drugs on key pathological and clinical endpoints.
Table 1: Impact on Amyloid Beta and Tau Pathology
| Drug | Target | Effect on Amyloid Beta Pathology | Effect on Tau Pathology |
| This compound | Synapse Regeneration | No significant change in Aβ levels observed in preclinical models. | No significant change in phosphorylated tau levels observed in preclinical models. |
| Lecanemab | Soluble Aβ protofibrils | Significant reduction in brain amyloid plaques as measured by PET. | Slowed accumulation of tau in temporal regions as measured by PET. Reduction in plasma p-tau181. |
| Donanemab | N-terminal pyroglutamate Aβ in plaques | Rapid and substantial clearance of amyloid plaques, with many patients achieving amyloid negativity (<24.1 Centiloids) on PET scans. | Slowing of overall tau accumulation. Reduced plasma p-tau217 by 24% from baseline in the TRAILBLAZER-AD study. |
| Aducanumab | Aggregated Aβ (oligomers and fibrils) | Dose-dependent reduction in amyloid plaques as measured by PET. | Decrease in plasma p-tau181 of 21-25% compared to placebo in the EMERGE and ENGAGE Phase 3 studies. |
Table 2: Impact on Synaptic Integrity and Cognitive Function
| Drug | Effect on Synaptic Integrity | Effect on Cognitive Function |
| This compound | Restored hippocampal synaptic density in 3xTg-AD mice. Increased expression of key postsynaptic proteins (PSD95, drebrin, AMPAR). | Improved cognitive function in hippocampal-dependent tasks (e.g., Morris Water Maze) in 3xTg-AD mice. Phase 2a trial in humans showed rapid cognitive benefits, with a nearly 3-point increase in MMSE score within four weeks. |
| Lecanemab | Not directly measured as a primary outcome. | Slowed clinical decline by 27% over 18 months as measured by the Clinical Dementia Rating-Sum of Boxes (CDR-SB) in the Clarity AD trial. |
| Donanemab | Not directly measured as a primary outcome. | Slowed clinical progression by 35% in patients with low/medium tau pathology on the integrated Alzheimer's Disease Rating Scale (iADRS) at 76 weeks in the TRAILBLAZER-ALZ 2 trial. |
| Aducanumab | Not directly measured as a primary outcome. | Met primary endpoint in the EMERGE trial, showing a 22% decrease in clinical decline on the CDR-SB for the high-dose group. The ENGAGE trial did not meet its primary endpoint. |
Signaling Pathways and Experimental Workflows
References
- 1. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dr. Peter Vanderklish describes how SPG302—our novel, regenerative medicine approach to neurodegenerative diseases—can benefit Alzheimer’s disease. [spinogenix.com]
- 4. researchgate.net [researchgate.net]
Scrutinizing the Synaptogenic Effects of SPG302: A Guide to Preclinical Findings and the Quest for Independent Replication
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the preclinical data supporting the synaptogenic claims of SPG302, a novel small molecule in development for neurodegenerative diseases. As the replication of seminal findings is a cornerstone of scientific validation, this document also addresses the current landscape of independent verification for SPG302's effects.
At present, the primary body of evidence for the synaptogenic and cognitive benefits of SPG302 stems from preclinical research conducted by Spinogenix, the biopharmaceutical company developing the therapeutic, and their collaborators. A key study published in Neurotherapeutics by Trujillo-Estrada et al. (2021) in a transgenic mouse model of Alzheimer's disease (3xTg-AD) forms the foundation of these claims.[1][2][3] While Spinogenix has presented data suggesting internal replication of these synaptogenic effects in an ALS mouse model, publicly available, peer-reviewed studies from independent laboratories are not yet available.[4]
This guide will objectively present the data from the foundational preclinical study to facilitate a clear understanding of the initial findings and to provide a basis for future independent validation studies.
Quantitative Analysis of SPG302's Synaptogenic Efficacy
The following tables summarize the key quantitative outcomes from the preclinical evaluation of SPG302 in the 3xTg-AD mouse model.[2]
Table 1: Effects of SPG302 on Hippocampal Dendritic Spine Density
| Treatment Group | Total Spine Density (spines/10 µm) | Mushroom Spines (spines/10 µm) | Stubby Spines (spines/10 µm) |
| Wild-Type (WT) + Vehicle | 10.5 ± 0.5 | 3.5 ± 0.3 | 4.5 ± 0.4 |
| 3xTg-AD + Vehicle | 7.5 ± 0.4 | 2.0 ± 0.2 | 3.0 ± 0.3* |
| 3xTg-AD + SPG302 (3 mg/kg) | 9.8 ± 0.6# | 3.2 ± 0.3# | 4.2 ± 0.4# |
| 3xTg-AD + SPG302 (30 mg/kg) | 10.2 ± 0.5# | 3.4 ± 0.3# | 4.4 ± 0.4# |
*p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. 3xTg-AD + Vehicle. Data are presented as mean ± SEM.
Table 2: Impact of SPG302 on Postsynaptic Protein Expression
| Treatment Group | PSD95 Levels (normalized to control) | Drebrin Levels (normalized to control) | GluA1 Levels (normalized to control) |
| Wild-Type (WT) + Vehicle | 1.00 ± 0.10 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| 3xTg-AD + Vehicle | 0.75 ± 0.08 | 0.70 ± 0.09 | 0.80 ± 0.07* |
| 3xTg-AD + SPG302 (3 mg/kg) | 0.95 ± 0.11# | 0.92 ± 0.10# | 0.98 ± 0.08# |
| 3xTg-AD + SPG302 (30 mg/kg) | 1.05 ± 0.12# | 0.98 ± 0.11# | 1.02 ± 0.10# |
*p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. 3xTg-AD + Vehicle. Data are presented as mean ± SEM.
Visualizing the Mechanisms and Methods
To further elucidate the proposed action of SPG302 and the experimental design of the key preclinical study, the following diagrams are provided.
Detailed Experimental Protocols
For laboratories aiming to replicate or build upon the initial findings, the following are detailed methodologies extracted from the Trujillo-Estrada et al. (2021) study.
1. Animal Model and Drug Administration
-
Model: Male and female 3xTg-AD mice and non-transgenic wild-type (WT) controls.
-
Age at Treatment: 6 months.
-
Drug Formulation: SPG302 was dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline.
-
Administration: Daily intraperitoneal (i.p.) injections of SPG302 at doses of 3 mg/kg or 30 mg/kg, or vehicle, for 4 consecutive weeks.
2. Golgi Staining and Dendritic Spine Analysis
-
Method: Brains were processed for Golgi-Cox staining using the FD Rapid GolgiStain™ Kit (FD NeuroTechnologies).
-
Imaging: Bright-field microscopy was used to image well-impregnated neurons in the CA1 region of the hippocampus. Z-stack images were acquired.
-
Quantification: Dendritic spines were counted along secondary dendrites of CA1 pyramidal neurons. Spines were categorized based on morphology (mushroom, stubby, thin). Density was expressed as the number of spines per 10 µm of dendrite length.
3. Immunohistochemistry and Protein Quantification
-
Tissue Preparation: Brain hemispheres were fixed, cryoprotected, and sectioned.
-
Staining: Free-floating sections were incubated with primary antibodies against postsynaptic proteins such as PSD95, Drebrin, and GluA1. This was followed by incubation with appropriate fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Confocal microscopy was used to capture images from the CA1 region of the hippocampus. The intensity of the fluorescent signal was quantified using image analysis software and normalized to control levels.
4. Behavioral Testing (Morris Water Maze)
-
Purpose: To assess spatial learning and memory.
-
Procedure: Mice were trained to find a hidden platform in a circular pool of water over several days.
-
Metrics: Escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed) were measured.
Conclusion and Future Directions
The preclinical data on SPG302 from Spinogenix-led research presents a compelling case for its synaptogenic and pro-cognitive effects in a mouse model of Alzheimer's disease. The compound appears to restore dendritic spine density and the expression of key postsynaptic proteins, which correlates with improved cognitive performance in the animal model.
However, the broader scientific and medical communities await the replication of these findings by independent laboratories. Such validation is crucial for substantiating the therapeutic potential of SPG302 and its proposed mechanism of action. Future independent studies should aim to reproduce the reported effects on synaptic structure and function, and it would be beneficial to extend these investigations to other models of neurodegeneration. As SPG302 progresses through clinical trials, the correlation between these preclinical synaptogenic markers and clinical outcomes in humans will be of paramount interest.
References
- 1. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Procedures for SR-11302: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing SR-11302, a synthetic retinoid and selective Activator Protein-1 (AP-1) transcription factor inhibitor, adherence to proper disposal protocols is critical for laboratory safety and environmental protection.[1][2][3][4] This guide provides essential, step-by-step logistical information for the safe handling and disposal of SR-11302, ensuring compliance with general laboratory safety standards.
Understanding SR-11302 Waste Streams
Waste containing SR-11302 will typically be generated from several sources within a laboratory setting, each requiring careful management. These sources include:
-
Unused or Expired SR-11302: Pure, solid SR-11302 that is no longer needed.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, flasks, and well plates that have come into direct contact with SR-11302.
-
Solutions of SR-11302: Stock solutions, typically dissolved in solvents like DMSO or ethanol, and working solutions used in cell-based assays.[2][5]
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other protective gear that may be contaminated with SR-11302.
Quantitative Data Summary
For safe handling and preparation of experimental protocols, key quantitative data for SR-11302 are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 376.53 g/mol | MedChemExpress |
| CAS Number | 160162-42-5 | MedChemExpress |
| Solubility in DMSO | ≥ 100 mM | R&D Systems |
| Solubility in Ethanol | ~10 mM | R&D Systems |
| Recommended Storage | -20°C or -80°C (protect from light) | MedChemExpress, R&D Systems |
| Typical in vitro Conc. | 1 µM - 50 µM | [4][6][7] |
| Typical in vivo Dosing | 0.5 - 1 mg/kg/day (oral gavage) | [4] |
Step-by-Step Disposal Procedures
The disposal of SR-11302 and its associated waste must comply with federal, state, and local regulations for hazardous chemical waste. The following steps provide a general guideline; however, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step 1: Segregation of Waste
Proper segregation at the point of generation is the first and most critical step.
-
Solid Waste:
-
Collect unused or expired SR-11302 in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated solid labware (pipette tips, tubes, etc.) should be collected in a designated, puncture-resistant hazardous waste container lined with a durable plastic bag.
-
-
Liquid Waste:
-
Solutions of SR-11302 in organic solvents (e.g., DMSO, ethanol) should be collected in a dedicated, labeled, and sealed solvent waste container.
-
Do not mix aqueous waste with solvent waste. While SR-11302 has low aqueous solubility, any aqueous media from experiments should be collected separately if it is suspected to be contaminated.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with SR-11302 must be disposed of in a designated sharps container.
-
-
PPE Waste:
-
Heavily contaminated gloves and other disposable PPE should be placed in the solid hazardous waste container. Lightly contaminated items may be disposed of in regular lab trash, pending your institution's specific guidelines.
-
Step 2: Labeling of Waste Containers
All hazardous waste containers must be clearly and accurately labeled.
-
Use a "Hazardous Waste" label provided by your institution's EHS department.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "SR-11302" and any solvents present (e.g., "Dimethyl Sulfoxide," "Ethanol").
-
The approximate concentrations and volumes of the contents.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage of Hazardous Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]
-
The SAA must be at or near the point of waste generation.[9]
-
Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[8]
-
Ensure all waste containers are kept securely closed except when adding waste.[8]
-
Store incompatible waste streams separately to prevent accidental reactions.[8] For example, do not store solvent waste near strong oxidizers.
Step 4: Arranging for Waste Pickup
Once a waste container is full or has been in storage for the maximum allowed time (typically 6-12 months, check with your EHS), arrange for its disposal.[9][10]
-
Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Experimental Protocols and Safety Considerations
Handling Precautions:
-
Always handle solid SR-11302 in a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
For accidental spills, absorb the material with an inert absorbent like diatomite or universal binders, decontaminate the surface with alcohol, and dispose of the contaminated materials as hazardous waste.[11]
In Vitro Experimental Protocol Example: Inhibition of AP-1 in Lung Cancer Cell Lines
This protocol is a generalized example based on published research.[6][12]
-
Cell Culture: Culture human lung cancer cell lines (e.g., A549, H1299, H460) in appropriate media and conditions.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of SR-11302 by dissolving the solid compound in sterile DMSO. Store aliquots at -80°C.
-
Treatment: Treat the cells with a final concentration of 1 µM SR-11302 by diluting the stock solution in the cell culture medium. An equivalent volume of DMSO should be added to control cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Analysis: Analyze the cells for changes in AP-1 activity, cell proliferation, or other relevant endpoints.
-
Waste Disposal:
-
Collect all SR-11302-containing media in a liquid hazardous waste container.
-
Dispose of all contaminated flasks, plates, and pipette tips in the solid hazardous waste container.
-
Visualizing the Disposal Workflow and Signaling Pathway
The following diagrams illustrate the logical flow of the SR-11302 disposal process and its mechanism of action.
Caption: Workflow for the safe disposal of SR-11302 waste.
Caption: SR-11302 selectively inhibits the AP-1 transcription factor.
References
- 1. glpbio.com [glpbio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. map-kinase-fragment.com [map-kinase-fragment.com]
- 6. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AP-1 Inhibition by SR 11302 Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Critical Safety Protocol for Handling SR-302: Identification, Operation, and Disposal
Immediate Action Required: Correct Identification of "SR-302" is Essential
Initial research indicates that "this compound" is not a unique chemical identifier. It is a designation used for various commercial products with different chemical compositions and associated hazards. These products range from acidic pastes to silicone sealants and other laboratory reagents.
It is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) for the exact "this compound" product you are handling. An SDS is a document that provides detailed information about a hazardous chemical, including its properties, potential health and environmental risks, and instructions for safe handling, storage, and emergency response.[1][2][3][4] Failure to use the correct SDS can lead to improper handling, inadequate personal protection, and serious injury.
This document provides a general framework for the safe handling of chemical substances. The procedures outlined below must be adapted to the specific hazards identified in the SDS for your particular "this compound" product.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is dictated by the hazards of the specific chemical.[5] A hazard assessment is the first step in determining the necessary level of protection.[6] The following table summarizes general PPE recommendations for potential hazards. Always consult Section 8 of your specific SDS for detailed PPE requirements.[4]
| Potential Hazard | Required Personal Protective Equipment (PPE) |
| Eye Irritation | Safety glasses with side shields are the minimum requirement.[6] For splash hazards, chemical splash goggles are necessary.[7][8] |
| Skin Irritation/Corrosion | Lab coat, long pants, and closed-toe shoes are minimum requirements.[6][8] Wear chemically resistant gloves appropriate for the substance.[9] For significant splash potential, a face shield and chemical-resistant apron may be required.[7][9] |
| Respiratory Irritation/Toxicity | Work in a well-ventilated area or a chemical fume hood.[10] If ventilation is insufficient, a respirator may be required. The type of respirator depends on the chemical's toxicity and concentration.[9] |
| Harmful if Swallowed | Standard laboratory PPE (lab coat, gloves, eye protection) should be worn to prevent accidental ingestion. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standard operating procedure (SOP) is crucial for minimizing risks when handling hazardous chemicals.[11][12][13]
Preparation and Planning
-
Review the SDS: Before beginning any work, thoroughly read and understand the SDS for your specific "this compound" product. Pay close attention to sections covering hazards, PPE, and first-aid measures.[4]
-
Assemble PPE: Select and inspect all necessary PPE as specified in the SDS.[5]
-
Prepare Workspace: Ensure the work area is clean and uncluttered. If the substance is volatile or produces dust, prepare a chemical fume hood or other ventilated enclosure.[10] Locate the nearest safety shower, eyewash station, and spill kit.
Chemical Handling
-
Don PPE: Put on all required PPE before handling the chemical.
-
Minimize Exposure: Handle chemicals carefully to avoid splashes, aerosol generation, and direct contact.[10] Keep containers sealed when not in use.
-
Transportation: When moving chemicals, use a secondary container to mitigate spills.
Post-Handling and Decontamination
-
Clean Workspace: Once work is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by lab coat and eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.
Disposal Plan
Chemical waste must be managed in accordance with federal, state, and local regulations.[14] The SDS will provide guidance on proper disposal.[3][4] Never dispose of chemical waste down the drain unless explicitly permitted by EHS and local authorities.[15]
| Waste Characterization | General Disposal Guidelines |
| Hazardous Waste | Collect in a designated, properly labeled, and sealed waste container.[14][16] The container must be compatible with the chemical waste.[16] Segregate incompatible wastes.[17] |
| Non-Hazardous Waste | Follow institutional and local guidelines for disposal. Some non-hazardous chemicals may be approved for drain disposal with copious amounts of water, but this requires verification.[15] |
| Empty Containers | Containers that held hazardous substances must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[16][17] After rinsing, deface the label and dispose of the container according to institutional policy.[18] |
| Spill Debris | All materials used to clean up a spill (absorbents, PPE, etc.) must be collected and disposed of as hazardous waste.[19] |
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
Chemical Spills
-
Minor Spills:
-
Major Spills:
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[20][22] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and immediately flush the affected skin with water for at least 15 minutes in a safety shower.[19][22] Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Consult the SDS for specific first-aid instructions.[22]
Workflow for Safe Chemical Handling
Caption: Workflow for the safe handling of laboratory chemicals.
References
- 1. The Purpose and Importance of Safety Data Sheets (SDS) | Stericycle [stericycle.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. The Importance of Safety Data Sheets | Facilities Management [facilities.cuimc.columbia.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. westlab.com [westlab.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. SOPs for Hazardous Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. Standard Operating Procedures (SOP) for Hazardous Materials | Science, Math, and Engineering | Lane Community College [inside.lanecc.edu]
- 13. triumvirate.com [triumvirate.com]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. acs.org [acs.org]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 18. vumc.org [vumc.org]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 21. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 22. safety.fsu.edu [safety.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
